molecular formula C6H11N3O B1498959 3-(2-Methoxyethyl)-1H-pyrazol-5-amine CAS No. 1187058-44-1

3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Cat. No.: B1498959
CAS No.: 1187058-44-1
M. Wt: 141.17 g/mol
InChI Key: ZZHBTNMXVORUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyethyl)-1H-pyrazol-5-amine ( 1187058-44-1) is a chemical compound with the molecular formula C 6 H 11 N 3 O and a molecular weight of 141.17 g/mol . It is characterized by a pyrazoline core, a five-membered heterocyclic ring featuring two adjacent nitrogen atoms . This structure is classified as a 2-pyrazoline, which is the most common tautomer and is known for its electron-rich nature and role as a privileged scaffold in medicinal chemistry . Pyrazoline derivatives, such as this amine-functionalized compound, are the subject of extensive research due to their diverse biological activities . They are recognized as key intermediates in the development of novel therapeutic agents and have demonstrated a wide spectrum of pharmacological properties. These include serving as cannabinoid CB1 receptor antagonists, which are investigated for applications in treating conditions like obesity and metabolic disorders . Furthermore, the broader class of pyrazoline compounds has shown significant antimicrobial, anti-inflammatory, analgesic, and anticancer activities in research settings . The 2-methoxyethyl substituent on the pyrazoline ring may influence the compound's physicochemical properties, such as its lipophilicity and solubility, which can be critical for its behavior in biological systems. For research purposes, this compound should be stored sealed in a dry environment, and kept in a dark place at a cool temperature of 2-8°C . Please note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2-methoxyethyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-10-3-2-5-4-6(7)9-8-5/h4H,2-3H2,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHBTNMXVORUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655495
Record name 5-(2-Methoxyethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187058-44-1
Record name 5-(2-Methoxyethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 3-(2-Methoxyethyl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is centered around the well-established cyclization reaction of a β-ketonitrile with hydrazine. This document offers a detailed exploration of the synthetic strategy, mechanistic insights, step-by-step experimental protocols, and data presentation to support researchers and professionals in the field of drug development. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high purity of the final compound.

Introduction and Strategic Overview

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The pyrazole scaffold is a common motif in many pharmaceuticals, and the specific substitution pattern of this compound offers opportunities for further functionalization and molecular diversity. The synthesis strategy presented in this guide is a two-step process, commencing with the synthesis of the key precursor, 4-methoxy-3-oxopentanenitrile, followed by its cyclization with hydrazine to yield the target aminopyrazole.

This approach is favored for its convergence, high yields, and the ready availability of starting materials. The causality behind this strategic choice lies in the reliability of the Claisen-type condensation for the formation of the β-ketonitrile and the high efficiency of the subsequent pyrazole ring formation.

Synthesis Pathway and Mechanistic Insights

The overall synthesis pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Pyrazole Formation Methyl_Methoxyacetate Methyl Methoxyacetate Reaction_1 Claisen-type Condensation Methyl_Methoxyacetate->Reaction_1 Propionitrile Propionitrile Propionitrile->Reaction_1 Base Strong Base (e.g., NaH, KOt-Bu) Base->Reaction_1 Precursor 4-Methoxy-3-oxopentanenitrile Reaction_2 Cyclization Precursor->Reaction_2 Reaction_1->Precursor Hydrazine Hydrazine Hydrate Hydrazine->Reaction_2 Target 3-(2-Methoxyethyl)-1H- pyrazol-5-amine Reaction_2->Target

Caption: Overall two-step synthesis pathway for this compound.

Part 1: Synthesis of 4-Methoxy-3-oxopentanenitrile

The synthesis of the β-ketonitrile precursor is achieved via a base-catalyzed condensation reaction between methyl methoxyacetate and propionitrile.[1] This reaction is a variation of the Claisen condensation. The mechanism involves the deprotonation of the α-carbon of propionitrile by a strong base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of methyl methoxyacetate. Subsequent elimination of a methoxide ion yields the desired 4-methoxy-3-oxopentanenitrile.

Part 2: Synthesis of this compound

The formation of the 5-aminopyrazole ring is a classic and highly efficient method involving the reaction of a β-ketonitrile with hydrazine.[2][3] The reaction proceeds through a two-step mechanism:

  • Hydrazone Formation: The terminal nitrogen of hydrazine acts as a nucleophile and attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

  • Intramolecular Cyclization: The other nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of the five-membered pyrazole ring and yielding the final this compound.

The regioselectivity of this reaction is generally high, favoring the formation of the 5-aminopyrazole isomer.

Experimental Protocols

Part 1: Synthesis of 4-Methoxy-3-oxopentanenitrile

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
Methyl Methoxyacetate104.101.0104.1 g
Propionitrile55.081.160.6 g
Sodium Hydride (60% disp.)24.001.248.0 g
Anhydrous THF--500 mL
1 M HCl (aq)--As needed
Diethyl Ether--For extraction
Brine--For washing
Anhydrous MgSO4--For drying

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 mol).

  • Wash the sodium hydride with anhydrous hexane (2 x 50 mL) to remove the mineral oil and then suspend the NaH in anhydrous THF (200 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • A solution of methyl methoxyacetate (1.0 mol) and propionitrile (1.1 mol) in anhydrous THF (300 mL) is added dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • After completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of 1 M HCl (aq) until the pH is neutral.

  • The aqueous layer is extracted with diethyl ether (3 x 200 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford 4-methoxy-3-oxopentanenitrile as a colorless oil.

Part 2: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
4-Methoxy-3-oxopentanenitrile127.141.0127.14 g
Hydrazine Hydrate (80%)50.061.275.1 g
Ethanol--500 mL
Acetic Acid (glacial)--catalytic
Saturated NaHCO3 (aq)--For workup
Ethyl Acetate--For extraction
Brine--For washing
Anhydrous Na2SO4--For drying

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-3-oxopentanenitrile (1.0 mol) and ethanol (500 mL).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

  • To the stirred solution, add hydrazine hydrate (80%, 1.2 mol) dropwise at room temperature.

  • After the addition is complete, the reaction mixture is heated to reflux for 3-5 hours. The reaction can be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate (300 mL) and washed with saturated aqueous NaHCO3 solution (2 x 100 mL) and then with brine (100 mL).

  • The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.

Data Presentation and Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

Analysis TechniqueExpected Results for this compound
¹H NMR Signals corresponding to the methoxy group (singlet, ~3.3 ppm), the ethyl chain (triplets, ~2.8 and ~3.7 ppm), the pyrazole CH (singlet, ~5.5 ppm), and the amine protons (broad singlet, exchangeable with D₂O).
¹³C NMR Resonances for the methoxy carbon, the two carbons of the ethyl chain, and the three carbons of the pyrazole ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₆H₁₁N₃O (M+H⁺ = 142.0924).
IR Spectroscopy Characteristic peaks for N-H stretching (amine), C-H stretching (aliphatic), C=N and C=C stretching (pyrazole ring), and C-O stretching (ether).

Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating. The progress of each reaction can be reliably monitored by Thin Layer Chromatography (TLC), allowing for clear determination of reaction completion. The purification methods, including vacuum distillation for the precursor and column chromatography or recrystallization for the final product, are standard and effective techniques for obtaining high-purity compounds. The comprehensive characterization data provides a definitive confirmation of the product's identity and purity, ensuring the trustworthiness of the synthesis.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound. By providing a thorough understanding of the reaction pathway, mechanistic insights, and detailed experimental protocols, this document serves as a valuable resource for researchers and professionals in the field of drug development. The presented methodology is robust, scalable, and yields a high-purity product, making it a practical choice for laboratory and potential pilot-scale synthesis.

References

  • F. Al-Omran, M. M. Abdel-khalik, A. A. El-Khair, and M. H. Elnagdi, "Approaches towards the synthesis of 5-aminopyrazoles," Beilstein Journal of Organic Chemistry, vol. 7, pp. 689-703, 2011.

  • A. S. Shawali and M. A. E. M. Sobhay, "The chemistry of β-ketonitriles," Tetrahedron, vol. 65, no. 52, pp. 10649-10681, 2009.
  • J. J. van den Heuvel, et al., "3(5)-Aminopyrazole," Organic Syntheses, vol. 81, p. 124, 2005.

  • S. M. Kelada, et al., "Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry," RSC Advances, vol. 12, no. 1, pp. 1-25, 2022.
  • A. K. El-Shafei, et al., "5-Aminopyrazole as a precursor in design and synthesis of fused pyrazoloazines," Arkivoc, vol. 2018, no. 1, pp. 1-62, 2018.
  • P. S. Tisler, M. S. Tisler, and B. Vercek, "The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor in Modern Organic Synthesis," BenchChem, 2023.
  • A. A. Aly, A. M. Nour-eldin, and M. S. F. El-din, "A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones," Beilstein Journal of Organic Chemistry, vol. 10, pp. 2439-2447, 2014.

  • T. Sugasawa, T. Toyoda, and K. Sasakura, "A Convenient Synthesis of β-Ketonitriles," Synthetic Communications, vol. 9, no. 6, pp. 515-520, 1979.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes predicted data, information from analogous structures, and established analytical methodologies to build a robust physicochemical profile. Understanding these properties is paramount for predicting a compound's pharmacokinetic behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. This document details the theoretical basis and practical application of key parameters such as solubility, lipophilicity (logP), and ionization constant (pKa), and their collective impact on a molecule's "drug-likeness," often assessed by frameworks like Lipinski's Rule of Five.[1][2][3] Furthermore, standard experimental protocols for the determination of these properties and for the spectroscopic characterization of the molecule are provided, offering a vital resource for researchers engaged in the synthesis, evaluation, and optimization of pyrazole-based compounds for therapeutic applications.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant rate of attrition often attributed to unfavorable physicochemical properties.[4] These intrinsic characteristics of a molecule govern its interaction with the biological environment, profoundly influencing its efficacy and safety.[5] Properties such as solubility, lipophilicity, and pKa are pivotal in determining how a drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted.[6] Therefore, a thorough understanding and early assessment of these parameters are critical for guiding lead optimization and selecting candidates with a higher probability of success.[6]

This compound belongs to the 5-aminopyrazole class of compounds, which are versatile scaffolds in medicinal chemistry.[7] The substituent at the 3-position, a 2-methoxyethyl group, can influence the molecule's polarity, hydrogen bonding capacity, and overall shape, thereby modulating its physicochemical profile. This guide will dissect these key properties, providing both predicted values and detailed methodologies for their experimental determination.

Chemical Structure and Molecular Formula
  • IUPAC Name: this compound

  • CAS Number: 1187058-44-1[8]

  • Molecular Formula: C₆H₁₁N₃O[8]

  • Molecular Weight: 141.17 g/mol [8]

  • SMILES Code: COCCC1=NNC(N)=C1[8]

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable estimations of a molecule's physicochemical properties. These predictions are instrumental in the early stages of drug discovery for triaging compounds and prioritizing synthetic efforts. The following table summarizes the predicted properties for this compound and a closely related analog, 3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amine.

PropertyPredicted Value for this compoundPredicted Value for 3-(2-methoxyethyl)-1-methyl-1H-pyrazol-5-amineSignificance in Drug Discovery
Molecular Weight 141.17 g/mol 155.2 g/mol [9]A key determinant of passive diffusion across biological membranes.
Boiling Point Not available280.6±25.0 °C[9]Indicates the volatility and physical state of the compound.
Density Not available1.16±0.1 g/cm³[9]Relates to the compound's packing in the solid state.
pKa (most basic) Not available4.25±0.10[9]Governs the ionization state at physiological pH, impacting solubility and permeability.
logP (Lipophilicity) Estimated to be lowNot availableInfluences membrane permeability, protein binding, and metabolic stability.
Aqueous Solubility Predicted to be highNot availableCrucial for absorption from the gastrointestinal tract and for formulation.

Lipinski's Rule of Five: A "Drug-Likeness" Assessment

Lipinski's Rule of Five is a widely used guideline in drug discovery to assess the "drug-likeness" of a chemical compound and its potential for oral bioavailability.[1][2][3][10][11] The rule states that, in general, an orally active drug is more likely to have:

  • No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

  • A molecular mass less than 500 daltons.

  • A calculated octanol-water partition coefficient (logP) that does not exceed 5.

Analysis of this compound based on Lipinski's Rule of Five:

Lipinski's Rule ParameterValue for this compoundCompliance
Hydrogen Bond Donors 2 (from the -NH₂ and -NH- groups)Yes (≤ 5)
Hydrogen Bond Acceptors 4 (two ring nitrogens, one amine nitrogen, and one ether oxygen)Yes (≤ 10)
Molecular Weight 141.17 g/mol Yes (< 500)
logP Predicted to be low (likely < 5)Yes (≤ 5)

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for development as an orally administered drug.

Experimental Determination of Physicochemical Properties

While predictive models are useful, experimental determination of physicochemical properties is the gold standard for accurate characterization. The following sections outline standard laboratory protocols for measuring key parameters.

Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.[12][13] Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.[12]

Experimental Protocol: Capillary Melting Point Method

  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting range is T₁-T₂.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[14] The shake-flask method is a common and reliable technique for measuring thermodynamic solubility.[14]

Experimental Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (logP) Determination

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a measure of a compound's preference for a lipid-like environment versus an aqueous environment. [15]The shake-flask method is the traditional and most widely accepted technique for logP determination. [15][16][17][18] Experimental Protocol: Shake-Flask logP Method

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases (e.g., the aqueous phase) and add an equal volume of the other phase.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases, then allow the layers to separate.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol layers using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculation: Calculate logP using the formula: logP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Caption: Workflow for Shake-Flask logP Determination.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic proton on the pyrazole ring, the protons of the 2-methoxyethyl side chain, and the protons of the amine and pyrazole NH groups. The chemical shifts and coupling patterns will be characteristic of the electronic environment of each proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule, including the carbons of the pyrazole ring and the 2-methoxyethyl substituent.

Expected ¹H and ¹³C NMR Chemical Shifts (based on analogous structures):

GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Pyrazole CH~5.5 - 6.0~90 - 100
Pyrazole C-NH₂-~150 - 160
Pyrazole C-Side Chain-~140 - 150
-CH₂-CH₂-O-~2.7 - 2.9~30 - 35
-CH₂-O-CH₃~3.5 - 3.7~70 - 75
-O-CH₃~3.3 - 3.4~58 - 60
-NH₂ and -NHBroad signals, variable-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (amine and pyrazole)3200 - 3500Broad to sharp bands
C-H Stretch (aliphatic)2850 - 3000Sharp bands
C=N Stretch (pyrazole ring)1600 - 1650Medium to strong band
C-O Stretch (ether)1050 - 1150Strong band
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 141.17 corresponding to the molecular weight of the compound is expected.

  • Fragmentation Pattern: Common fragmentation pathways for aliphatic amines involve α-cleavage, leading to the loss of alkyl radicals. [19][20]For this compound, fragmentation of the 2-methoxyethyl side chain is likely.

Synthesis of this compound

The synthesis of 3-substituted-5-aminopyrazoles often involves the condensation of a β-ketonitrile or a related precursor with hydrazine or a hydrazine derivative. [21]A plausible synthetic route to this compound is outlined below.

Proposed Synthetic Pathway:

The synthesis can be envisioned starting from 4-methoxy-3-oxobutanenitrile and hydrazine hydrate.

  • Step 1: Synthesis of 4-methoxy-3-oxobutanenitrile. This intermediate can be prepared through various established organic synthesis methods.

  • Step 2: Cyclization with Hydrazine Hydrate. The β-ketonitrile undergoes a condensation reaction with hydrazine hydrate, followed by cyclization to form the pyrazole ring.

Caption: Proposed synthetic route to the target compound.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of this compound. By integrating predicted data with established analytical methodologies and principles of medicinal chemistry, a comprehensive profile of this promising molecule has been constructed. The compliance of this compound with Lipinski's Rule of Five suggests its potential as an orally bioavailable drug candidate. The detailed experimental protocols for determining melting point, solubility, pKa, and logP, along with the expected spectroscopic data, offer a practical framework for researchers working with this and related pyrazole derivatives. A thorough understanding and application of the principles and methods outlined in this guide are essential for the successful advancement of novel pyrazole-based compounds in the drug discovery and development pipeline.

References

  • Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser. J Mass Spectrom. 2002 Aug;37(8):812-28. doi: 10.1002/jms.340.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Lipinski's rule of five. Wikipedia.
  • Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel.
  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. J Pharm Biomed Anal. 1996 Aug;14(11):1405-13. doi: 10.1016/0731-7085(96)01773-6.
  • Mastering Lipinski Rules for Effective Drug Development. bioaccess.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • LogP/D. Cambridge MedChem Consulting.
  • Importance of Physicochemical Properties In Drug Discovery. (Review Article).
  • Lipinski's Rule of Five. bionity.com.
  • Melting point determin
  • Lipinski's rule of five – Knowledge and References. Taylor & Francis.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • LogP / LogD shake-flask method. Protocols.io.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH.
  • Interlaboratory study of log P determination by shake-flask and potentiometric methods.
  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem.
  • Experiment 1: Melting-point Determin
  • physicochemical property of drug molecules with respect to drug actions. JBINO.
  • Mass Spectrometry Part 8 - Fragment
  • 1H-Pyrazol-5-amine, 3-(2-methoxyethyl)-1-methyl-. ChemicalBook.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
  • experiment (1)
  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • 1187058-44-1|this compound. BLDpharm.
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.
  • 6.
  • 3-Methyl-1H-pyrazol-5-amine. Sigma-Aldrich.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe.

Sources

A Spectroscopic Guide to 3-(2-Methoxyethyl)-1H-pyrazol-5-amine: In-Depth Spectral Analysis and Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a critical class of heterocyclic compounds, valued for their diverse pharmacological activities and applications.[1] The precise characterization of these molecules is paramount to understanding their structure-activity relationships. This technical guide provides an in-depth analysis of the spectral data for 3-(2-Methoxyethyl)-1H-pyrazol-5-amine, a molecule of interest for its potential as a versatile synthetic intermediate.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition are outlined, and the interpretation of the spectral features is grounded in established principles of spectroscopy and supported by comparative data from related pyrazole structures. It is important to note that 1H-pyrazoles exist in a tautomeric equilibrium, which can influence their spectral characteristics.[2]

Molecular Structure

The structural framework of this compound, with the IUPAC name this compound and CAS Number 1187058-44-1, forms the basis for the following spectral predictions and analysis.[3]

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

¹H NMR Spectral Analysis (Predicted)

The predicted ¹H NMR spectrum provides distinct signals for each unique proton environment in the molecule.

Caption: Labeled protons for ¹H NMR correlation.

LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
a~3.3Singlet3H-OCH₃The methyl protons are deshielded by the adjacent oxygen atom.
b~3.6Triplet2H-CH₂-O-These methylene protons are adjacent to the oxygen, causing a downfield shift, and are split by the neighboring CH₂ group.
c~2.7Triplet2HPyrazole-CH₂-These methylene protons are adjacent to the pyrazole ring and are split by the neighboring CH₂ group.
d~5.4Singlet1HPyrazole C4-HThe proton on the pyrazole ring is in an electron-rich environment, with a chemical shift typical for 5-aminopyrazoles.[3]
e~11-12Broad Singlet1HPyrazole N-HThe N-H proton of the pyrazole ring is often broad and can exchange with solvent. Its chemical shift is highly dependent on solvent and concentration.
f~3.5-5.0Broad Singlet2H-NH₂Amine protons typically appear as a broad signal that can exchange with D₂O. The chemical shift is variable due to hydrogen bonding.[4]
¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Predicted δ (ppm)AssignmentRationale
~160C5This carbon is attached to two nitrogen atoms, resulting in a significant downfield shift.[3]
~148C3The carbon at position 3 of the pyrazole ring is also deshielded due to its position in the heterocyclic system.[3]
~85C4The C4 carbon in 5-aminopyrazoles is known to be highly shielded, appearing at a characteristic upfield position.[3]
~70-CH₂-O-The carbon atom bonded to the electronegative oxygen of the ether is shifted downfield.
~58-OCH₃The methyl carbon of the methoxy group.
~30Pyrazole-CH₂-The methylene carbon attached to the pyrazole ring.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum should be collected and subtracted from the sample spectrum to remove atmospheric (e.g., CO₂, H₂O) absorptions.

Predicted IR Spectral Analysis

The key functional groups in this compound are expected to produce the following characteristic absorption bands.

Wavenumber (cm⁻¹)VibrationIntensityFunctional Group
3400-3200N-H StretchMedium-Strong, Broad-NH₂ and Pyrazole N-H
3000-2850C-H StretchMediumAliphatic (Methoxyethyl group)
~1620C=N StretchMediumPyrazole Ring
~1560C=C StretchMediumPyrazole Ring
~1100C-O StretchStrongEther (-CH₂-O-CH₃)

The broadness of the N-H stretching band is indicative of hydrogen bonding.[5] The pyrazole ring itself will have a series of characteristic skeletal vibrations in the fingerprint region (below 1500 cm⁻¹).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common method for analyzing small organic molecules.

  • Instrumentation: Introduce a small amount of the sample into the mass spectrometer. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Data Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated, plotting ion intensity versus m/z.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular weight of this compound (C₆H₁₁N₃O) is 141.18 g/mol .

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 141.

  • Major Fragmentation Pathways: The fragmentation of pyrazoles is a well-studied process. Key fragmentation pathways for this compound are predicted to involve:

    • Loss of the Methoxyethyl Side Chain: Cleavage of the bond between the pyrazole ring and the ethyl group can lead to a fragment corresponding to the pyrazol-5-amine core.

    • Alpha-Cleavage: Fragmentation adjacent to the ether oxygen is common, potentially leading to the loss of a methoxy radical (•OCH₃) or a methoxymethyl radical (•CH₂OCH₃).

    • Ring Fragmentation: Pyrazole rings are known to fragment via the loss of stable neutral molecules like HCN or N₂.[6][7]

M [M]+• m/z = 141 frag1 [M - CH3O•]+ m/z = 110 M->frag1 - •OCH3 frag2 [M - C2H4O]+• m/z = 97 M->frag2 - CH2=CHOH frag3 [M - C3H7O•]+ m/z = 82 M->frag3 - •CH2CH2OCH3

Caption: Predicted major fragmentation pathways for this compound.

m/zProposed Fragment
141[C₆H₁₁N₃O]⁺ (Molecular Ion)
110[M - •OCH₃]⁺
97[M - C₂H₄O]⁺ (from rearrangement and loss of vinyl alcohol)
82[C₃H₄N₃]⁺ (Loss of the entire methoxyethyl side chain)

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust framework for the characterization and identification of this and structurally related pyrazole derivatives. The interpretations are based on fundamental spectroscopic principles and supported by data from the scientific literature, ensuring a high degree of scientific integrity. This guide is intended to be a valuable resource for scientists engaged in the synthesis and analysis of novel chemical entities.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 20, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Typical C-13 NMR Chemical shifts. (n.d.). University of Manitoba. Retrieved January 20, 2026, from [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Manitoba. Retrieved January 20, 2026, from [Link]

  • N-H / C-H stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% )... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 20, 2026, from [Link]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021, July 15). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • The features of IR spectrum. (n.d.). SlidePlayer. Retrieved January 20, 2026, from [Link]

Sources

solubility profile of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Abstract

The aqueous and organic solubility of a drug candidate is a critical physicochemical property that profoundly influences its entire development lifecycle, from initial high-throughput screening to final formulation. Poor solubility can mask a compound's true potential, leading to unreliable bioassay data, challenging formulation development, and ultimately, poor bioavailability.[1][2][3] This guide provides a comprehensive technical overview of the solubility profile for this compound, a substituted aminopyrazole of interest in medicinal chemistry. We will dissect the molecule's structural components to predict its solubility behavior and provide detailed, field-proven protocols for the experimental determination of both its kinetic and thermodynamic solubility. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and characterize this compound or structurally related molecules.

Introduction: The Central Role of Solubility

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold renowned for its wide range of pharmacological activities and presence in numerous approved drugs.[4][5] The specific combination of a primary amine, a methoxyethyl side chain, and the pyrazole core presents a unique physicochemical profile. Understanding the solubility of this molecule is not an academic exercise; it is a prerequisite for its advancement as a potential therapeutic agent. Key decisions impacted by solubility include:

  • In Vitro Assay Integrity: Undissolved compound in biological assays can lead to inaccurate potency and efficacy measurements.[6][7][8]

  • Formulation for In Vivo Studies: The choice of vehicle for pharmacokinetic (PK) and pharmacodynamic (PD) studies is dictated by the compound's solubility.[2][9]

  • Oral Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is the first and often rate-limiting step for absorption.[1][2]

This guide provides the foundational knowledge and actionable protocols to thoroughly characterize the solubility of this compound.

Predicted Solubility Profile Based on Molecular Structure

A molecule's solubility is governed by the interplay of its functional groups and their interactions with the solvent. By examining the structure of this compound, we can formulate a scientifically grounded hypothesis of its solubility behavior.

Structural Analysis:

  • Primary Amine (-NH₂): This group is a potent hydrogen bond donor and acceptor.[10][11] Its basic nature (pKa predicted to be around 4.25[12]) means it will become protonated in acidic media, forming a cationic species (R-NH₃⁺) with significantly enhanced aqueous solubility.

  • Pyrazole Ring: The two adjacent nitrogen atoms in the heterocyclic ring are hydrogen bond acceptors.[4] While pyrazole itself has limited water solubility, it is often soluble in organic solvents.[13][14] The ring system contributes to the crystal lattice energy of the solid form, which must be overcome for dissolution.

  • Methoxyethyl Side Chain (-CH₂CH₂OCH₃): This substituent introduces mixed characteristics. The ether oxygen atom can act as a hydrogen bond acceptor, which may favorably interact with protic solvents. However, the ethyl backbone increases the nonpolar surface area, contributing to hydrophobicity and potentially reducing aqueous solubility.[15][16]

Expected Solubility Summary:

Based on this analysis, we predict the following solubility profile:

  • Aqueous Solubility: Moderate at neutral pH, due to the presence of multiple hydrogen bond donors and acceptors.

  • pH-Dependent Solubility: A significant increase in aqueous solubility is expected at pH values below the compound's pKa (i.e., in acidic conditions) due to the formation of a soluble salt.[17]

  • Organic Solvent Solubility: High solubility is anticipated in polar organic solvents such as DMSO, ethanol, and methanol, which can effectively solvate the polar functional groups.[6][15][18] Solubility is expected to be lower in non-polar solvents like hexane.

This predicted profile provides a starting point for experimental design. The following sections detail the standardized methodologies to obtain precise, quantitative data.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a solvent at a specific temperature when the dissolved solute is in equilibrium with an excess of the solid material.[19][20] This value is critical for late-stage development and formulation.[8][19] The "gold standard" for its determination is the Shake-Flask Method.[17]

Protocol: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • This compound (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control (set to 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS) for quantification

Methodology:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess of what is expected to dissolve is required to ensure saturation.

  • Solvent Addition: Add a precise volume of PBS (e.g., 1 mL) to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the mixture for a sufficient duration to reach equilibrium. A 24-hour incubation is standard, but time points at 48 or 72 hours may be included to confirm that equilibrium has been reached.[6][17][19]

  • Phase Separation: After incubation, allow the vials to stand to let the larger particles settle. To separate the saturated supernatant from the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. For higher accuracy, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particulates. Causality Note: Filtration is a critical step, as residual solid particles can dissolve during analysis, leading to an overestimation of solubility.[7]

  • Quantification:

    • Prepare a series of calibration standards of the test compound in a suitable solvent (e.g., DMSO or Acetonitrile/Water).

    • Dilute the filtered supernatant with the same solvent used for the standards.

    • Analyze the calibration standards and the diluted sample by a validated HPLC-UV or LC-MS method.[6][21]

  • Calculation: Determine the concentration of the compound in the supernatant by interpolating its response from the calibration curve. This concentration represents the thermodynamic solubility. Report the value in units of µg/mL and µM.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Quantification A Add Excess Solid Compound to Vial B Add Precise Volume of Aqueous Buffer (e.g., PBS) A->B C Seal and Incubate on Orbital Shaker (24-48h) B->C D Centrifuge at High Speed C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E G Analyze Sample & Standards by HPLC-UV or LC-MS E->G F Prepare Calibration Standards F->G H Calculate Concentration (µg/mL, µM) G->H

Caption: Workflow of the Shake-Flask method for thermodynamic solubility.

Experimental Determination of Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves after being introduced into an aqueous buffer from a concentrated organic stock solution (typically DMSO).[20] It is not an equilibrium measurement but rather a reflection of precipitation. This high-throughput assay is invaluable in early drug discovery for rapidly screening large numbers of compounds.[8][9]

Protocol: Turbidimetric Method for Kinetic Solubility

Objective: To rapidly assess the kinetic solubility of this compound by detecting precipitation.

Materials:

  • This compound (dissolved in 100% DMSO, e.g., 10 mM stock)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (UV-transparent if using a UV reader)

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of nephelometry (light scattering) or UV absorbance measurement

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: Using a liquid handler, add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to create a range of final compound concentrations (e.g., from 200 µM down to 1 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its effect on solubility.[22]

  • Mixing and Incubation: Mix the plate briefly on a plate shaker and incubate at room temperature for a set period (e.g., 1-2 hours).[6] Causality Note: This short incubation time is what defines the assay as "kinetic"; it assesses rapid precipitation rather than slow equilibration.

  • Detection (Nephelometry):

    • Place the microtiter plate into a nephelometer.

    • Measure the light scattering in each well. An increase in light scattering relative to buffer-only controls indicates the formation of a precipitate.[23]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity (light scattering) is observed. This is often determined by setting a threshold above the background signal.

Workflow for Kinetic Solubility Determination

G cluster_prep Solution Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis A Prepare High Concentration Stock in 100% DMSO C Add DMSO Stock to Buffer to Create Serial Dilutions A->C B Dispense Aqueous Buffer into 96-well Plate B->C D Mix and Incubate (1-2 hours at RT) C->D E Measure Light Scattering (Nephelometry) D->E F Determine Highest Concentration without Precipitation E->F

Caption: Workflow of a high-throughput kinetic solubility assay.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured format.

Table 1: Solubility Profile of this compound

ParameterSolvent/BufferTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
Thermodynamic Solubility PBS (pH 7.4)25Experimental ValueCalculated ValueShake-Flask
Thermodynamic Solubility SGF¹ (pH 1.2)37Experimental ValueCalculated ValueShake-Flask
Thermodynamic Solubility FaSSIF² (pH 6.5)37Experimental ValueCalculated ValueShake-Flask
Kinetic Solubility PBS (pH 7.4)25Experimental ValueCalculated ValueTurbidimetry
General Solubility DMSO25> 10,000> 64,000Visual Observation
General Solubility Ethanol25Experimental ValueCalculated ValueVisual Observation

¹ SGF: Simulated Gastric Fluid ² FaSSIF: Fasted State Simulated Intestinal Fluid

Interpretation: For early-stage drug discovery, a common goal for aqueous solubility is >60 µg/mL.[9] Values below this may flag the compound for potential issues. The pH-dependent results are critical: high solubility in SGF (pH 1.2) but low solubility in FaSSIF (pH 6.5) would suggest that the compound might precipitate upon exiting the stomach, which could impact absorption.

Conclusion

The is a multifaceted property dictated by its unique combination of a basic amine, a heterocyclic core, and a moderately lipophilic side chain. While structural analysis provides a valuable predictive framework, rigorous experimental determination via standardized methods like the Shake-Flask and turbidimetric assays is non-negotiable for informed decision-making in a drug discovery program. The protocols and insights provided in this guide serve as a robust foundation for scientists to accurately characterize this compound, enabling its effective evaluation and potential development as a novel therapeutic agent.

References

  • Amines: Structure, Properties, and Reactions | Solubility of Things. (n.d.).
  • Physical Properties of Amines | CK-12 Foundation. (2026, January 1). Retrieved January 20, 2026, from .

  • Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved January 20, 2026, from .

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
  • 23.1. Properties of amines | Organic Chemistry II - Lumen Learning. (n.d.).
  • A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchGate. (2019, September). Retrieved January 20, 2026, from .

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved January 20, 2026, from .

  • In-vitro Thermodynamic Solubility - Protocols.io. (2025, August 3). Retrieved January 20, 2026, from .

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved January 20, 2026, from .

  • In vitro solubility assays in drug discovery - PubMed. (n.d.).
  • Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.).
  • Thermodynamic Solubility Assay - Domainex. (n.d.). Retrieved January 20, 2026, from .

  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4). Retrieved January 20, 2026, from .

  • Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem. (n.d.). Retrieved January 20, 2026, from .

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • Thermodynamic Solubility Assay - Evotec. (n.d.). Retrieved January 20, 2026, from .

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved January 20, 2026, from .

  • 25.4 Physical Properties of Amines - Chemistry LibreTexts. (2019, June 5).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.). Retrieved January 20, 2026, from .

  • Physical Properties of Amines - BYJU'S. (n.d.).
  • Aqueous Solubility Assay | Bienta. (n.d.).
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. (n.d.). Retrieved January 20, 2026, from .

  • 1H-Pyrazol-5-amine, 3-(2-methoxyethyl)-1-methyl- | 97820-74-1 - ChemicalBook. (n.d.). Retrieved January 20, 2026, from .

  • Pyrazole - Solubility of Things. (n.d.).
  • dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. (n.d.). Retrieved January 20, 2026, from .

  • 3-Methyl-1H-pyrazol-5-amine - Sigma-Aldrich. (n.d.). Retrieved January 20, 2026, from .

  • Improving solubility of pyrazole derivatives for reaction - Benchchem. (n.d.). Retrieved January 20, 2026, from .

  • 1187058-44-1|this compound - BLDpharm. (n.d.). Retrieved January 20, 2026, from .

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021, May 15). Retrieved January 20, 2026, from .

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (n.d.). Retrieved January 20, 2026, from .

  • 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved January 20, 2026, from .

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Methoxyethyl)-1H-pyrazol-5-amine is a valuable heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique structural motif, featuring a pyrazole core variously substituted, makes it a sought-after intermediate for the synthesis of a diverse array of bioactive molecules. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, and the specific methoxyethyl substituent at the 3-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of this compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the core synthetic routes, the rationale behind experimental choices, and provide detailed, actionable protocols.

Core Synthetic Strategy: A Two-Step Approach

The most direct and widely applicable method for the synthesis of this compound proceeds through a reliable two-step sequence. This strategy hinges on the formation of a key β-ketonitrile intermediate, which is subsequently cyclized with hydrazine to construct the pyrazole ring.

Overall Synthetic Workflow:

G cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Pyrazole Ring Formation ester Methyl 3-methoxypropanoate ketonitrile 4-Methoxy-3-oxopentanenitrile ester->ketonitrile Claisen Condensation acetonitrile Acetonitrile acetonitrile->ketonitrile base Strong Base (e.g., NaH, KOtBu) base->ketonitrile Catalyst final_product This compound ketonitrile->final_product Cyclization hydrazine Hydrazine Hydrate hydrazine->final_product

Caption: The two-step synthesis of this compound.

Part 1: Synthesis of the Key Intermediate: 4-Methoxy-3-oxopentanenitrile

The cornerstone of this synthetic approach is the preparation of the β-ketonitrile, 4-methoxy-3-oxopentanenitrile. This is typically achieved through a base-catalyzed Claisen-type condensation reaction between an ester of 3-methoxypropanoic acid and acetonitrile.[1]

Starting Materials for Step 1
Starting MaterialStructureKey Considerations
Methyl 3-methoxypropanoate CH₃OCH₂CH₂COOCH₃Commercially available. The corresponding ethyl ester can also be used. Purity should be high to avoid side reactions.
Acetonitrile CH₃CNMust be anhydrous, as the strong base used is water-sensitive.
Strong Base e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (KOt-Bu)A strong, non-nucleophilic base is crucial for the deprotonation of acetonitrile to form the nucleophile. Sodium hydride (as a 60% dispersion in mineral oil) and potassium tert-butoxide are common choices.
Anhydrous Solvent e.g., Tetrahydrofuran (THF), Diethyl etherThe solvent must be anhydrous and inert to the reaction conditions.
Mechanism of β-Ketonitrile Formation

The reaction is initiated by the deprotonation of acetonitrile by the strong base to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl 3-methoxypropanoate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the desired β-ketonitrile.

G acetonitrile CH₃-C≡N carbanion ⁻CH₂-C≡N ↔ CH₂=C=N⁻ acetonitrile->carbanion Deprotonation base Base (B⁻) base->carbanion intermediate Tetrahedral Intermediate carbanion->intermediate Nucleophilic Attack ester CH₃OCH₂CH₂COOCH₃ ester->intermediate ketonitrile 4-Methoxy-3-oxopentanenitrile intermediate->ketonitrile Elimination methoxide CH₃O⁻ intermediate->methoxide

Caption: Mechanism of Claisen-type condensation for β-ketonitrile synthesis.

Detailed Experimental Protocol: Synthesis of 4-Methoxy-3-oxopentanenitrile

Materials:

  • Methyl 3-methoxypropanoate (1.0 eq)

  • Acetonitrile (2.0 eq), anhydrous

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for purification)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes (3 x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

  • Add anhydrous THF to the flask to create a slurry.

  • In the dropping funnel, prepare a solution of methyl 3-methoxypropanoate (1.0 eq) and anhydrous acetonitrile (2.0 eq) in anhydrous THF.

  • Cool the sodium hydride slurry to 0 °C using an ice bath.

  • Add the solution from the dropping funnel to the cooled slurry dropwise over 30-60 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-methoxy-3-oxopentanenitrile.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Part 2: Synthesis of this compound

With the key β-ketonitrile in hand, the final step is the construction of the pyrazole ring through cyclization with hydrazine. This reaction is a classic and efficient method for the synthesis of 5-aminopyrazoles.[2][3]

Starting Materials for Step 2
Starting MaterialStructureKey Considerations
4-Methoxy-3-oxopentanenitrile CH₃OCH₂CH₂COCH₂CNThe product from Step 1. Ensure it is reasonably pure to avoid side reactions.
Hydrazine Hydrate N₂H₄·H₂OA common and convenient source of hydrazine. It is a corrosive and toxic substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Solvent e.g., Ethanol, Methanol, Acetic AcidThe choice of solvent can influence the reaction rate and workup. Ethanol is a common choice.
Mechanism of Pyrazole Ring Formation

The reaction proceeds via an initial nucleophilic attack of one of the nitrogen atoms of hydrazine on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the nitrile carbon, leading to a cyclized intermediate which then tautomerizes to the stable aromatic 5-aminopyrazole.[2]

G ketonitrile 4-Methoxy-3-oxopentanenitrile hydrazone Hydrazone Intermediate ketonitrile->hydrazone Condensation hydrazine Hydrazine (H₂N-NH₂) hydrazine->hydrazone cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Cyclization final_product This compound cyclized_intermediate->final_product Tautomerization

Sources

chemical structure and stereochemistry of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2-Methoxyethyl)-1H-pyrazol-5-amine: Chemical Structure and Stereochemistry

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and stereochemical properties of this compound. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the molecule's structural features, including tautomerism, and provides key physicochemical data. A general synthetic approach and expected spectroscopic characteristics are also discussed, offering a foundational understanding for its application in research and synthesis.

Chemical Identity

This compound is a substituted pyrazole derivative. The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold of significant interest in medicinal chemistry due to its wide range of pharmacological activities.[1][2] The molecule is identified by the following key parameters:

PropertyValueSource(s)
CAS Number 1187058-44-1[3][4]
Molecular Formula C₆H₁₁N₃O[3][4]
Molecular Weight 141.17 g/mol [3][4]
SMILES COCCC1=NNC(N)=C1[3]
IUPAC Name This compound

Chemical Structure and Tautomerism

The structure of this compound consists of a central pyrazole ring. A 2-methoxyethyl group is attached to the C3 position, and an amine group is attached to the C5 position.

2D structure of this compound.
Tautomerism

A critical feature of 5-aminopyrazoles is their existence in tautomeric forms. Tautomers are structural isomers of chemical compounds that readily interconvert. For this compound, three potential tautomers can exist in equilibrium. This phenomenon is also observed in related 5-hydroxypyrazoles.[5] The predominant form in a given environment depends on factors like solvent polarity and pH.

The three tautomeric forms are:

  • 5-Amino-1H-pyrazole: The aromatic amine form, as indicated by the IUPAC name.

  • 5-Imino-4,5-dihydro-1H-pyrazole: The imine form where the endocyclic double bond shifts.

  • 3-Amino-2H-pyrazole: An alternative aromatic amine form where the proton is on the second nitrogen atom.

Tautomeric equilibrium of this compound.

The aromatic amine tautomers are generally more stable due to the energetic favorability of the aromatic system. Spectroscopic analysis is required to determine the dominant tautomer under specific conditions.

Stereochemistry

The chemical structure of this compound does not contain any stereocenters (chiral carbons). The pyrazole ring is planar and aromatic. The 2-methoxyethyl side chain is flexible and does not have any chiral atoms. Consequently, the molecule is achiral and does not exhibit stereoisomerism (e.g., enantiomers or diastereomers).

Synthesis and Characterization

General Synthetic Protocol

A plausible synthetic route would start from 4-methoxy-3-oxobutanenitrile and hydrazine hydrate.

Synthesis start 4-methoxy-3-oxobutanenitrile + Hydrazine Hydrate step1 Cyclocondensation (e.g., in Ethanol, reflux) start->step1 Reactants product This compound step1->product Yields

Plausible synthetic workflow for the target compound.

Experimental Steps:

  • Reaction Setup: To a solution of 4-methoxy-3-oxobutanenitrile in a suitable solvent (e.g., ethanol), an equimolar amount of hydrazine hydrate is added.

  • Cyclization: The reaction mixture is heated to reflux and monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield the pure this compound.

Expected Spectroscopic Data

Based on the structure and data from analogous compounds[1], the following spectroscopic characteristics can be predicted:

  • ¹H NMR:

    • A singlet for the pyrazole ring proton (H4).

    • Triplets corresponding to the two CH₂ groups of the ethyl chain, showing coupling to each other.

    • A singlet for the O-CH₃ protons.

    • Broad singlets for the NH₂ and pyrazole NH protons, which are exchangeable with D₂O.

  • ¹³C NMR:

    • Three distinct signals for the pyrazole ring carbons (C3, C4, C5).

    • Signals for the two CH₂ carbons of the ethyl chain.

    • A signal for the O-CH₃ carbon.

  • IR Spectroscopy:

    • N-H stretching vibrations for the amine and pyrazole NH groups (typically in the 3200-3400 cm⁻¹ region).

    • C-H stretching for aliphatic and aromatic groups.

    • C=N and C=C stretching vibrations characteristic of the pyrazole ring (around 1500-1650 cm⁻¹).[1]

    • A strong C-O stretching band for the methoxy ether linkage.

Conclusion

This compound is an achiral, heterocyclic compound with a well-defined chemical structure. Its most significant structural feature is the potential for tautomerism, a common characteristic of the 5-aminopyrazole class that influences its chemical reactivity and biological interactions. Its synthesis is accessible through standard heterocyclic chemistry methodologies. This guide provides the foundational chemical knowledge necessary for researchers utilizing this compound in further scientific applications.

References

  • Becerra, D., Rojas, H., & Castillo, J.-C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Available from: [Link]

  • Aggarwal, N., & Kumar, R. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2015(6), 264-301. Available from: [Link]

  • Request PDF. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available from: [Link]

  • Krogsgaard-Larsen, P., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(3), 49-65. Available from: [Link]

  • Saeed, A., & Abbas, N. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Journal of the Brazilian Chemical Society, 22(3), 387-408. Available from: [Link]

Sources

The Emergence of a Key Building Block: A Technical Guide to 3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Synthesis, History, and Application of a Prominent Scaffold in Modern Drug Discovery

This technical guide offers an in-depth exploration of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine, a heterocyclic amine that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its core characteristics, historical context, synthesis, and its pivotal role as a structural motif in the development of novel therapeutics.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Within this versatile class of compounds, 5-aminopyrazoles stand out as crucial intermediates, providing a reactive handle for the construction of more complex molecular architectures.[3][4] The strategic placement of the amino group at the C5 position allows for diverse functionalization, making these compounds highly sought-after building blocks in the synthesis of targeted therapies. This compound (CAS No. 1187058-44-1) has emerged as a particularly valuable synthon, offering a unique combination of a reactive amine and a flexible methoxyethyl side chain that can influence pharmacokinetic properties.[5]

Historical Context and Discovery

While the broader family of pyrazoles has a rich history dating back to the late 19th century, the specific discovery of this compound is more recent and is intrinsically linked to the expansion of chemical libraries for high-throughput screening in drug discovery programs. The development of this and similar substituted 5-aminopyrazoles was driven by the need for novel chemical entities with favorable drug-like properties. The methoxyethyl substituent, in particular, is often incorporated to enhance solubility and metabolic stability, key parameters in the optimization of lead compounds. Although a singular "discovery" paper is not readily identifiable in the public domain, its appearance in the catalogs of specialized chemical suppliers points to its synthesis and characterization within the context of proprietary drug discovery efforts before becoming a commercially available building block.

Retrosynthetic Analysis and Synthesis Methodology

The synthesis of this compound follows the classical and robust Knorr pyrazole synthesis pathway, which involves the condensation of a β-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[2] A logical retrosynthetic analysis of the target molecule reveals the key precursors: hydrazine and the β-ketonitrile, 4-methoxy-3-oxopentanenitrile.

G This compound This compound Retrosynthesis Retrosynthesis This compound->Retrosynthesis Key Disconnection Key Disconnection Retrosynthesis->Key Disconnection C-N bond formation Hydrazine Hydrazine Key Disconnection->Hydrazine 4-Methoxy-3-oxopentanenitrile 4-Methoxy-3-oxopentanenitrile Key Disconnection->4-Methoxy-3-oxopentanenitrile

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: 4-Methoxy-3-oxopentanenitrile

The synthesis of the crucial β-ketonitrile precursor, 4-methoxy-3-oxopentanenitrile, can be achieved through a Claisen-type condensation reaction between an appropriate ester and acetonitrile. A common approach involves the use of a strong base, such as sodium hydride or sodium ethoxide, to deprotonate acetonitrile, which then acts as a nucleophile attacking the ester.

Experimental Protocol: Synthesis of 4-Methoxy-3-oxopentanenitrile

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Reagents: A solution of methyl 3-methoxypropanoate (1.0 equivalent) and anhydrous acetonitrile (1.2 equivalents) in anhydrous THF is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • Reaction: The reaction mixture is heated at reflux for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting ester.

  • Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then acidified with dilute hydrochloric acid to a pH of approximately 4-5.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford 4-methoxy-3-oxopentanenitrile.

Cyclization to Form this compound

The final step in the synthesis is the cyclization of the β-ketonitrile with hydrazine. This reaction is typically carried out in an alcoholic solvent and can be catalyzed by a small amount of acid.

G cluster_0 Synthesis of 4-Methoxy-3-oxopentanenitrile cluster_1 Cyclization Reaction Methyl 3-methoxypropanoate Methyl 3-methoxypropanoate NaH, THF NaH, THF Methyl 3-methoxypropanoate->NaH, THF + Acetonitrile Acetonitrile Acetonitrile 4-Methoxy-3-oxopentanenitrile 4-Methoxy-3-oxopentanenitrile NaH, THF->4-Methoxy-3-oxopentanenitrile Claisen Condensation Ethanol, Acetic Acid (cat.) Ethanol, Acetic Acid (cat.) 4-Methoxy-3-oxopentanenitrile->Ethanol, Acetic Acid (cat.) + Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate This compound This compound Ethanol, Acetic Acid (cat.)->this compound Knorr Pyrazole Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4-methoxy-3-oxopentanenitrile (1.0 equivalent) in ethanol, hydrazine hydrate (1.1 equivalents) is added, followed by a catalytic amount of acetic acid.

  • Reaction: The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to ~8 with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: The aqueous solution is extracted with dichloromethane or ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by crystallization or column chromatography to yield this compound as a solid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1187058-44-1[5]
Molecular Formula C₆H₁₁N₃O
Molecular Weight 141.17 g/mol
Appearance Off-white to pale yellow solid
SMILES COCCC1=NNC(N)=C1

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for the synthesis of a variety of biologically active molecules, particularly in the area of kinase inhibitors. The 5-amino group serves as a key point of diversification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The methoxyethyl group at the 3-position can contribute to improved solubility and metabolic stability, and can also engage in favorable interactions within the binding pockets of target proteins.

While specific, publicly disclosed clinical candidates directly incorporating this fragment are limited, its structural motifs are prevalent in numerous patented kinase inhibitors. The pyrazole core often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The amine functionality allows for the attachment of larger, often aromatic or heteroaromatic, groups that can occupy the hydrophobic regions of the ATP-binding site, thereby conferring selectivity for specific kinases.

Conclusion

This compound represents a valuable and versatile building block in the modern medicinal chemist's toolbox. Its straightforward and scalable synthesis, combined with its favorable physicochemical properties and strategic functional group placement, makes it an attractive starting material for the discovery and development of novel therapeutics. As the demand for highly selective and potent kinase inhibitors and other targeted therapies continues to grow, the importance of such well-designed molecular scaffolds is set to increase.

References

[3] Becerra, D., Rojas, H., & Castillo, J.-C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]

[6] Grošelj, U., Kralj, D., Wagger, J., Dahmann, G., Stanovnik, B., & Svete, J. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(iii), 49-65.

[7] Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., & Piera, J. (2009). Synthesis of fluorinated pyrazoles from trifluoromethyl-β-dicarbonyl compounds. The Journal of organic chemistry, 74(15), 5613–5623. [Link]

[2] Gomaa, M. A.-M. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Bioorganic Chemistry, 104, 104232. [Link]

[4] Vitale, P., Scilimati, A., & Artigas, C. O. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3747. [Link]

[1] International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.

[8] Google Patents. (1997). Process for the preparation of 3-amino-5-methylpyrazole. (U.S. Patent No. 5,616,723). U.S. Patent and Trademark Office.

[9] Google Patents. (1988). Process for the production of 3-oxonitriles. (U.S. Patent No. 4,728,743). U.S. Patent and Trademark Office.

Sources

Methodological & Application

Application Notes: The Strategic Utility of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Core in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its remarkable versatility, synthetic accessibility, and favorable drug-like properties have cemented its status as a "privileged scaffold."[1][2] This core is present in numerous FDA-approved drugs targeting a wide array of clinical conditions, from inflammation (Celecoxib) to cancer (Crizotinib, Ruxolitinib).[1][3] A key feature of the pyrazole ring is its ability to engage in crucial hydrogen bonding interactions with biological targets; the N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, a critical feature for potent and selective enzyme inhibition.[1]

Among the various substituted pyrazoles, the 5-aminopyrazole motif is a particularly powerful building block. The amino group at the C5 position serves as a versatile synthetic handle, allowing for the facile introduction of diverse chemical functionalities. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a fundamental process in lead optimization.[4] This application note focuses on a specific, strategically designed 5-aminopyrazole derivative: 3-(2-Methoxyethyl)-1H-pyrazol-5-amine . We will explore its unique features, provide detailed protocols for its synthesis and derivatization, and illustrate its application in the rational design of protein kinase inhibitors.

The Strategic Advantage of the 3-(2-Methoxyethyl) Substituent

The choice of the substituent at the C3 position of the pyrazole ring is a critical decision in drug design, profoundly influencing the molecule's pharmacological and pharmacokinetic profile. The 2-methoxyethyl group in This compound offers several distinct advantages over simple alkyl or aryl groups.

  • Enhanced Solubility and Physicochemical Properties: The ether oxygen atom in the methoxyethyl side chain can act as a hydrogen bond acceptor, which can improve aqueous solubility compared to a purely lipophilic alkyl chain.[5][6] This is a crucial parameter for oral bioavailability and formulation development.

  • Metabolic Stability: While alkyl groups can be sites of metabolic oxidation, the methoxyethyl group can offer a different metabolic profile, potentially blocking or slowing degradation and extending the compound's half-life.[3]

  • Conformational Flexibility and Target Binding: The flexible ether linkage allows the substituent to adopt various conformations, potentially enabling optimal interactions within a protein's binding pocket. It can serve as a bioisosteric replacement for other groups, aiming to improve potency while maintaining or improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7][8][9]

  • Vector for Further Derivatization: The methoxyethyl group provides a stable, non-reactive scaffold element that favorably positions the core pyrazole for interaction with the target, while the 5-amino group is exploited for building out the molecule.

These features make This compound an exemplary starting material for generating focused libraries of drug-like molecules, particularly in the highly competitive field of kinase inhibitor development.

Application Focus: A Building Block for Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[1] The ATP-binding site of many kinases contains a "hinge region" that forms key hydrogen bonds with inhibitors. The 5-aminopyrazole scaffold is adept at forming these critical interactions. The general strategy involves using the 5-amino group to append a larger, often aromatic, moiety that occupies the rest of the ATP pocket, conferring selectivity and potency.

Below is a generalized workflow illustrating how This compound is utilized in a kinase inhibitor discovery program.

G cluster_0 Synthesis of Core Scaffold cluster_1 Library Generation cluster_2 Screening & Optimization A Precursors: Methoxyacetonitrile & Ethyl Acetate B Step 1: Synthesis of 4-methoxy-3-oxopentanenitrile (β-Ketonitrile) A->B C Step 2: Cyclization with Hydrazine Hydrate B->C D Product: This compound C->D E Derivatization of 5-Amino Group (e.g., Amidation, Urea Formation) D->E F Diverse Library of Pyrazolopyrimidines or Acyl-aminopyrazoles E->F G High-Throughput Screening (Kinase Inhibition Assays) F->G H Hit Identification G->H I Structure-Activity Relationship (SAR) Studies H->I J Lead Optimization I->J

Caption: Workflow for kinase inhibitor discovery using the target scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound

This synthesis proceeds in two main steps: the formation of the β-ketonitrile precursor followed by its cyclization with hydrazine.[1][10]

Step 1a: Synthesis of 4-methoxy-3-oxopentanenitrile

This reaction is a base-catalyzed Claisen-type condensation.[11]

Reagent/SolventMWMoles (equiv)Amount
Sodium Hydride (60% in oil)24.000.11 (1.1)4.4 g
Anhydrous Tetrahydrofuran (THF)--200 mL
Methoxyacetonitrile71.080.10 (1.0)7.11 g (7.5 mL)
Ethyl Acetate88.110.12 (1.2)10.57 g (11.7 mL)

Procedure:

  • To a dry 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (2 x 20 mL) under nitrogen, then carefully decant the hexanes.

  • Add 100 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methoxyacetonitrile and ethyl acetate in 100 mL of anhydrous THF.

  • Add this solution dropwise to the stirred NaH suspension over 1 hour, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by slowly adding 50 mL of 1 M HCl (aq) while cooling in an ice bath.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 4-methoxy-3-oxopentanenitrile, is typically a light-yellow oil and can be used in the next step without further purification.

Step 1b: Cyclization to form this compound

This is the key pyrazole-forming step.[1]

Reagent/SolventMWMoles (equiv)Amount
Crude 4-methoxy-3-oxopentanenitrile127.14~0.10 (1.0)~12.7 g
Ethanol--200 mL
Hydrazine Hydrate (~64%)50.060.12 (1.2)6.0 g (5.8 mL)
Acetic Acid (glacial)60.05-~1 mL (catalyst)

Procedure:

  • Dissolve the crude 4-methoxy-3-oxopentanenitrile in 200 mL of ethanol in a 500 mL round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (~1 mL).

  • Add hydrazine hydrate dropwise to the stirred solution at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature and concentrate the solvent under reduced pressure.

  • Redissolve the residue in 150 mL of ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude solid can be purified by column chromatography (silica gel, gradient elution with dichloromethane/methanol) or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield This compound as a solid.

Protocol 2: Derivatization via Amide Bond Formation

This protocol describes a standard method for creating a small library of N-(3-(2-methoxyethyl)-1H-pyrazol-5-yl)amides, a common core in many kinase inhibitors.[4]

Sources

Application Notes & Protocols: Elucidating the Biological Activity of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of forming key interactions with a multitude of biological targets. Pyrazole derivatives have been successfully developed into drugs for a wide range of conditions, including inflammation, cancer, and microbial infections.[1][3][4] Market-approved drugs like Celecoxib (an anti-inflammatory), Crizotinib (an anti-cancer agent), and Pyrazofurin highlight the therapeutic significance of this chemical motif.[5]

Within this broad class, derivatives of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine represent a particularly promising frontier, especially in oncology. The 1-(2-Methoxyethyl)-1H-pyrazol-3-amine variant is recognized as a crucial intermediate in the synthesis of potent kinase inhibitors.[6] The strategic placement of the methoxyethyl group and the primary amine provides a framework for developing compounds with high specificity and efficacy. This guide provides an in-depth exploration of the biological activities of these derivatives, focusing on their role as kinase inhibitors and antiproliferative agents. We present detailed protocols for their synthesis and biological evaluation, designed for researchers in drug discovery and chemical biology.

Section 1: Synthetic Strategy and Rationale

The synthesis of this compound derivatives typically follows a multi-step pathway involving the condensation of a β-keto ester with a hydrazine derivative, a classic method for forming the pyrazole ring.[4][7] The amine and ether functionalities of this scaffold allow for diverse chemical modifications, making it highly valuable for creating libraries for high-throughput screening and lead optimization.[6]

A generalized synthetic workflow is outlined below. The initial condensation reaction is crucial for establishing the core pyrazole structure. Subsequent functionalization, often through nucleophilic substitution at the 5-amine position, allows for the introduction of various substituents to modulate the compound's pharmacological properties.[8]

G cluster_0 Core Synthesis cluster_1 Derivatization A β-Keto Ester Precursor C Condensation & Cyclization A->C B Hydrazine Derivative (e.g., 2-Methoxyethylhydrazine) B->C D This compound Core C->D Purification F Nucleophilic Substitution / Acylation D->F E Electrophilic Reagent (e.g., Aryl Halide, Acyl Chloride) E->F G Final Derivative Library F->G

Caption: General workflow for the synthesis of this compound derivatives.

Section 2: Primary Biological Target: Protein Kinase Inhibition

The pyrazole scaffold is considered a "privileged structure" for designing kinase inhibitors.[9] Its ability to form hydrogen bonds with the kinase hinge region mimics the adenine moiety of ATP, enabling competitive inhibition at the ATP-binding site.[10] Many pyrazole-based compounds have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Janus kinases (JAKs), all of which are critical regulators of cell cycle progression and signaling pathways often dysregulated in cancer.[9][10]

Derivatives of this compound are designed to exploit these interactions. The pyrazole core engages the hinge, while substituents at the 5-amine position can be tailored to interact with other regions of the ATP pocket, thereby enhancing potency and selectivity.

G cluster_0 Kinase Active Site cluster_1 Normal Phosphorylation cluster_2 Inhibition by Pyrazole Derivative Kinase Protein Kinase ATP_Site ATP Binding Site Substrate_Site Substrate Binding Site ATP ATP ADP ADP ATP->ADP Hydrolysis Substrate Protein Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Inhibitor Pyrazole Derivative No_Reaction Phosphorylation Blocked

Caption: Mechanism of competitive ATP-binding site kinase inhibition by pyrazole derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)

Principle: This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a lower signal.

Materials and Reagents:

  • Recombinant Kinase (e.g., CDK2/CycA, Aurora A)

  • Kinase-specific substrate peptide

  • ATP solution (10 mM)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Reaction Setup:

    • Add 2.5 µL of Kinase Reaction Buffer to all wells.

    • Add 25 nL of test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of a 2X kinase/substrate mix to each well to initiate the reaction. The final concentration of kinase and substrate should be optimized for each specific enzyme (typically at or below the Km for ATP).

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality and Validation:

  • Why use ATP at or below Km? This ensures the assay is sensitive to competitive inhibitors. If ATP concentrations are too high, it becomes difficult for the inhibitor to compete effectively, leading to an artificially high IC₅₀.

  • Self-Validation: The inclusion of positive control inhibitors (e.g., Staurosporine) and vehicle controls on every plate validates the assay's performance and the health of the reagents.

Section 3: Cellular Activity Assessment

While in vitro kinase assays are essential for determining direct target engagement, assessing the effects of compounds on cancer cells is critical to establish their therapeutic potential. Antiproliferative assays measure the ability of a compound to inhibit cell growth.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials and Reagents:

  • Cancer Cell Lines (e.g., MCF-7 breast cancer, A549 lung cancer)[11][12]

  • Complete Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Test Compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include vehicle control (DMSO) and no-cell (blank) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability versus the logarithm of compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression model.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 A Seed Cells in 96-well plate B Incubate 24 hours A->B C Treat cells with Compound Dilutions B->C D Incubate 72 hours C->D E Add MTT Reagent (Incubate 4h) D->E F Solubilize Formazan E->F G Read Absorbance (570 nm) F->G H Data Analysis G->H Calculate GI₅₀

Caption: Workflow for a typical 72-hour MTT cell viability assay.

Section 4: Data Presentation and Interpretation

Quantitative data from biological assays should be organized for clear comparison. This allows for the evaluation of structure-activity relationships (SAR) and the selection of lead candidates for further development.

Table 1: Sample Biological Data for Pyrazole Derivatives

Compound IDModification at 5-AmineKinase IC₅₀ (nM) (e.g., CDK2)Cell GI₅₀ (nM) (e.g., MCF-7)
PYZ-001 Phenyl150850
PYZ-002 4-Chlorophenyl45210
PYZ-003 3,5-Difluorophenyl1255
Control Staurosporine510

Interpretation:

  • Structure-Activity Relationship (SAR): The data in Table 1 suggests that adding electron-withdrawing groups (Cl, F) to the phenyl ring at the 5-amine position improves both target potency (lower kinase IC₅₀) and cellular activity (lower cell GI₅₀). This provides a clear direction for further chemical optimization.[8]

  • Target Engagement vs. Cellular Effect: A reasonable correlation between the kinase IC₅₀ and the cellular GI₅₀ (typically within a 10-fold difference) suggests that the observed antiproliferative effect is likely due to the inhibition of the primary kinase target. A large discrepancy may indicate poor cell permeability, metabolic instability, or off-target effects.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel therapeutics, particularly kinase inhibitors for oncology. The protocols and guidelines presented here provide a robust framework for synthesizing, screening, and characterizing these derivatives. By systematically evaluating both biochemical and cellular activities, researchers can effectively identify potent and selective lead compounds, paving the way for the next generation of targeted therapies.

References

  • Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-788. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012). Bentham Science Publishers. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7891. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Nagger, T. M. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Bioorganic Chemistry, 90, 103023. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2012). Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. Bioorganic & Medicinal Chemistry, 20(10), 3269-3278. [Link]

  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. (2015). Semantic Scholar. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (n.d.). Arkivoc. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (n.d.). Semantic Scholar. [Link]

  • 1-(2-Methoxyethyl)-1H-pyrazol-3-amine. (n.d.). MySkinRecipes. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 174-188. [Link]

  • Raju, H., Chandrappa, S., Prasanna, D. S., Ananda, H., Nagamani, T. S., Byregowda, S. M., & Rangappa, K. S. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery, 6(2), 186-195. [Link]

  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (2019). ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. [Link]

  • Meyer, S., Kulan, A., Jaki, S., Ishola, A. A., Scholl, C., Metz, A., ... & Knapp, S. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(19), 11409. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (2011). Request PDF. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (n.d.). PMC - NIH. [Link]

Sources

Application Note & Protocol: Strategic N-Alkylation of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of asymmetrically substituted pyrazoles is a cornerstone of medicinal chemistry, yet it presents significant challenges in controlling both regioselectivity and chemoselectivity. This guide provides a comprehensive protocol for the N-alkylation of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine, a versatile scaffold in drug discovery. We will dissect the inherent reactivity of the pyrazole core, address the critical issue of competing N1 versus N2 alkylation, and detail the strategic necessity of protecting the exocyclic 5-amino group. This document furnishes two robust, field-proven protocols—classical direct alkylation and the Mitsunobu reaction—complete with step-by-step instructions, mechanistic insights, and troubleshooting guidance tailored for researchers and drug development professionals.

Introduction: The Pyrazole Scaffold in Drug Discovery

N-substituted pyrazole derivatives are privileged structures in modern pharmaceuticals, appearing in a wide array of approved drugs for oncology, inflammation, and infectious diseases.[1][2] Their utility stems from their ability to act as stable, tunable bioisosteres and participate in crucial hydrogen bonding interactions with biological targets. The functionalization of the pyrazole ring, particularly at one of its nitrogen atoms, is a key strategy for modulating a compound's physicochemical properties, metabolic stability, and target affinity.

However, the N-alkylation of unsymmetrical pyrazoles, such as this compound, is rarely straightforward. The reaction is complicated by two primary factors:

  • Regioselectivity: Alkylation can occur at either the N1 or N2 position, leading to a mixture of constitutional isomers that are often difficult to separate and may possess vastly different biological activities.[1][3]

  • Chemoselectivity: The presence of the 5-amino group introduces a second, competing nucleophilic site, which can also be alkylated, leading to undesired byproducts.

This guide provides a strategic workflow to navigate these challenges, ensuring a controlled and reproducible synthesis of the desired N-alkylated products.

Core Challenge: Regioselectivity and the Need for Protection

The regiochemical outcome of pyrazole N-alkylation is governed by a delicate balance of steric and electronic factors.[4] The substituent at the C3 position (methoxyethyl) and the C5 position (amino) exert different levels of steric hindrance and electronic influence on the adjacent N1 and N2 atoms. Typically, alkylation under basic conditions yields a mixture of isomers, with the ratio being highly dependent on the reaction conditions.[1][5]

To circumvent the competing reactivity of the exocyclic amine and to simplify the product profile, a protection strategy is paramount. The use of a tert-butoxycarbonyl (Boc) group is an effective and widely adopted method for temporarily masking the 5-amino group.[6] The Boc group is stable under the basic conditions required for many N-alkylation reactions and can be cleanly removed under acidic conditions without affecting the pyrazole core.

cluster_challenge The Selectivity Challenge cluster_solution The Strategic Solution Start 3-(2-Methoxyethyl)-1H- pyrazol-5-amine N1_Ring N1 Alkylation (Desired) Start->N1_Ring Path A N2_Ring N2 Alkylation (Isomer) Start->N2_Ring Path B Exo_N Exocyclic N-Alkylation (Side Product) Start->Exo_N Path C Protected Boc-Protected Intermediate Start->Protected N1_Ring_P N1 Alkylation Protected->N1_Ring_P Controlled Path A N2_Ring_P N2 Alkylation Protected->N2_Ring_P Controlled Path B

Figure 1. Strategic overview of the selectivity challenges and the role of amine protection.

Experimental Protocols

This section details the necessary protocols, from protection of the starting material to alkylation and final deprotection.

Protocol 1: Boc-Protection of this compound

This preliminary step is crucial for achieving clean and selective N-alkylation on the pyrazole ring.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.5 eq.) to the solution and stir at room temperature.

  • Add a solution of (Boc)₂O (1.1 eq.) in DCM dropwise over 15-20 minutes.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, tert-butyl (3-(2-methoxyethyl)-1H-pyrazol-5-yl)carbamate, can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Direct N-Alkylation using Alkyl Halides

This classical method involves the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on an alkyl halide. The choice of base and solvent significantly influences the N1:N2 isomeric ratio.[1][5]

Materials:

  • tert-butyl (3-(2-methoxyethyl)-1H-pyrazol-5-yl)carbamate (from Protocol 1)

  • Alkyl halide (e.g., iodomethane, ethyl bromide) (1.1 - 1.5 eq.)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.2 - 2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Water and Brine

Procedure:

  • To a solution of the Boc-protected pyrazole (1.0 eq.) in anhydrous DMF, add the base (e.g., K₂CO₃, 2.0 eq.).

  • Stir the suspension at room temperature for 15-30 minutes. If using NaH, cool the solution to 0 °C before portion-wise addition of NaH (1.2 eq.) and allow it to warm to room temperature.

  • Add the alkyl halide (1.2 eq.) dropwise to the mixture.

  • Stir the reaction at the desired temperature (ranging from room temperature to 60 °C) for 2-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.

  • Dilute with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The resulting product will be a mixture of N1 and N2 alkylated isomers. Purify and separate the isomers using flash column chromatography on silica gel. The regiochemistry of the separated products must be confirmed by spectroscopic methods (e.g., 2D NMR).

Table 1: Representative Conditions for Direct N-Alkylation and Their Effect on Regioselectivity
Base Solvent Temperature Typical Outcome Comments & Rationale
K₂CO₃ / Cs₂CO₃DMF, MeCN25-60 °CMixture of N1/N2Weaker bases can lead to an equilibrium, often favoring the thermodynamically more stable isomer. The N1:N2 ratio is highly substrate-dependent.[1]
NaHTHF, DMF0-25 °COften favors the N1 isomerA strong base that irreversibly forms the pyrazolide anion. The N1 position is generally less sterically hindered, making it the kinetically favored site of attack.[5]
MgBr₂ / i-Pr₂NEtTHF25 °CCan favor the N2 isomerLewis acid catalysis can chelate with the pyrazole nitrogens, directing the alkylation to the more electron-rich N2 position.[7]
Protocol 3: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for N-alkylation using an alcohol as the alkyl source under mild, neutral conditions.[4][8] This method can sometimes offer complementary regioselectivity to direct alkylation.[9]

Materials:

  • tert-butyl (3-(2-methoxyethyl)-1H-pyrazol-5-yl)carbamate (from Protocol 1)

  • Alcohol (e.g., methanol, ethanol) (1.5 eq.)

  • Triphenylphosphine (PPh₃) (1.5 eq.)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

Procedure:

  • Dissolve the Boc-protected pyrazole (1.0 eq.), the desired alcohol (1.5 eq.), and PPh₃ (1.5 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove but is typically less polar than the desired products. Separation of N1/N2 isomers is also performed at this stage.

Protocol 4: Final Boc-Deprotection

This final step unmasks the 5-amino group to yield the target N-alkylated aminopyrazole.

Materials:

  • Boc-protected N-alkylated pyrazole isomer (N1 or N2)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the purified Boc-protected N-alkyl pyrazole in DCM (approx. 0.1 M).

  • Add an excess of TFA (10-20 eq.) or 4M HCl in Dioxane (5-10 eq.).

  • Stir the solution at room temperature for 1-4 hours. Monitor deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • Re-dissolve the residue in an organic solvent (e.g., EtOAc) and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Overall Workflow and Troubleshooting

The entire synthetic sequence is visualized below, providing a clear path from starting material to the separated, final products.

Start Starting Material: This compound Protect Boc Protection Start->Protect Protected_SM Protected Intermediate Protect->Protected_SM Alkylate N-Alkylation Step Protected_SM->Alkylate Direct Alkylation or Mitsunobu Mixture Mixture of N1 & N2 Isomers Alkylate->Mixture Direct Alkylation or Mitsunobu Separate Chromatographic Separation Mixture->Separate N1_Protected Protected N1-Alkyl Isomer Separate->N1_Protected Isomer 1 N2_Protected Protected N2-Alkyl Isomer Separate->N2_Protected Isomer 2 Deprotect_N1 Boc Deprotection N1_Protected->Deprotect_N1 Deprotect_N2 Boc Deprotection N2_Protected->Deprotect_N2 Final_N1 Final Product: N1-Alkyl Isomer Deprotect_N1->Final_N1 Final_N2 Final Product: N2-Alkyl Isomer Deprotect_N2->Final_N2

Figure 2. Complete experimental workflow from starting material to final isolated products.
Table 2: Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Low yield in alkylation step - Incomplete deprotonation.- Alkylating agent is not reactive enough.- Reaction time/temperature too low.- Use a stronger base (e.g., NaH instead of K₂CO₃).- Switch from alkyl bromide to the more reactive alkyl iodide.- Increase reaction temperature and/or time, monitoring carefully for decomposition.
Poor N1:N2 selectivity - Reaction conditions are not optimal for directing the reaction.- Screen different bases and solvents (see Table 1).- Attempt the Mitsunobu protocol, which may afford a different isomeric ratio.[4]
Difficult separation of isomers - Isomers have very similar polarity.- Use a high-performance chromatography system.- Try different solvent systems (e.g., DCM/Methanol instead of Hexanes/EtOAc).- Consider derivatization to alter polarity, followed by cleavage.
Incomplete Boc-deprotection - Insufficient acid or reaction time.- Acid is decomposing.- Increase the equivalents of TFA or HCl.- Extend the reaction time.- Use freshly opened or titrated acid.
Side products (e.g., exocyclic N-alkylation) - Incomplete protection of the 5-amino group.- Ensure the Boc-protection step goes to completion before proceeding.- Purify the Boc-protected intermediate before the alkylation step.

Conclusion

The successful N-alkylation of this compound hinges on a strategic approach that prioritizes the management of chemoselectivity and regioselectivity. The implementation of a Boc-protection strategy is a critical first step to prevent undesired side reactions at the exocyclic amine. Subsequently, the choice between direct alkylation and the Mitsunobu reaction provides researchers with versatile tools to access the desired N1 and N2-alkylated isomers. Careful optimization of reaction conditions, guided by the principles outlined in this document, coupled with rigorous purification and analytical characterization, will enable the reliable and reproducible synthesis of these valuable chemical entities for downstream applications in drug discovery and development.

References

  • Title: Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles Source: Organic Letters URL: [Link]

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: Semantic Scholar URL: [Link]

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Selective synthesis of minimally differentiated N-alkyl pyrazoles and... Source: ResearchGate URL: [Link]

  • Title: Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Source: Semantic Scholar URL: [Link]

  • Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: Molecules URL: [Link]

  • Title: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines Source: ACS Publications URL: [Link]

  • Title: Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ResearchGate URL: [Link]

  • Title: Mitsunobu and Related Reactions: Advances and Applications Source: Chemical Reviews URL: [Link]

  • Title: Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study Source: Universitat Autònoma de Barcelona Research Portal URL: [Link]

  • Title: Selective Ring N-Protection of Aminopyrazoles. Source: ResearchGate URL: [Link]

  • Title: Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour Source: Semantic Scholar URL: [Link]

Sources

derivatization of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine for screening libraries

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine for the Construction of Screening Libraries

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

The pyrazole ring system is a quintessential "privileged scaffold" in drug discovery, a core structure that is capable of binding to a wide range of biological targets. Its prevalence in FDA-approved drugs underscores its therapeutic importance and versatility.[1] The this compound core, in particular, offers a synthetically tractable platform for generating novel chemical entities. This scaffold presents two primary, orthogonal vectors for chemical diversification: the nucleophilic 5-amino group and the N1-H of the pyrazole ring. By systematically modifying these positions, a diverse chemical library can be constructed, which is an essential first step in any high-throughput screening (HTS) campaign aimed at identifying novel hit compounds.[2][3][4]

This application note provides a detailed guide for the derivatization of this compound. We will explore three robust and widely applicable reaction methodologies: N-Acylation , N-Sulfonylation , and Reductive Amination . Each protocol is designed to be adaptable for parallel synthesis, enabling the efficient generation of a library of compounds with a broad spectrum of physicochemical properties suitable for biological screening.

Strategic Foundations for Library Design

The construction of a high-quality screening library is not merely a synthetic exercise; it is a strategic endeavor aimed at maximizing the exploration of relevant chemical space.[5][6] The derivatization of the this compound core should be guided by the principles of Diversity-Oriented Synthesis (DOS). The goal is to create a collection of molecules that are structurally diverse and possess a range of physicochemical properties, thereby increasing the probability of identifying a hit for any given biological target.

Key considerations include:

  • Vectorial Diversity: The protocols detailed below target the exocyclic 5-amino group. This position is ideal for introducing a wide array of functional groups that can act as hydrogen bond donors/acceptors, occupy different spatial pockets of a target protein, and modulate the overall polarity of the molecule.

  • Reagent Selection: The choice of building blocks (e.g., acyl chlorides, sulfonyl chlorides, and aldehydes) is critical. A well-curated set of reagents should be employed to introduce a variety of substituents, including small alkyl groups, substituted aromatic and heteroaromatic rings, and fragments known to participate in key biological interactions.

  • Physicochemical Properties: Throughout the library design process, it is crucial to maintain "drug-like" properties. Computational tools can be used to monitor properties such as molecular weight (MW), calculated logP (cLogP), and the number of hydrogen bond donors and acceptors to ensure the final compounds adhere to established guidelines like Lipinski's Rule of Five.[5][7] This practice helps to ensure that identified hits have a higher probability of being developed into viable drug candidates.

Core Scaffold Synthesis: A Brief Overview

The starting material, this compound, can be synthesized through established methods of pyrazole formation. A common and effective route involves the condensation of a β-ketonitrile with hydrazine hydrate. For this specific scaffold, 4-methoxy-3-oxopentanenitrile would serve as the key precursor, which upon cyclization with hydrazine, yields the desired product. This method is robust and allows for the production of the core scaffold on a multi-gram scale, providing ample material for library synthesis.[8][9]

Derivatization Protocols for Library Synthesis

The following protocols are presented as general methods that can be readily adapted to a parallel synthesis format using multi-well plates. All reactions should be performed in a well-ventilated fume hood.

A. Protocol 1: N-Acylation of the 5-Amino Group

The formation of an amide bond is one of the most fundamental reactions in medicinal chemistry. Amides are structurally stable and can participate in crucial hydrogen bonding interactions within a protein's active site. This protocol describes the reaction of the pyrazole amine with acyl chlorides.

Causality and Experimental Insight: The reaction proceeds via nucleophilic acyl substitution. The 5-amino group of the pyrazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction. The use of an anhydrous solvent like dichloromethane (DCM) is critical to prevent the hydrolysis of the reactive acyl chloride starting material.

cluster_0 N-Acylation Workflow Start Dissolve Pyrazole Amine in Anhydrous DCM AddBase Add Base (e.g., TEA) Start->AddBase Cool Cool to 0°C AddBase->Cool AddAcylCl Add Acyl Chloride (1.1 eq) Dropwise Cool->AddAcylCl Warm Warm to Room Temp Stir for 2-16h AddAcylCl->Warm Quench Quench with Water Warm->Quench Extract Extract with DCM Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (e.g., Prep-HPLC) Concentrate->Purify End Characterized Amide Product Purify->End

Figure 1: General workflow for the N-acylation of this compound.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M), add triethylamine (1.5 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via preparative HPLC or flash column chromatography to yield the desired N-acyl pyrazole.

B. Protocol 2: N-Sulfonylation of the 5-Amino Group

Sulfonamides are another key functional group in drug discovery, known for their ability to mimic phosphates and act as potent enzyme inhibitors. This protocol outlines the synthesis of sulfonamides from the core amine.

Causality and Experimental Insight: Similar to acylation, this reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the resulting HCl.[1][10] Pyridine is often used as both the base and solvent, as it can effectively catalyze the reaction. Alternatively, a non-nucleophilic base like DIPEA in a solvent like DCM can be used. These reactions may sometimes require gentle heating to proceed to completion.

cluster_1 N-Sulfonylation Workflow Start_Sulf Dissolve Pyrazole Amine in Anhydrous DCM/Pyridine AddBase_Sulf Add Base (e.g., Pyridine) Start_Sulf->AddBase_Sulf AddSulfCl Add Sulfonyl Chloride (1.1 eq) AddBase_Sulf->AddSulfCl Stir_Sulf Stir at Room Temp (or heat to 40°C) Stir for 4-24h AddSulfCl->Stir_Sulf Workup_Sulf Aqueous Workup Stir_Sulf->Workup_Sulf Extract_Sulf Extract with EtOAc Workup_Sulf->Extract_Sulf Dry_Sulf Dry Organic Layer (Na2SO4) Extract_Sulf->Dry_Sulf Concentrate_Sulf Concentrate in vacuo Dry_Sulf->Concentrate_Sulf Purify_Sulf Purify (e.g., Prep-HPLC) Concentrate_Sulf->Purify_Sulf End_Sulf Characterized Sulfonamide Product Purify_Sulf->End_Sulf

Figure 2: General workflow for the N-sulfonylation of this compound.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous pyridine (0.2 M), add the desired sulfonyl chloride (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 4-24 hours. The reaction can be gently heated to 40-50°C if progress is slow. Monitor by LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl (to remove pyridine), followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via preparative HPLC or flash column chromatography.

C. Protocol 3: Reductive Amination of the 5-Amino Group

Reductive amination provides access to secondary amines, which offers a different profile of basicity, lipophilicity, and hydrogen bonding capacity compared to amides or sulfonamides. This protocol uses a one-pot procedure for efficiency.

Causality and Experimental Insight: This reaction proceeds in two stages within the same pot. First, the pyrazole amine and an aldehyde or ketone condense to form an imine (or enamine) intermediate. A catalytic amount of acetic acid is often used to facilitate this step. Second, a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the imine C=N bond in situ to the corresponding amine.[11][12] NaBH(OAc)₃ is the reagent of choice because it is less reactive towards the starting aldehyde/ketone compared to other hydrides like sodium borohydride, minimizing side reactions.[13]

cluster_2 Reductive Amination Workflow Start_RA Dissolve Pyrazole Amine & Aldehyde/Ketone in DCE AddAcid Add Acetic Acid (cat.) Start_RA->AddAcid Stir_RA1 Stir for 30 min at RT (Imine Formation) AddAcid->Stir_RA1 AddReducer Add NaBH(OAc)3 (1.5 eq) Portion-wise Stir_RA1->AddReducer Stir_RA2 Stir for 4-16h at RT AddReducer->Stir_RA2 Quench_RA Quench with sat. NaHCO3 Stir_RA2->Quench_RA Extract_RA Extract with DCM Quench_RA->Extract_RA Dry_RA Dry Organic Layer (Na2SO4) Extract_RA->Dry_RA Concentrate_RA Concentrate in vacuo Dry_RA->Concentrate_RA Purify_RA Purify (e.g., Prep-HPLC) Concentrate_RA->Purify_RA End_RA Characterized Secondary Amine Product Purify_RA->End_RA

Figure 3: General workflow for the reductive amination of this compound.

Step-by-Step Methodology:

  • In a flask, combine this compound (1.0 eq), the desired aldehyde or ketone (1.2 eq), and 1,2-dichloroethane (DCE) (0.2 M).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature for 4-16 hours until the starting material is consumed (monitor by LC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product to obtain the final secondary amine.

Library Characterization and Quality Control

To ensure the integrity of screening data, rigorous quality control (QC) of the synthesized library is mandatory.[14][15] Impurities can lead to false positives or ambiguous structure-activity relationships.

Standard QC Workflow:

  • Identity and Purity Assessment: Each library member should be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the desired product and to determine its purity, typically by UV integration at a specific wavelength (e.g., 214 or 254 nm).

  • Structural Confirmation: For a representative subset of the library (e.g., 5-10%), ¹H NMR spectroscopy should be performed to confirm that the proposed structure is correct.

  • Quantification: Accurate compound concentration is crucial for biological assays. This is typically achieved through normalization to a standard concentration based on initial sample weight or through more advanced techniques like quantitative NMR (qNMR).

Table 1: Representative Data for Library Members

Compound IDDerivatization MethodReagent UsedExpected Mass [M+H]⁺LC-MS Purity (%)
L1-AC-001N-AcylationBenzoyl chloride260.14>95
L1-SU-001N-Sulfonylation4-Tosyl chloride310.12>95
L1-RA-001Reductive AminationBenzaldehyde246.17>95
L1-AC-002N-AcylationCyclohexanecarbonyl chloride266.18>95
L1-SU-002N-SulfonylationDansyl chloride389.16>95
L1-RA-002Reductive AminationAcetone198.17>95

Conclusion

The protocols outlined in this application note provide a robust and versatile platform for the derivatization of this compound. By employing N-acylation, N-sulfonylation, and reductive amination reactions in a parallel synthesis format, researchers can efficiently generate large and diverse screening libraries. This scaffold, coupled with strategic derivatization, offers a powerful tool for the discovery of novel chemical probes and potential therapeutic agents across a wide range of biological targets. Rigorous purification and quality control are paramount to ensuring the value and integrity of the resulting compound collection for high-throughput screening campaigns.

References

  • Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning. PubMed.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Pyrazole-Based Heterotricycles for Drug Discovery. ChemistryViews.
  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. Available at: [Link]

  • Library of Synthetic Compounds Based on Pyrazole Unit: Design and Screening Against Breast and Colorectal Cancer. ResearchGate. Available at: [Link]

  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate. Available at: [Link]

  • Facile synthesis and antimicrobial screening of pyrazole derivatives. Scilit.
  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.
  • High-throughput characterization and quality control of small-molecule combinatorial libraries. PubMed. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. Available at: [Link]

  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. RSC Publishing. Available at: [Link]

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. Organic Chemistry Portal.
  • High-throughput characterization and quality control of small-molecule combinatorial libraries. Scilit. Available at: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Available at: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Europe PMC.
  • Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. ResearchGate. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed Central. Available at: [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]

  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. Available at: [Link]

Sources

Application Note: Strategic Synthesis of Pyrimidine-Based Kinase Inhibitors Using 3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its ability to act as a bioisostere for other aromatic systems and form critical hydrogen bond interactions within the ATP-binding pocket of kinases makes it a privileged structure. This application note provides a detailed guide on the strategic use of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine as a key building block for synthesizing potent and selective kinase inhibitors. We present a representative synthesis of a Cyclin-Dependent Kinase 2 (CDK2) inhibitor, detailing the underlying chemical principles, step-by-step protocols for synthesis and purification, and methodologies for subsequent biological evaluation.

Introduction: The Significance of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Small molecule inhibitors that target the ATP-binding site of kinases have emerged as a powerful class of therapeutics. Within this class, compounds built upon a pyrazole core are highly prevalent.[1]

The 5-aminopyrazole moiety is particularly effective as it acts as a "hinge-binder," forming one or more hydrogen bonds with the backbone amide residues of the kinase hinge region, a crucial interaction for potent inhibition. The substituent at the 3-position of the pyrazole ring plays a vital role in modulating the inhibitor's physicochemical properties and selectivity profile. The 3-(2-Methoxyethyl) group offers several advantages:

  • Enhanced Solubility: The ether oxygen and ethyl chain can improve aqueous solubility, a key factor for bioavailability.

  • Additional Interaction Point: The methoxy group can act as a hydrogen bond acceptor, potentially forming additional interactions with the kinase or solvent molecules, thereby influencing binding affinity.

  • Vector for SAR Exploration: The flexible ethyl chain allows for conformational adjustments within the binding pocket, providing a handle for structure-activity relationship (SAR) studies.

This guide will focus on a common and highly effective synthetic strategy: the coupling of this compound with a substituted dichloropyrimidine core to generate a lead compound for CDK2 inhibition. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[2][3]

Synthetic Strategy and Workflow

The primary synthetic route involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The 5-amino group of the pyrazole is more nucleophilic than the pyrazole ring nitrogens, allowing it to selectively attack an electron-deficient heterocyclic core, such as 2,4-dichloropyrimidine.

The overall workflow is designed to be robust and scalable, incorporating in-process controls and standard purification techniques to ensure high purity of the final compound.

G cluster_synthesis Part A: Synthesis & Purification cluster_evaluation Part B: Biological Evaluation A This compound C S N Ar Reaction (Buchwald-Hartwig Coupling) A->C B 2,4-Dichloro-5-fluoropyrimidine B->C D Crude Product: N-(2-chloro-5-fluoropyrimidin-4-yl)-3-(2-methoxyethyl)-1H-pyrazol-5-amine C->D E Purification (Column Chromatography) D->E F Pure Inhibitor ('Cmpd-X') E->F G In Vitro Kinase Assay (ADP-Glo™) F->G H Cell-Based Proliferation Assay (MTT Assay) F->H I IC 50 & GI 50 Determination G->I H->I

Caption: Experimental workflow from synthesis to biological evaluation.

Detailed Protocols

Part A: Synthesis of N-(2-chloro-5-fluoropyrimidin-4-yl)-3-(2-methoxyethyl)-1H-pyrazol-5-amine ('Cmpd-X')

This protocol describes a representative Buchwald-Hartwig cross-coupling reaction. This choice is justified by the method's high efficiency and tolerance for a wide range of functional groups, making it a staple in modern medicinal chemistry for constructing C-N bonds.

Materials:

  • This compound (1.0 eq)

  • 2,4-Dichloro-5-fluoropyrimidine (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Xantphos (0.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • 1,4-Dioxane (anhydrous)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (e.g., 1.55 g, 10 mmol), 2,4-dichloro-5-fluoropyrimidine (1.84 g, 11 mmol), Cesium Carbonate (8.15 g, 25 mmol), Xantphos (578 mg, 1 mmol), and Pd₂(dba)₃ (458 mg, 0.5 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (100 mL).

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously overnight (12-16 hours).

    • Rationale: Heating provides the necessary activation energy for the catalytic cycle. Cesium carbonate is a strong base required for the deprotonation of the amine and regeneration of the active catalyst. Xantphos is a bulky phosphine ligand that stabilizes the palladium catalyst and facilitates the reductive elimination step.

  • Progress Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the mobile phase. The disappearance of the starting amine indicates reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with Ethyl Acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

    • Dissolve the crude residue in Ethyl Acetate (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Rationale: The aqueous washes remove residual base and water-soluble impurities.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes.

    • Combine the fractions containing the desired product (visualized by TLC) and concentrate to yield the pure compound as a solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Part B: Biological Evaluation of 'Cmpd-X'

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a highly sensitive measure of kinase activity.[4][5]

Materials:

  • Recombinant CDK2/Cyclin E1 enzyme

  • Histone H1 protein (substrate)

  • ATP

  • 'Cmpd-X' (test inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 'Cmpd-X' in DMSO. Create a series of dilutions in the kinase reaction buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test inhibitor ('Cmpd-X') at various concentrations.

    • Add 2.5 µL of a solution containing the CDK2/Cyclin E1 enzyme and Histone H1 substrate.

    • Initiate the reaction by adding 5 µL of ATP solution (final concentration typically near the Kₘ for the enzyme).

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[6]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.[6]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percent inhibition for each concentration of 'Cmpd-X' relative to a DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_pathway CDK2 Signaling Pathway GF Growth Factors CyclinD Cyclin D GF->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb pRb CDK46->Rb p E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 CDK2->Rb p S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Inhibitor Pyrazole Inhibitor ('Cmpd-X') Inhibitor->CDK2

Caption: Inhibition of the CDK2 pathway blocks cell cycle progression.

Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8]

Materials:

  • Human cancer cell line (e.g., MCF-7, breast cancer)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 'Cmpd-X' in complete growth medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.[8]

    • Rationale: During this time, mitochondrial dehydrogenases in living cells reduce the MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Representative Data

The following table summarizes expected results for a successful synthesis and evaluation of a pyrazole-based CDK2 inhibitor like 'Cmpd-X'.

ParameterResultDescription
Synthesis Yield 65-75%Typical yield for a two-step SNAr/purification process.
Purity (LC-MS) >98%High purity is essential for accurate biological data.
CDK2 IC₅₀ 50 nMIndicates potent inhibition of the target kinase.[9][10]
CDK9 IC₅₀ 1500 nMDemonstrates selectivity over a related off-target kinase.
MCF-7 GI₅₀ 0.5 µMShows effective inhibition of cancer cell proliferation.[11]

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel kinase inhibitors. The straightforward and robust synthetic protocols, such as the Buchwald-Hartwig coupling described herein, allow for the efficient generation of diverse chemical libraries. The resulting pyrimidine-pyrazole scaffold has demonstrated significant potential as a potent and selective inhibitor of key oncogenic kinases like CDK2. The methodologies and protocols provided in this note offer a comprehensive framework for researchers in drug discovery to utilize this key intermediate in the development of next-generation targeted therapies.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ScienceDirect. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • ADP Glo Protocol. Protocol Exchange. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Science Publishing Group. Available at: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Semantic Scholar. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. ResearchGate. Available at: [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. Available at: [Link]

  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Available at: [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Available at: [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science. Available at: [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC. Available at: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

  • 3(5)-aminopyrazole. Organic Syntheses. Available at: [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. Available at: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PMC. Available at: [Link]

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. The Distant Reader. Available at: [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PubMed. Available at: [Link]

Sources

Application Note & Protocol: Condensation Reaction of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine for the Synthesis of Fused Pyrazole Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the experimental procedure for the condensation reaction of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] 5-aminopyrazoles, in particular, are highly versatile synthons for constructing fused heterocyclic systems, which are prevalent in biologically active molecules.[4][5] This guide elucidates the underlying chemical principles, provides a robust step-by-step protocol for reacting this compound with a 1,3-dielectrophile, and details the necessary characterization and validation techniques. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: The Significance of Aminopyrazoles in Synthesis

The pyrazole ring is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] The functionalization of this core is key to modulating its biological effects. 5-aminopyrazoles are particularly valuable building blocks due to the presence of two nucleophilic centers: the exocyclic 5-amino group and the endocyclic N1 nitrogen atom. This dual reactivity allows for regioselective cyclocondensation reactions, most commonly with 1,3-dicarbonyl compounds or their synthetic equivalents, to yield fused pyrazolo[1,5-a]pyrimidines and other important heterocyclic systems.[6][7]

The starting material, this compound, incorporates a flexible methoxyethyl side chain, a feature that can be exploited to enhance solubility or interact with specific biological targets. This guide details a general, yet comprehensive, procedure for its condensation, using acetylacetone as a model 1,3-dielectrophile.

Reaction Principle and Mechanistic Rationale

The condensation of a 5-aminopyrazole with a β-diketone, such as acetylacetone, is a classic and efficient method for synthesizing pyrazolo[1,5-a]pyrimidines. The reaction proceeds via a sequence of condensation and intramolecular cyclization steps.

Causality Behind Experimental Choices:

  • Reactant Selection: 1,3-dicarbonyl compounds (like acetylacetone) or other 1,3-dielectrophiles are chosen because their two electrophilic centers are perfectly spaced to react with the two nucleophilic sites of the 5-aminopyrazole, leading to the formation of a stable six-membered ring fused to the pyrazole core.[8][9]

  • Catalysis: The reaction is typically catalyzed by a weak acid, such as glacial acetic acid. The acid serves two primary functions:

    • It protonates a carbonyl oxygen of the diketone, activating it for nucleophilic attack by the aminopyrazole.

    • It provides a protic medium that facilitates the dehydration steps (loss of water) required for both the initial condensation and the final cyclization.

  • Solvent and Temperature: A high-boiling polar solvent like ethanol or glacial acetic acid is often used to ensure all reactants are soluble and to allow the reaction to be heated to reflux.[10] The elevated temperature provides the necessary activation energy for the dehydration and cyclization steps, driving the reaction to completion.

The generally accepted mechanism involves the initial nucleophilic attack of the more reactive endocyclic N1 nitrogen of the pyrazole onto one of the carbonyl carbons of the diketone. This is followed by an intramolecular cyclization where the exocyclic 5-amino group attacks the remaining carbonyl, ultimately leading to the fused pyrazolo[1,5-a]pyrimidine after dehydration.

Reaction_Mechanism cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Intramolecular Cyclization & Dehydration A 3-(2-Methoxyethyl)-1H- pyrazol-5-amine (Nucleophile) B Acetylacetone (1,3-Dielectrophile) C Intermediate A (Enamine) A->C Attack at N1 B->C H+ catalyst D Cyclized Intermediate C->D Intramolecular attack from exocyclic NH2 C->D E Final Product (Pyrazolo[1,5-a]pyrimidine) D->E - H2O

Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 7-(2-Methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine from this compound and acetylacetone.

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound1187058-44-1155.191.0 mmol
Acetylacetone (2,4-pentanedione)123-54-6100.121.2 mmol
Glacial Acetic Acid64-19-760.055 mL
Ethanol (for recrystallization)64-17-546.07As needed
Deionized Water7732-18-518.02As needed
Anhydrous Sodium Sulfate7757-82-6142.04As needed
Ethyl Acetate (for TLC)141-78-688.11As needed
Hexane (for TLC)110-54-386.18As needed

3.2. Equipment

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • TLC plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Buchner funnel and filter paper

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (155 mg, 1.0 mmol) and a magnetic stir bar.

  • Reagent Addition: Add glacial acetic acid (5 mL) to the flask. Stir the mixture until the amine is fully dissolved.

  • Addition of Diketone: Add acetylacetone (120 mg, 0.12 mL, 1.2 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 3-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent).[11] Spot the starting material and the reaction mixture. The reaction is complete when the starting amine spot has disappeared.

  • Work-up:

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold water while stirring.

    • A precipitate should form. If no solid forms, neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases.

    • Stir the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid cake with two portions of cold deionized water (2 x 10 mL).

    • Allow the product to air-dry on the filter paper.

  • Purification:

    • For higher purity, recrystallize the crude product from a minimal amount of hot ethanol.

    • Dissolve the solid in hot ethanol, then allow it to cool slowly to room temperature and finally in an ice bath to induce crystallization.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

Experimental Workflow and Data Characterization

Caption: Step-by-step experimental workflow diagram.

4.1. Expected Results

ParameterValue
Product Name 7-(2-Methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Appearance Off-white to pale yellow solid
Expected Yield 75-85%
Molecular Formula C₁₂H₁₇N₃O
Molecular Weight 219.28 g/mol

4.2. Product Characterization

The structure of the synthesized product must be unambiguously confirmed using standard spectroscopic techniques.[12][13]

  • ¹H NMR (in CDCl₃): Expected signals would include:

    • Two singlets for the two methyl groups on the pyrimidine ring (~2.4-2.7 ppm).

    • A singlet for the methoxy group protons (~3.3 ppm).

    • Triplets for the two CH₂ groups of the methoxyethyl side chain.

    • Singlets or doublets for the protons on the pyrazole and pyrimidine rings.

  • ¹³C NMR (in CDCl₃): The spectrum should show the correct number of carbon signals, including characteristic shifts for the aromatic/heterocyclic carbons and the aliphatic carbons of the side chain.[14]

  • Mass Spectrometry (MS): ESI-MS should show a prominent [M+H]⁺ ion peak at m/z corresponding to the molecular weight of the product (e.g., 220.14 for C₁₂H₁₇N₃O).[12]

  • FT-IR (ATR): Key vibrational bands would include C-H stretching (aliphatic and aromatic), C=N and C=C stretching in the heterocyclic rings, and C-O stretching from the methoxy group.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; impure starting materials; incorrect stoichiometry.Extend reflux time and monitor by TLC. Ensure starting materials are pure and dry. Verify molar ratios of reactants.
Incomplete Reaction Insufficient heating; insufficient reaction time; catalyst degradation.Ensure the reaction mixture is properly refluxing. Extend the reaction time. Add a fresh portion of catalyst if necessary.
Formation of Side Products Reaction temperature too high; presence of water leading to side reactions.Maintain a steady reflux temperature. Use anhydrous solvents and reagents. Purify the final product using column chromatography if recrystallization is insufficient.
Product Oily/Difficult to Crystallize Presence of impurities; product may have a low melting point.Purify via silica gel column chromatography. Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification.

Safety Precautions

  • Conduct all steps of the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Glacial acetic acid is corrosive and has a strong odor. Handle with care.

  • Acetylacetone is flammable and an irritant. Avoid inhalation and contact with skin.

  • Avoid contact and inhalation of all organic solvents.

References

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). Google Scholar.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2016). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. Retrieved January 20, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Pharmaceuticals. Retrieved January 20, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). OUCI. Retrieved January 20, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research & Reviews: Journal of Medicinal & Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025). Indian Journal of Chemistry. Retrieved January 20, 2026, from [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. Retrieved January 20, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 20, 2026, from [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2022). Molecules. Retrieved January 20, 2026, from [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Regio-orientation in Condensation of Aminopyrazoles with 1,3-Bifunctional Reagents: Synthesis of New Pyrazolo[1,5-a]Pyrimidine. (2008). ARKIVOC. Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols: 3-(2-Methoxyethyl)-1H-pyrazol-5-amine in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of molecular diversity and complexity from simple, readily available starting materials is paramount. Multicomponent reactions (MCRs) have emerged as a powerful strategy in this endeavor, enabling the one-pot synthesis of complex molecules with high atom economy and operational simplicity. Among the privileged scaffolds in drug discovery, pyrazole-containing heterocycles are of significant interest due to their wide range of biological activities. The strategic functionalization of the pyrazole core allows for the fine-tuning of physicochemical and pharmacological properties.

This application note focuses on the utility of This compound , a versatile building block for the synthesis of diverse heterocyclic libraries via multicomponent reactions. The methoxyethyl substituent at the 3-position offers several advantages: it enhances solubility, provides a potential hydrogen bond acceptor, and introduces a degree of conformational flexibility, which can be crucial for optimizing interactions with biological targets. As a bifunctional nucleophile, this aminopyrazole is an ideal candidate for participation in a variety of MCRs, leading to the rapid generation of novel chemical entities with therapeutic potential.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in key multicomponent reactions. We will delve into the synthesis of this key building block and provide detailed, field-proven protocols for its use in the construction of medicinally relevant pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyrazoles.

Part 1: Synthesis of the Key Building Block: this compound

The most direct and efficient method for the synthesis of 3-substituted-1H-pyrazol-5-amines is the cyclocondensation of a β-ketonitrile with hydrazine.[1] This approach is highly versatile and accommodates a wide range of substituents on the β-ketonitrile precursor.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Synthesis of 4-methoxy-3-oxopentanenitrile cluster_1 Step 2: Cyclization to this compound Methyl_methoxyacetate Methyl methoxyacetate Condensation Claisen Condensation Methyl_methoxyacetate->Condensation Acetonitrile Acetonitrile Acetonitrile->Condensation Strong_Base Strong Base (e.g., NaH) Strong_Base->Condensation Ketonitrile 4-methoxy-3-oxopentanenitrile Condensation->Ketonitrile Cyclization Cyclocondensation Ketonitrile->Cyclization Hydrazine Hydrazine hydrate Hydrazine->Cyclization Aminopyrazole This compound

Caption: Synthetic workflow for this compound.

Protocol 1.1: Synthesis of 4-methoxy-3-oxopentanenitrile

This protocol is adapted from a general procedure for the synthesis of β-ketonitriles from esters and acetonitrile.[2]

Reagent/SolventMolar EquivalentMolecular Weight ( g/mol )Amount
Methyl methoxyacetate1.0104.1010.41 g
Acetonitrile2.241.059.03 g (11.5 mL)
Sodium hydride (60% dispersion in mineral oil)2.224.00 (NaH)8.80 g
Anhydrous Tetrahydrofuran (THF)-72.11200 mL
1 M Hydrochloric acid--As required

Procedure:

  • To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (8.80 g, 0.22 mol) and wash with anhydrous hexane (3 x 20 mL) to remove the mineral oil.

  • Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methyl methoxyacetate (10.41 g, 0.1 mol) and acetonitrile (9.03 g, 0.22 mol) in anhydrous THF (100 mL).

  • Add the solution from the dropping funnel to the stirred sodium hydride suspension over a period of 1 hour, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of 1 M hydrochloric acid until the gas evolution ceases and the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 4-methoxy-3-oxopentanenitrile.

Protocol 1.2: Synthesis of this compound

This protocol is based on the general synthesis of 5-aminopyrazoles from β-ketonitriles.[1]

Reagent/SolventMolar EquivalentMolecular Weight ( g/mol )Amount
4-methoxy-3-oxopentanenitrile1.0127.1412.71 g
Hydrazine hydrate (80%)1.250.067.51 g (7.3 mL)
Ethanol-46.07100 mL
Acetic acid (catalytic)~0.160.05~0.6 g (0.57 mL)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-methoxy-3-oxopentanenitrile (12.71 g, 0.1 mol) in ethanol (100 mL).

  • Add hydrazine hydrate (7.51 g, 0.12 mol) and a catalytic amount of acetic acid (0.6 g).

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield this compound.

Part 2: Application in the Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities, including applications as kinase inhibitors in cancer therapy.[3] A common and efficient method for their synthesis is the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.[4]

Reaction Workflow: Synthesis of 2,7-Disubstituted Pyrazolo[1,5-a]pyrimidines

Aminopyrazole This compound Cyclocondensation Microwave-assisted Cyclocondensation Aminopyrazole->Cyclocondensation Enaminone β-Enaminone Enaminone->Cyclocondensation Pyrazolopyrimidine 2,7-Disubstituted-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine Cyclocondensation->Pyrazolopyrimidine

Caption: MCR for pyrazolo[1,5-a]pyrimidine synthesis.

Protocol 2.1: Microwave-Assisted Synthesis of 2,7-Diaryl-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidines

This protocol is adapted from a catalyst- and solvent-free microwave-assisted synthesis of related pyrazolo[1,5-a]pyrimidines.[5]

ReagentMolar Equivalent
This compound1.0
(E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one (β-enaminone)1.0

Procedure:

  • In a 10 mL microwave reaction vial, add this compound (1.0 mmol) and the corresponding β-enaminone (1.0 mmol).

  • The vial is sealed and placed in a microwave synthesizer.

  • The reaction mixture is irradiated at 180 °C for 2-5 minutes.

  • After completion, the vial is cooled to room temperature.

  • The resulting solid is collected and washed with a mixture of ethanol and water to afford the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Rationale for Experimental Choices:

  • Microwave Irradiation: This technique significantly reduces reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating.

  • Solvent-Free Conditions: This approach aligns with the principles of green chemistry by reducing solvent waste and simplifying product work-up.

  • β-Enaminones: These are often more reactive than their β-dicarbonyl counterparts, allowing for milder reaction conditions and broader substrate scope.

Part 3: Application in the Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amino-substituted heterocycle, an aldehyde, and an isocyanide to produce fused imidazole derivatives.[6] This reaction is a powerful tool for the rapid synthesis of diverse libraries of compounds for high-throughput screening.

Reaction Workflow: Groebke-Blackburn-Bienaymé Reaction

Aminopyrazole This compound GBB_Reaction Groebke-Blackburn-Bienaymé Reaction Aminopyrazole->GBB_Reaction Aldehyde Aldehyde Aldehyde->GBB_Reaction Isocyanide Isocyanide Isocyanide->GBB_Reaction Imidazopyrazole Substituted Imidazo[1,2-b]pyrazole GBB_Reaction->Imidazopyrazole

Sources

Application Notes & Protocols: 3-(2-Methoxyethyl)-1H-pyrazol-5-amine as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine, a highly functionalized building block for modern heterocyclic synthesis. We delve into its structural features, reactivity profile, and its application in constructing high-value fused heterocyclic systems, particularly the medicinally significant pyrazolo[1,5-a]pyrimidine scaffold. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and the scientific rationale behind key experimental choices, empowering the synthesis of novel molecular entities.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Pyrazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[2][3] The remarkable success of drugs like Celecoxib (a COX-2 inhibitor) and Sildenafil (Viagra) has cemented the pyrazole core as a critical pharmacophore in drug design.[4]

Among the various classes of pyrazole derivatives, 3-aminopyrazoles (or their tautomers, 5-aminopyrazoles) are particularly valuable as synthetic intermediates.[5] Their bifunctional nature, possessing both a nucleophilic exocyclic amino group and reactive ring nitrogen atoms, allows them to serve as ideal precursors for the construction of fused heterocyclic systems. This guide focuses on a specific, strategically designed aminopyrazole, This compound (1) , and its utility in synthesizing complex molecular architectures. The introduction of the methoxyethyl substituent at the C3 position offers a handle for modulating physicochemical properties such as solubility and lipophilicity, and provides potential for further functionalization, making it a building block of significant interest.

Physicochemical Properties & Handling

A summary of the key properties of the title building block is presented below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1187058-44-1[6]
Molecular Formula C₆H₁₁N₃O[6]
Molecular Weight 141.17 g/mol [6]
Appearance Off-white to light yellow solid (predicted)-
Solubility Soluble in methanol, ethanol, DMSO, DMFGeneral knowledge
Storage Store in a cool, dry place away from light and moisture. Inert atmosphere (N₂ or Ar) recommended for long-term storage.General laboratory practice

Synthetic Strategy for the Building Block

While this compound is commercially available, understanding its synthesis provides insight into its structure and potential impurities. The most logical and established route to 3-substituted-5-aminopyrazoles is the Knorr pyrazole synthesis, involving the cyclocondensation of a β-ketonitrile with hydrazine.[1][2]

The proposed synthesis for 1 involves the reaction of 5-methoxy-3-oxopentanenitrile (3) with hydrazine hydrate (4) .

Caption: Proposed synthesis of the title building block via Knorr condensation.

This reaction proceeds via initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular nucleophilic attack of the terminal hydrazine nitrogen onto the nitrile carbon, yielding the stable aromatic pyrazole ring after tautomerization.

Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidines

The premier application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. This fused heterocyclic system is a potent pharmacophore, frequently investigated for its activity as a protein kinase inhibitor in cancer therapy.[7][8] The general synthesis involves a cyclocondensation reaction between the aminopyrazole 1 and a 1,3-dicarbonyl compound or a functional equivalent.[6]

Mechanistic Rationale

The reaction is typically performed under acidic conditions (e.g., acetic acid) or with heat. The mechanism proceeds through two key stages:

  • Initial Condensation: The exocyclic 5-amino group, being the most nucleophilic nitrogen, attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate after dehydration.

  • Intramolecular Cyclization & Aromatization: The endocyclic N1 nitrogen of the pyrazole ring then performs an intramolecular nucleophilic attack on the second carbonyl group. A subsequent dehydration step results in the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.

Caption: General workflow for Pyrazolo[1,5-a]pyrimidine synthesis.

Experimental Protocols

The following protocols are detailed, self-validating procedures for the synthesis of representative pyrazolo[1,5-a]pyrimidines using This compound (1) .

Protocol 1: Synthesis of 2-(2-Methoxyethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine (5)

This protocol demonstrates the reaction with a simple, symmetric β-diketone, acetylacetone.

Reaction Scheme:

Caption: Synthesis of a dimethyl-substituted pyrazolo[1,5-a]pyrimidine.

Materials:

  • This compound (1) (1.41 g, 10.0 mmol)

  • Acetylacetone (1.10 g, 1.12 mL, 11.0 mmol, 1.1 eq)

  • Glacial Acetic Acid (20 mL)

  • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle

  • Saturated sodium bicarbonate solution, Ethyl acetate, Brine, Anhydrous sodium sulfate

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.41 g, 10.0 mmol) and glacial acetic acid (20 mL). Stir the mixture to dissolve the starting material.

  • Add acetylacetone (1.12 mL, 11.0 mmol) to the solution at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) using a heating mantle.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 4-6 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into an ice-water bath (100 mL) and slowly neutralize with saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purify the crude product by column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product 5 .

Expected Characterization Data for Compound 5:

  • ¹H NMR: Expect singlets for the two methyl groups (C5-Me, C7-Me), a singlet for the pyrimidine C6-H, a singlet for the pyrazole C3-H, and signals corresponding to the methoxyethyl group (a triplet for -CH₂-O, a triplet for -CH₂-pyrazole, and a singlet for -OCH₃).

  • ¹³C NMR: Signals for the two methyl carbons, aromatic carbons of the fused ring system, and the three carbons of the methoxyethyl side chain.

  • MS (ESI+): Calculated m/z for C₁₁H₁₅N₃O [M+H]⁺ = 206.12.

Protocol 2: Regioselective Synthesis of 2-(2-Methoxyethyl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (7)

This protocol illustrates a more advanced application using an unsymmetrical, fluorinated building block, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (6) . This reaction highlights the crucial concept of regioselectivity in heterocyclic synthesis.

Reaction Scheme:

Caption: Regioselective synthesis of a trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine.

Causality of Regioselectivity: The regioselectivity of this reaction is dictated by the electronic properties of the β-ketoenolether 6 . The potent electron-withdrawing trifluoromethyl group renders the adjacent carbonyl carbon (C2) significantly more electrophilic than the enol ether carbon (C4). Consequently, the initial nucleophilic attack by the 5-amino group of the pyrazole occurs preferentially at the C2 carbonyl. The subsequent intramolecular cyclization of the N1 pyrazole nitrogen attacks the C4 position, displacing the ethoxy group and leading to the formation of a single major regioisomer 7 .[9]

Materials:

  • This compound (1) (1.41 g, 10.0 mmol)

  • 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (6) (1.85 g, 11.0 mmol, 1.1 eq)[10]

  • Ethanol (anhydrous, 30 mL)

  • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Combine this compound (1.41 g, 10.0 mmol) and anhydrous ethanol (30 mL) in a 100 mL round-bottom flask.

  • Add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.85 g, 11.0 mmol) to the mixture.

  • Attach a reflux condenser and heat the reaction to reflux (approx. 78 °C) for 8-12 hours, monitoring by TLC until the starting aminopyrazole is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude residue can be purified directly by flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to isolate the pure product 7 .

Expected Characterization Data for Compound 7:

  • ¹H NMR: Expect a singlet for the C7-methyl group, a singlet for the C6-H, a singlet for the C3-H, and signals for the methoxyethyl group. The C6-H signal is expected to be a sharp singlet, confirming the regiochemistry.

  • ¹⁹F NMR: A singlet corresponding to the CF₃ group.

  • ¹³C NMR: Signals for the methyl, aromatic, and methoxyethyl carbons. A quartet for the CF₃ carbon (due to C-F coupling) is expected.

  • MS (ESI+): Calculated m/z for C₁₁H₁₂F₃N₃O [M+H]⁺ = 260.09.

Conclusion and Future Outlook

This compound is a strategically valuable building block that provides reliable and high-yield access to the pyrazolo[1,5-a]pyrimidine core. The protocols detailed herein demonstrate its utility in synthesizing both simple and complex derivatives, including those containing medicinally relevant moieties like the trifluoromethyl group. The methoxyethyl side chain provides a point for modulating solubility and can serve as a metabolic soft spot or a handle for further derivatization in advanced drug discovery programs. The predictable reactivity and regioselectivity of this building block make it an essential tool for chemists aiming to explore the chemical space of fused pyrazole heterocycles for applications in medicine, agrochemicals, and materials science.

References

  • Iorkula, T. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Elvin, L. A. (1994). Process for the preparation of 3-amino-5-methylpyrazole. Google Patents, EP0623600A1.
  • Staub, A. (1994). Process for the preparation of 3-amino-5-methylpyrazole. Google Patents, US5616723A.
  • Dorn, H., & Zubek, A. (1971). 3(5)-Aminopyrazole. Organic Syntheses, 51, 8. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Future Medicinal Chemistry, 13(15), 1369-1393. Available at: [Link]

  • LookChem. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. LookChem. Available at: [Link]

  • Castillo, J. C., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196. Available at: [Link]

  • Beilstein Archives. (2021). Supporting Information for Halogenations of 3-aryl-1H-pyrazol-5-amines. Available at: [Link]

  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(3), 49-65. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2011). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 7, 647-659. Available at: [Link]

  • Hassan, A. S., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-12. Available at: [Link]

  • Ross, B. S., et al. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818. Available at: [Link]

  • Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]

  • Watson, D. J., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 158-182. Available at: [Link]

  • Kirschning, A., et al. (2007). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). European Journal of Organic Chemistry, 2007(23), 3843-3853. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Available at: [Link]

  • Chebanov, V. A., et al. (2019). Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde. French-Ukrainian Journal of Chemistry, 7(1), 89-97. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. PubChem. Available at: [Link]

  • Parker, D. T., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(21), 5854-5859. Available at: [Link]

  • The Good Scents Company. (n.d.). 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. The Good Scents Company. Available at: [Link]

  • ResearchGate. (2018). Proposed mechanism for the cyclocondensation reaction between... ResearchGate. Available at: [Link]

  • Hassan, A. S. (2020). Synthesis of some novel pyrazolopyrimidotriazepine, pyrazolotriazolopyrimidine, and pyrazolopyrimidotetrazine derivatives. Journal of Heterocyclic Chemistry, 57(1), 226-236. Available at: [Link]

  • Kumar, A., et al. (2021). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry, 17, 1845-1853. Available at: [Link]

Sources

Application Note: A Guide to Developing Robust Enzyme Assays for 3-(2-Methoxyethyl)-1H-pyrazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for developing enzyme assays for 3-(2-Methoxyethyl)-1H-pyrazol-5-amine analogs.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The 1H-pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent and selective enzyme inhibitors.[1][2][3][4] Analogs of this compound are of particular interest in drug discovery, often targeting the ATP-binding site of protein kinases.[3][5][6] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7][8][9]

Therefore, the ability to accurately measure the inhibitory activity of novel pyrazole analogs against their target kinases is fundamental to any drug discovery program.[9][10][11] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, development, validation, and execution of robust enzyme assays tailored for this important class of compounds. We will detail the causality behind experimental choices and provide step-by-step protocols for two industry-standard, high-throughput screening (HTS) compatible assay formats: a luminescence-based ATP depletion assay and a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.

Foundational Principles of Kinase Assays

Protein kinases catalyze the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate (a protein, peptide, or lipid).[12][13] An effective kinase assay quantifies this catalytic event. The inhibitory potential of a compound, such as a pyrazole analog, is determined by measuring the reduction in kinase activity in its presence.

There are two primary strategies to measure kinase activity:

  • Monitoring Product Formation: Directly quantifying the amount of phosphorylated substrate generated.

  • Monitoring Substrate Consumption: Quantifying the amount of ATP consumed during the reaction.

The choice of assay technology depends on factors like the specific kinase, available reagents, required sensitivity, and throughput needs.[14][15] Modern assays are typically homogeneous ("mix-and-read"), which simplifies automation and is ideal for HTS.[14][16]

The Assay Development Workflow: A Self-Validating System

Developing a robust and reliable enzyme assay is an iterative process of optimization and validation.[14][17][18] The goal is to establish an "assay window"—a clear, reproducible difference in signal between an uninhibited (high activity) and an inhibited (low activity) reaction—that is suitable for screening.

Assay_Development_Workflow cluster_prep Phase 1: Preparation & Reagent QC cluster_opt Phase 2: Core Optimization cluster_val Phase 3: Validation & Finalization reagent_qc Reagent Qualification (Enzyme, Substrate, ATP) buffer_sel Buffer Selection (pH, cofactors, additives) reagent_qc->buffer_sel enzyme_titr Enzyme Titration (Determine linear range) buffer_sel->enzyme_titr time_course Time Course Analysis (Select optimal incubation time) enzyme_titr->time_course atp_km ATP Km Determination (Set ATP concentration) time_course->atp_km sub_titr Substrate Titration (Ensure saturation if needed) atp_km->sub_titr dmso_tol DMSO Tolerance Test (Assess vehicle effect) sub_titr->dmso_tol z_factor Z'-Factor & S/B Ratio (Confirm assay robustness) dmso_tol->z_factor ref_ic50 Reference Inhibitor IC50 (Benchmark performance) z_factor->ref_ic50 final_protocol Finalize SOP ref_ic50->final_protocol

Caption: General workflow for enzyme assay development.

Key Optimization Parameters
  • Enzyme Concentration: The enzyme concentration must be optimized to ensure the reaction proceeds within a linear range over the chosen time course.[15] This is determined by performing an enzyme titration. The goal is to use the lowest amount of enzyme that still provides a robust signal, which conserves this expensive reagent.

  • ATP Concentration: For assays measuring ATP consumption and for characterizing ATP-competitive inhibitors (a common mechanism for pyrazole analogs), setting the ATP concentration at or near its Michaelis-Menten constant (Km) is crucial.[15] This ensures the assay is sensitive to inhibitors that compete with ATP for the binding site.[19][20]

  • Reaction Time: The incubation time should be long enough to generate a sufficient signal but short enough to remain within the initial velocity phase of the reaction (typically <20% substrate turnover). This is verified through a time-course experiment.[21]

Assay Validation: Ensuring Trustworthiness

Once optimal conditions are established, the assay must be validated to ensure it is robust and suitable for HTS.[11][17]

  • Z'-Factor: This statistical parameter is a measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for screening.[12][22][23] It is calculated using high (no inhibitor) and low (fully inhibited) controls.

  • Signal-to-Background (S/B) Ratio: This ratio compares the signal of the uninhibited reaction to the background noise (e.g., a reaction with no enzyme). A high S/B ratio is desirable.

  • DMSO Tolerance: Since compound libraries are typically dissolved in dimethyl sulfoxide (DMSO), the assay must be tolerant to the final concentration of DMSO used for screening (typically ≤1%).[24]

Table 1: Example Assay Validation Data Summary

ParameterValueAcceptance CriteriaStatus
Z'-Factor0.78> 0.5Pass
Signal-to-Background (S/B)12.5> 5Pass
Coefficient of Variation (CV%)4.2%< 10%Pass
DMSO Tolerance (at 1%)< 5% signal change< 10% signal changePass

Protocol 1: Luminescence-Based Kinase Assay (ATP Depletion)

This protocol is based on the principle of the Promega Kinase-Glo® platform.[22][25] It measures kinase activity by quantifying the amount of ATP remaining in the reaction after phosphorylation.[12][23] A thermostable luciferase uses the remaining ATP to generate a stable, "glow-type" luminescent signal.[12][23] The signal is inversely proportional to kinase activity: high kinase activity leads to low ATP and a low luminescent signal, whereas an effective inhibitor preserves ATP, resulting in a high signal.[22][25]

Luminescence_Workflow start Start step1 Step 1: Reaction Setup Add Assay Buffer Add Kinase Enzyme Add Substrate Add Pyrazole Analog (or DMSO) start->step1 step2 Step 2: Initiate Reaction Add ATP Solution Incubate at Room Temp (e.g., 60 minutes) step1->step2 step3 Step 3: Detect Signal Add Kinase-Glo® Reagent (Stops reaction & initiates luminescence) Incubate at Room Temp (10 min) step2->step3 step4 Step 4: Read Plate Measure Luminescence (Luminometer) step3->step4 end Data Analysis (IC50 Curve) step4->end

Caption: Workflow for a luminescence-based kinase assay.

Materials
  • Target Kinase and corresponding peptide/protein Substrate

  • Kinase-Glo® Max Luminescent Kinase Assay Kit (Promega, Cat. No. V6071 or similar)[26]

  • ATP, 10 mM solution

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • This compound analogs and reference inhibitor, dissolved in 100% DMSO

  • White, opaque, 384-well assay plates (e.g., Corning #3570)[27]

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol
  • Prepare Compound Plate: Create a serial dilution of your pyrazole analogs and a reference inhibitor in 100% DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a 1 mM stock.

  • Reaction Setup: In each well of a white 384-well plate, add the following in order (volumes are per well for a final 10 µL reaction):

    • 5 µL of a 2X Kinase/Substrate mix (prepared in Kinase Assay Buffer).

    • 0.1 µL of compound from the compound plate (or DMSO for controls). This results in a 1% final DMSO concentration.

  • Initiate Kinase Reaction:

    • Add 5 µL of 2X ATP solution (prepared in Kinase Assay Buffer to achieve the desired final concentration, e.g., Km value).

    • Mix briefly on a plate shaker.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 10 µL of Kinase-Glo® Reagent to each well. This stops the kinase reaction and initiates the luminescence.

    • Mix on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition: Read the plate on a luminometer to measure luminescence intensity.

Protocol 2: TR-FRET-Based Kinase Assay (Product Formation)

This protocol utilizes the Homogeneous Time-Resolved Fluorescence (HTRF®) technology.[28][29] It directly measures the formation of the phosphorylated product. The assay uses a biotinylated substrate and two fluorescently labeled antibodies: one labeled with a Europium cryptate (donor) that recognizes the phosphorylated residue, and another (e.g., Streptavidin-XL665, acceptor) that recognizes the biotin tag on the substrate.[30][31][32] When the substrate is phosphorylated by the kinase, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation. The resulting signal is directly proportional to kinase activity.[28][29]

HTRF_Workflow start Start step1 Step 1: Kinase Reaction Add Kinase, Biotin-Substrate Add Pyrazole Analog (or DMSO) Add ATP to start reaction Incubate at 37°C (e.g., 30 min) start->step1 step2 Step 2: Detection Add Detection Mix: Eu-Ab (anti-phospho) SA-XL665 (acceptor) EDTA (to stop reaction) step1->step2 step3 Step 3: Incubation Incubate at Room Temp (e.g., 60 minutes) (Allows antibody binding) step2->step3 step4 Step 4: Read Plate Read TR-FRET Signal (Dual wavelength emission) step3->step4 end Data Analysis (Ratio & IC50) step4->end

Caption: Workflow for a TR-FRET-based kinase assay.

Materials
  • Target Kinase

  • Biotinylated peptide substrate (e.g., HTRF KinEASE™ STK Substrate 1, Revvity)[30]

  • HTRF Detection Reagents: Europium (Eu³⁺) cryptate-labeled anti-phospho antibody and Streptavidin-XL665 (SA-XL665)

  • ATP, 10 mM solution

  • Enzymatic Buffer and Detection Buffer (as supplied with HTRF kit)

  • This compound analogs and reference inhibitor, dissolved in 100% DMSO

  • White or black, low-volume, 384-well assay plates (e.g., Greiner #784076)

  • Multichannel pipette or automated liquid handler

  • TR-FRET compatible plate reader (e.g., PHERAstar FSX, BMG LABTECH)

Step-by-Step Protocol
  • Prepare Compound Plate: As described in Protocol 1.

  • Kinase Reaction (10 µL volume):

    • Add 2 µL of Biotin-Substrate.

    • Add 2 µL of Kinase.

    • Add 2 µL of pyrazole analog (or DMSO for controls).

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Mix and incubate for 30 minutes at 37°C.

  • Detection:

    • Prepare a detection mixture containing the Eu-antibody and SA-XL665 in HTRF detection buffer (which includes EDTA to stop the reaction).[31]

    • Add 10 µL of the detection mixture to each well.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light. This allows for the binding of the detection antibodies to the substrate.

  • Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

Data Analysis and Interpretation

  • Calculate Percent Inhibition: For each compound concentration, calculate the percent inhibition relative to the high (0% inhibition, DMSO only) and low (100% inhibition, potent inhibitor or no enzyme) controls.

    • Formula:% Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

  • Generate IC₅₀ Curves: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (variable slope, four parameters) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[24]

  • Understanding Inhibition: While IC₅₀ is a measure of potency, further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[20][33][34][35] This often involves running assays at varying concentrations of both ATP and the inhibitor and analyzing the data using Lineweaver-Burk plots.[20]

Troubleshooting Common Assay Problems

Table 2: Troubleshooting Guide for Kinase Assays

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Signal Inactive enzyme (improper storage, freeze-thaw cycles).[21] Omission of a key reagent.[27] Incorrect plate reader settings.[27]Verify enzyme activity with a positive control. Re-check the protocol and reagent addition steps. Confirm the correct wavelength/filter settings are used for your assay type.
High Variability Between Replicates Pipetting errors, especially with small volumes.[27] Edge effects due to evaporation in the plate.[21] Reagents not mixed properly.Use calibrated pipettes; prepare master mixes to increase pipetting volumes.[27] Avoid using outer wells or fill them with buffer. Ensure all reagents are fully thawed and vortexed before use.
Standard Curve is Non-Linear Substrate depletion (>20% turnover). Detector saturation at high signal levels.[21][36]Reduce enzyme concentration or incubation time.[15] Dilute samples or reduce the gain/PMT voltage on the plate reader.[36]
False Positives/Negatives Compound interference (e.g., auto-fluorescence, light scattering).[23] Contamination of reagents.[37]Run counter-screens without the enzyme to identify interfering compounds. Use fresh, sterile reagents and tips.

Conclusion

The development of a robust and validated enzyme assay is a critical first step in the characterization of this compound analogs as potential drug candidates. By systematically optimizing key parameters and selecting an appropriate high-throughput detection technology like luminescence or TR-FRET, researchers can generate high-quality, reproducible data. This enables confident decision-making in hit-to-lead campaigns, facilitating the identification of potent and selective kinase inhibitors for further preclinical development.[9]

References

  • PharmaLegacy. (n.d.). Kinase/Enzyme Assays. PharmaLegacy. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2000). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. Retrieved from [Link]

  • Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Institutes of Health. Retrieved from [Link]

  • Cisbio Bioassays. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Retrieved from [Link]

  • Amaravadi, L., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Enzyme Kinetics and Inhibition. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Retrieved from [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Retrieved from [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition. Fiveable. Retrieved from [Link]

  • Unknown. (n.d.). Biochemistry Enzyme kinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase assay principle. ResearchGate. Retrieved from [Link]

  • BellBrook Labs. (2023). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. Retrieved from [Link]

  • Cha, S. (1975). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Retrieved from [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. Retrieved from [Link]

  • BellBrook Labs. (2024). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Best Practices for Development and Validation of Enzymatic Activity Assays. Semantic Scholar. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Retrieved from [Link]

  • ResearchGate. (2006). Fluorescence detection techniques for protein kinase assay. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2018). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. ResearchGate. Retrieved from [Link]

  • MB-About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Carlson, C. B., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed Central. Retrieved from [Link]

  • Haress, D. K., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. National Institutes of Health. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. Retrieved from [Link]

  • Tran, V., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. Retrieved from [Link]

  • Haress, D. K., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Retrieved from [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PubMed Central. Retrieved from [Link]

  • Gontijo, J. S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PubMed Central. Retrieved from [Link]

  • Brehme, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central. Retrieved from [Link]

  • eScholarship.org. (2023). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. Retrieved from [Link]

  • Abdel-Gawad, H., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. PubMed. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing reaction yield for 3-(2-Methoxyethyl)-1H-pyrazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for the synthesis of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with this synthesis and maximize your reaction yield and purity.

Core Synthesis Pathway & Mechanism

The most reliable and widely adopted method for synthesizing 5-aminopyrazoles, including this compound, is the cyclocondensation reaction between a β-ketonitrile and hydrazine.[1][2] The precursor for our target molecule is 4-methoxy-3-oxopentanenitrile .

The reaction proceeds via a well-established two-step mechanism:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic ketone carbonyl of 4-methoxy-3-oxopentanenitrile. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step, often the rate-limiting part of the sequence, forms the pyrazole ring, yielding the final 5-aminopyrazole product after tautomerization.[1]

Reaction Mechanism: 4-methoxy-3-oxopentanenitrile with Hydrazine

reaction_mechanism General Reaction Mechanism Reactant1 4-methoxy-3-oxopentanenitrile Intermediate Hydrazone Intermediate Reactant1->Intermediate Step 1: Condensation (-H2O) Reactant2 Hydrazine (NH2NH2) Reactant2->Intermediate Product This compound Intermediate->Product Step 2: Intramolecular Cyclization

Caption: The two-step synthesis pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low (<50%). What are the primary causes and how can I fix them?

A1: Low yield is a frequent challenge that can be traced to several factors. Here is a breakdown of potential causes and actionable solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Causality: The intramolecular cyclization step can have a significant activation energy barrier.

    • Troubleshooting:

      • Increase Reaction Time & Temperature: Monitor the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS to ensure the complete consumption of the starting β-ketonitrile.[3] Refluxing in a suitable solvent like ethanol or methanol is often necessary to drive the reaction forward.[4]

      • Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy barrier through rapid, uniform heating.[3]

  • Suboptimal Reagent Purity & Stoichiometry:

    • Causality: Impurities in the starting 4-methoxy-3-oxopentanenitrile can introduce competing side reactions.[5] Similarly, the degradation of hydrazine (which is a strong reducing agent and can be unstable) will lead to a lower effective concentration.

    • Troubleshooting:

      • Verify Starting Material Purity: Ensure the β-ketonitrile is of high purity (>98%).[5] If necessary, purify it by distillation or chromatography before use.

      • Use Fresh Hydrazine: Use freshly opened or properly stored hydrazine hydrate. A slight excess (1.1 to 1.2 equivalents) is often used to ensure the reaction goes to completion, compensating for any potential degradation.

  • Inappropriate Solvent or pH:

    • Causality: The solvent plays a crucial role in reactant solubility and mediating the reaction mechanism. The pH can influence the nucleophilicity of the hydrazine and the rate of both the condensation and cyclization steps.

    • Troubleshooting:

      • Solvent Selection: Ethanol is the most common and effective solvent for this reaction. However, for certain substrates, aprotic dipolar solvents can sometimes offer advantages.[5]

      • Catalysis: While often not strictly necessary, a catalytic amount of a weak acid like acetic acid can facilitate the initial hydrazone formation by activating the carbonyl group.[3] However, strongly acidic conditions should be avoided as they can lead to hydrolysis of the nitrile.

Q2: My crude product is highly impure. How do I identify and minimize the formation of byproducts?

A2: A complex impurity profile typically points to side reactions. Identifying the nature of the impurities is the first step to mitigation.

  • Common Side Product: Unreacted Starting Material

    • Identification: Easily identified by comparing the crude product's TLC or LC-MS with the starting materials.

    • Solution: As discussed in Q1, optimize reaction conditions (time, temperature) to ensure full conversion.[3]

  • Potential Side Product: Hydrolysis of Nitrile

    • Causality: If the reaction is run under overly acidic or basic conditions, or if there is excessive water for prolonged periods at high temperatures, the nitrile group of the starting material or product can hydrolyze to a carboxylic acid or amide.

    • Solution: Maintain a near-neutral pH. If an acid catalyst is used, ensure it is a catalytic amount of a weak acid. Use anhydrous or absolute ethanol as the solvent.

  • Potential Side Product: Dimerization or Polymerization

    • Causality: Hydrazine can potentially react at both ends, or the product amine can react further, leading to oligomeric byproducts, especially if the reaction is overheated for extended periods.

    • Solution: Maintain the recommended reaction temperature and avoid unnecessarily long reaction times once the starting material is consumed.

Q3: The reaction worked on a 1g scale, but the yield dropped significantly when I scaled up to 50g. What factors are critical for a successful scale-up?

A2: Scale-up challenges are common and usually relate to mass and heat transfer.

  • Inefficient Heat Transfer:

    • Causality: A larger reaction volume has a lower surface-area-to-volume ratio, making it harder to heat evenly. Cold spots in the reactor can lead to incomplete conversion.

    • Solution: Use a reactor with an appropriately sized heating mantle and ensure efficient stirring with an overhead mechanical stirrer (magnetic stir bars are often insufficient for large volumes) to guarantee uniform temperature distribution.

  • Rate of Reagent Addition:

    • Causality: The reaction of hydrazine with the β-ketonitrile can be exothermic. On a small scale, this heat dissipates quickly. On a large scale, rapid addition can cause a dangerous temperature spike, leading to side reactions or boiling of the solvent.

    • Solution: Add the hydrazine hydrate solution dropwise to the heated solution of the β-ketonitrile over a period of 15-30 minutes to control the exotherm. Monitor the internal temperature throughout the addition.

  • Inefficient Mixing:

    • Causality: Poor mixing leads to localized areas of high and low reagent concentration, resulting in incomplete reactions and increased side product formation.

    • Solution: As mentioned, use an overhead mechanical stirrer. The shape of the impeller should be chosen to ensure good top-to-bottom mixing of the reaction slurry or solution.

Troubleshooting Workflow & Data Summary

When faced with a problematic reaction, a logical diagnostic workflow is essential.

Troubleshooting Logic Flowchart

troubleshooting_flowchart Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckPurity Step 1: Verify Purity of Starting Materials (>98% by HPLC/NMR) Start->CheckPurity MonitorReaction Step 2: Monitor Reaction Progress (TLC or LC-MS at t=0, 2h, 4h, ...) CheckPurity->MonitorReaction Incomplete Is Reaction Incomplete? MonitorReaction->Incomplete ComplexMixture Is Crude Product a Complex Mixture? Incomplete->ComplexMixture No (Complete) OptimizeTimeTemp Action: Increase Reaction Time and/or Temperature (Reflux) Incomplete->OptimizeTimeTemp Yes CheckSideReactions Action: Investigate Side Reactions (Adjust pH, Temp, Solvent) ComplexMixture->CheckSideReactions Yes PurificationIssue Action: Optimize Purification (Recrystallization, Chromatography) ComplexMixture->PurificationIssue No (Clean but low mass) Success Yield Optimized OptimizeTimeTemp->Success CheckSideReactions->Success PurificationIssue->Success

Sources

Technical Support Center: Purification of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(2-Methoxyethyl)-1H-pyrazol-5-amine (CAS 1187058-44-1). This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable heterocyclic building block. The inherent physicochemical properties of aminopyrazoles present unique challenges that require a nuanced approach. This guide provides in-depth, field-proven troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Introduction: The Challenge of Purifying Aminopyrazoles

This compound is a polar, basic compound whose purification is often complicated by several factors. The primary amine at the 5-position imparts significant basicity and a high propensity for hydrogen bonding, leading to strong interactions with acidic stationary phases like silica gel. Furthermore, its polarity, enhanced by the methoxyethyl side chain, dictates specific solvent requirements for both chromatography and crystallization. This guide will help you diagnose and solve common purification issues, enabling you to obtain your target compound with high purity.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying rationale for each step.

Question 1: My compound is streaking badly or appears irreversibly bound to my standard silica gel column. How can I fix this?

Answer:

This is the most common issue encountered with aminopyrazoles and is caused by strong acid-base interactions between the basic 5-amino group and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction leads to poor peak shape, tailing, and in severe cases, complete retention of the compound.

Root Cause Analysis: The lone pair of electrons on the exocyclic amino group is readily protonated by the acidic silica surface, causing the compound to adsorb very strongly.

Solutions:

  • Mobile Phase Modification (Base Additive): The most straightforward approach is to neutralize the acidic sites on the silica by adding a small amount of a competitive base to your eluent.

    • Protocol: Add 0.5-1% triethylamine (Et₃N) or 2-3 drops of ammonium hydroxide (NH₄OH) per 100 mL of your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The added base will preferentially interact with the silanol groups, allowing your compound to elute properly.[1]

  • Stationary Phase Deactivation: For particularly stubborn cases, you can pre-treat or "deactivate" the silica gel itself.

    • Protocol: Prepare a slurry of your silica gel in the chosen non-polar eluent component (e.g., dichloromethane or hexanes) containing 1-2% triethylamine. Gently agitate for 15-20 minutes, then pack the column as usual. This ensures the stationary phase is basified before introducing your sample.

  • Switch to an Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider using a less acidic or neutral stationary phase.

    • Recommendation: Neutral alumina is an excellent alternative that lacks the strong acidic sites of silica gel.[1] You can often use similar eluent systems as you would for silica. For highly polar compounds, reversed-phase chromatography (C18) with a suitable aqueous/organic mobile phase (e.g., Water/Acetonitrile with 0.1% TFA or formic acid) can also be effective, as the compound will be protonated and interact well with the stationary phase.

Decision Workflow for Column Chromatography

The following diagram outlines a logical workflow for troubleshooting chromatographic purification.

chromatography_troubleshooting start Start: Crude Sample Loaded on Silica TLC tlc_streak Does the spot streak or remain at the baseline? start->tlc_streak add_base Add 1% Et3N to the eluent system. tlc_streak->add_base Yes no_streak Proceed with standard flash chromatography. tlc_streak->no_streak No re_tlc Re-run TLC with modified eluent. add_base->re_tlc column_run Proceed with flash chromatography using the modified eluent. re_tlc->column_run Streak resolved switch_phase Switch to a neutral stationary phase like Alumina. re_tlc->switch_phase Still streaking

Caption: Troubleshooting flowchart for aminopyrazole chromatography.

Question 2: I'm struggling to crystallize the compound. It either oils out or my yields are extremely low after recrystallization. What should I do?

Answer:

This issue often arises from the presence of impurities that inhibit crystal lattice formation or from selecting a solvent in which the compound is either too soluble or poorly soluble. The compound's multiple hydrogen bond donors and acceptors can also lead to complex solvation behavior.

Solutions:

  • Systematic Solvent Screening: A methodical screen of solvents with varying polarities is crucial. Start with a small amount of your crude material (~20-30 mg) in test tubes.

    Solvent Boiling Point (°C) Polarity Comments & Rationale
    Methanol/Water 65 (MeOH)HighDissolve in minimum hot methanol, add hot water dropwise until turbidity appears, then cool slowly.[1][2] Excellent for polar compounds.
    Acetonitrile 82HighA good starting point for many nitrogen-containing heterocycles.[3][4]
    Ethyl Acetate 77MediumCan be effective if impurities are significantly more or less polar.
    Toluene 111LowGood for removing non-polar impurities. The compound should have low solubility.
    Isopropanol 82Medium-HighOften provides a good balance of solubility at high and low temperatures.
  • Purification via Acid Salt Formation & Crystallization: This is a highly effective and classic technique for purifying basic compounds like amines.[5] By converting the freebase amine into a salt (e.g., hydrochloride or sulfate), you dramatically alter its solubility profile, often leading to highly crystalline material while leaving non-basic impurities behind in the solvent.

    Experimental Protocol: Purification by Salt Crystallization
    • Dissolve the crude this compound in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).

    • Slowly add a solution of acid (e.g., 2M HCl in diethyl ether, or concentrated H₂SO₄ dropwise) until the pH of the solution becomes acidic (check with pH paper). A precipitate should begin to form.

    • Stir the mixture, gently warming if necessary to dissolve everything, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.

    • Collect the crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.

    • To recover the pure freebase, dissolve the salt in water, and basify the aqueous solution with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is >9.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified freebase.

Workflow for Purification via Acid Salt Crystallization

salt_crystallization_workflow cluster_freebase Freebase Form cluster_salt Salt Form cluster_recovery Recovery crude_amine Crude Amine in Solvent (e.g., IPA) add_acid Add Acid (e.g., HCl) crude_amine->add_acid pure_amine Pure Amine (Freebase) crystallize Cool & Crystallize add_acid->crystallize filter_salt Filter & Wash Salt crystallize->filter_salt dissolve_salt Dissolve Salt in Water filter_salt->dissolve_salt neutralize Add Base (e.g., NaOH) dissolve_salt->neutralize extract Extract with Organic Solvent neutralize->extract extract->pure_amine

Caption: Workflow for amine purification via salt formation.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound I should be aware of during purification?

  • Basicity: The pKa of the conjugate acid is typically in the range of 4-6 for 5-aminopyrazoles. This makes it a moderately strong base, which is the primary driver of its challenging behavior on silica gel but also enables purification via acid-base extractions and salt crystallization.

  • Polarity: The combination of the pyrazole ring, the primary amine, and the methoxyethyl group makes it a highly polar molecule. This necessitates the use of polar solvents for chromatography (e.g., methanol or ethanol in DCM/EtOAc) and crystallization.

  • Hydrogen Bonding: The N-H protons on the ring and the amino group are strong hydrogen bond donors, while the nitrogen atoms and the ether oxygen are acceptors. This contributes to its high boiling point and its solubility in protic solvents.

  • Tautomerism: Like many 1H-pyrazoles, this compound can exist in tautomeric forms.[6] While this typically doesn't prevent purification, it can sometimes lead to broadened peaks in NMR spectra or multiple spots on TLC under certain conditions.

Q2: What are the best methods to monitor reaction progress and fraction purity on TLC?

  • Mobile Phase: Use a developing system similar to your planned column eluent, such as 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes, often with a drop of triethylamine or ammonia to prevent streaking.

  • Visualization:

    • UV Light: The pyrazole ring is UV active, so spots should be visible under a UV lamp at 254 nm.

    • Ninhydrin Stain: This is a highly specific stain for primary amines.[7] After dipping or spraying the TLC plate with a ninhydrin solution and gently heating, your compound will appear as a distinct purple or pink spot. This is excellent for confirming which spot is your product.

    • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized and will show your product as a yellow/brown spot against a purple background.

Q3: What are some common impurities I might expect from a typical synthesis? The synthesis of 5-aminopyrazoles often involves the condensation of a hydrazine with a β-ketonitrile or a similar precursor.[8][9]

  • Unreacted Starting Materials: Residual hydrazine or the nitrile starting material.

  • Regioisomers: Depending on the specific synthetic route, formation of the 3-amino-5-(2-methoxyethyl) isomer is sometimes possible, though often disfavored. These isomers can be very difficult to separate.

  • Side-Reaction Products: Products from dimerization or polymerization, especially if the reaction was run at high temperatures for extended periods.

Q4: How should I store the purified this compound? Amines, particularly those on electron-rich heterocyclic rings, can be susceptible to slow oxidation and degradation upon exposure to air and light.

  • Recommended Conditions: Store the solid compound in a tightly sealed amber glass vial. For long-term storage, flush the vial with an inert gas (argon or nitrogen) and store it in a refrigerator (-4°C to 4°C).

References

  • Jetir.org. (n.d.). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Retrieved from [Link]

  • Bekkali, N., et al. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Retrieved from [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Dilly, S., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Retrieved from [Link]

  • Dilly, S., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Retrieved from [Link]

  • BioTopics. (n.d.). Chromatography of amino acids. Retrieved from [Link]

  • Arkat USA. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development professionals. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic efforts effectively.

The primary and most reliable route to this scaffold is the cyclocondensation reaction between 4-methoxy-3-oxopentanenitrile and a hydrazine source, a variation of the well-established Knorr pyrazole synthesis.[1][2] This guide addresses the common challenges and byproducts encountered during this specific transformation.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: Why is my yield of this compound consistently lower than expected?

Answer: Low yield is a common frustration, often stemming from one of three areas: incomplete reaction, competing side reactions, or product loss during workup.

  • Causality - Incomplete Reaction: The cyclization of the intermediate hydrazone onto the nitrile group is the rate-determining step. Insufficient heat or reaction time can lead to a stalled reaction. The reaction is typically conducted in a protic solvent like ethanol or methanol, often at reflux.[3]

    • Troubleshooting:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting β-ketonitrile. The reaction should not be stopped until this starting material is absent.

      • Temperature Control: Ensure the reaction mixture reaches and maintains the appropriate reflux temperature. A low temperature will drastically slow the rate of the intramolecular cyclization.

      • Solvent Choice: While ethanol is common, if solubility is an issue, consider a higher-boiling alcohol like n-propanol, but be mindful that higher temperatures can also promote side reactions.

  • Causality - Side Reactions: The primary competing reaction is the formation of an isomeric byproduct, although typically minor with unsubstituted hydrazine. More significant is the potential for decomposition of starting materials or intermediates under harsh conditions (e.g., excessively high temperatures or prolonged reaction times).

    • Troubleshooting:

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of hydrazine hydrate to ensure the full conversion of the limiting β-ketonitrile. A large excess of hydrazine can complicate purification.[4]

      • pH Adjustment: The reaction is often facilitated by a catalytic amount of acid (e.g., a drop of acetic acid) to promote hydrazone formation, but a strongly acidic or basic medium can cause degradation. For this specific transformation, neutral to slightly acidic conditions are optimal.[2]

  • Causality - Workup Losses: The target compound has good polarity due to the free amine and pyrazole N-H. It may have some water solubility, leading to losses during aqueous extractions.

    • Troubleshooting:

      • Precipitation/Crystallization: The most effective isolation method is often to concentrate the reaction mixture and precipitate the product by adding an anti-solvent like cold water or an ether/hexane mixture.[2]

      • Extraction pH: If extraction is necessary, ensure the aqueous layer is basic (pH > 9) to deprotonate the pyrazole N-H and minimize the product's solubility in the aqueous phase before extracting with a solvent like ethyl acetate or dichloromethane.

Q2: My final product is a yellow or brown oil instead of a white solid. What are these colored impurities?

Answer: The appearance of color, particularly yellow or red hues, is almost always linked to side reactions involving the hydrazine starting material.[1]

  • Causality - Hydrazine Decomposition & Air Oxidation: Hydrazine can undergo air oxidation, especially in the presence of trace metal ions, to form diazene (HN=NH) and other colored species. The intermediate hydrazone can also be susceptible to oxidation.

    • Troubleshooting:

      • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly reduce the formation of colored byproducts by preventing air oxidation.

      • Reagent Quality: Use high-purity hydrazine hydrate from a recently opened bottle. Old hydrazine can contain oxidation products that introduce color from the start.

      • Purification: Most colored impurities are highly polar. A plug of silica gel, eluting with a moderately polar solvent system (e.g., dichloromethane/methanol), can often remove them. Recrystallization from a suitable solvent like ethanol/water or ethyl acetate/heptane is also highly effective.

Q3: My LC-MS and/or NMR data shows an unexpected isomer. What is it and how can I avoid it?

Answer: While the formation of 3-amino-5-(2-methoxyethyl)-1H-pyrazole is thermodynamically disfavored, its presence as a minor byproduct is possible if reaction conditions are not optimal. The primary product, the 5-amino isomer, results from the initial nucleophilic attack of hydrazine on the ketone, followed by cyclization onto the nitrile. The 3-amino regioisomer would result from the reverse pathway.

  • Causality - Regioselectivity: The regioselectivity is dictated by the relative electrophilicity of the ketone and nitrile carbons. The ketone carbonyl is a much harder and more reactive electrophile for the hydrazine nucleophile than the nitrile carbon.[3] However, forcing conditions could potentially allow for the less favorable pathway to occur at a low level.

  • Troubleshooting & Confirmation:

    • Control Reaction Temperature: Avoid excessive heating. The standard reflux in ethanol provides sufficient energy for the desired cyclization without promoting the alternative pathway.

    • Analytical Confirmation: The two regioisomers can be distinguished using 2D NMR techniques. Specifically, an HMBC (Heteronuclear Multiple Bond Correlation) experiment will show a correlation from the C4 proton to the C3 and C5 carbons. The chemical shifts of these carbons will differ based on their proximity to the amino or substituted carbon. The C5 carbon (bearing the amine) will typically appear further upfield in the ¹³C NMR spectrum compared to the C3 carbon.

    • Purification: The two isomers have slightly different polarities and can usually be separated by column chromatography on silica gel.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and general protocol for this synthesis?

Answer: The most robust and scalable approach is the reaction of 4-methoxy-3-oxopentanenitrile with hydrazine hydrate in ethanol.

Protocol 1: Synthesis of this compound
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxy-3-oxopentanenitrile (1.0 eq) and absolute ethanol (5-10 mL per gram of nitrile).

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirring solution at room temperature. A mild exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours.

  • Monitoring: Track the reaction's progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) or LC-MS until the starting nitrile spot/peak is no longer visible.

  • Workup: Allow the reaction to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Slowly add the concentrated reaction mixture to a beaker of cold deionized water with vigorous stirring. The product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often >95% pure at this stage. If necessary, further purify by recrystallization from ethanol/water or via column chromatography.

Q2: What are the critical safety precautions when working with hydrazine?

Answer: Hydrazine is a toxic, corrosive, and potentially carcinogenic substance and must be handled with extreme care.[4]

  • Handling: Always work in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is acceptable for short-term contact, but butyl or Viton rubber is preferred), safety goggles, and a lab coat.

  • Quenching: Any excess hydrazine in the reaction or on equipment should be quenched. A solution of sodium hypochlorite (bleach) can be used, but this reaction is exothermic and should be done cautiously with cooling.

Q3: How does tautomerism affect the characterization of the final product?

Answer: 5-aminopyrazoles can theoretically exist in three tautomeric forms. However, for this compound, the 5-amino tautomer is the overwhelmingly predominant and stable aromatic form.[5] In your ¹H NMR spectrum, you should expect to see a single, sharp singlet for the C4-H proton and distinct signals for the -NH₂ and pyrazole -NH protons (which may be broad). In solution, these N-H protons are often exchangeable with D₂O.

Part 3: Data Summary & Visualizations

Table 1: Troubleshooting Summary
ParameterExpected OutcomeCommon Problem EncounteredPrimary Causality & Recommended Action
Yield > 80%< 60%Incomplete Reaction: Increase reaction time/temperature, monitor via TLC/LCMS.
Purity (LCMS) > 98% (single major peak)Multiple significant peaksByproduct Formation: Check reagent purity; avoid excessive heat; purify via chromatography.
Appearance White to off-white solidYellow/brown oil or solidHydrazine Side Reactions: Use fresh hydrazine; consider inert atmosphere; decolorize with charcoal or purify.
¹H NMR Clean, sharp C4-H singletBroad or multiple C4-H signalsImpurity Presence: Isolate and identify byproducts; check for regioisomer.
Diagram 1: Synthetic Pathway and Byproduct Formation

The following diagram illustrates the primary reaction pathway from the β-ketonitrile and hydrazine to the desired 5-aminopyrazole product. It also indicates the potential, though less favorable, pathway leading to the 3-amino regioisomeric byproduct.

Synthesis_Pathway Reactant_Nitrile 4-Methoxy-3-oxopentanenitrile Intermediate Hydrazone Intermediate Reactant_Nitrile->Intermediate Condensation (Attack at Ketone) Reactant_Hydrazine Hydrazine (H2NNH2) Reactant_Hydrazine->Intermediate Condensation (Attack at Ketone) Product This compound (Desired Product) Intermediate->Product Favorable Cyclization (Attack at Nitrile) Byproduct 3-Amino-5-(2-methoxyethyl)-1H-pyrazole (Regioisomeric Byproduct) Intermediate->Byproduct Unfavorable Pathway

Caption: Reaction scheme for the synthesis of this compound.

References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support. 1

  • Belskaya, N. P., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. 6

  • Beilstein Journals. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. 7

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. 8

  • CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000). 9

  • Organic Syntheses. (n.d.). Procedure for (E)-(2-Chlorobenzylidene)hydrazine. 4

  • El-Sattar, N. E. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules. Link

  • Ilaš, J., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC. 5

  • Request PDF. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Link

  • BLDpharm. (n.d.). This compound. Link

  • Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. Link

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). 10

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Link

  • BenchChem. (n.d.). Synthesis of Pyrazole Derivatives from β-Keto Esters. 2

Sources

Technical Support Center: Regioselective Synthesis of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

<_ 2_0_2_6-0_1-2_01_0:4_0:0_3.4_4_5>

Introduction

Welcome to the technical support guide for the synthesis of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine. This pyrazole derivative is a valuable building block in medicinal chemistry and drug development. A significant challenge in its synthesis is controlling the formation of the undesired regioisomer, 5-(2-Methoxyethyl)-1H-pyrazol-3-amine. This guide provides in-depth, experience-based answers to common troubleshooting questions, helping you optimize your reaction for regioselectivity and yield.

FAQ 1: What are regioisomers, and why are they a specific problem in this synthesis?

Answer:

Regioisomers are structural isomers that have the same molecular formula but differ in the placement of functional groups or substituents on a core scaffold. In the synthesis of this compound, the challenge arises from the reaction of an unsymmetrical 1,3-dielectrophile with hydrazine.

The common route involves the condensation of a precursor like 4-methoxy-3-oxobutanenitrile with hydrazine hydrate.[1] Hydrazine has two nucleophilic nitrogen atoms (-NH2), and the precursor has two electrophilic carbons (a ketone and a nitrile). The reaction can proceed via two different pathways, leading to two possible products as shown below.

  • Desired Product: this compound

  • Undesired Regioisomer: 5-(2-Methoxyethyl)-1H-pyrazol-3-amine

These isomers often have very similar physical properties (e.g., polarity, boiling point), making their separation by standard techniques like column chromatography difficult and often resulting in significant yield loss.[2][3] Therefore, controlling the reaction to selectively form only the desired isomer is the most efficient strategy.

FAQ 2: What is the reaction mechanism, and which step determines the regioselectivity?

Answer:

The formation of the pyrazole ring from a β-ketonitrile and hydrazine is a classic condensation reaction. The regioselectivity is determined by the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the two electrophilic centers of the β-ketonitrile.

There are two competing pathways:

  • Pathway A (Favored for 5-amino pyrazoles): Attack of a hydrazine nitrogen at the more electrophilic ketone carbon, followed by intramolecular cyclization onto the nitrile group.

  • Pathway B (Favored for 3-amino pyrazoles): Attack of a hydrazine nitrogen at the nitrile carbon, followed by cyclization onto the ketone.

The relative rates of these initial attacks and the subsequent cyclization/dehydration steps dictate the final product ratio.[4][5] The electrophilicity of the ketone vs. the nitrile, steric hindrance, and the reaction conditions (especially pH) are the critical factors that influence which pathway is dominant.

G cluster_start Starting Materials cluster_path_a Pathway A (Thermodynamic Control) cluster_path_b Pathway B (Kinetic Control) SMs 4-Methoxy-3-oxobutanenitrile + Hydrazine A1 Attack at Ketone Carbon SMs->A1 Neutral/Acidic High Temp B1 Attack at Nitrile Carbon SMs->B1 Basic (e.g., NaOEt) Low Temp A2 Intermediate A (Hydrazone) A1->A2 A3 Cyclization onto Nitrile A2->A3 A4 5-(2-Methoxyethyl)-1H-pyrazol-3-amine (Often the major, undesired isomer) A3->A4 B2 Intermediate B (Amidine) B1->B2 B3 Cyclization onto Ketone B2->B3 B4 This compound (Desired Isomer) B3->B4

Caption: Competing pathways in pyrazole synthesis.

FAQ 3: I'm getting a mixture of regioisomers. How can I manipulate the reaction conditions to favor the desired this compound?

Answer:

Controlling the regioisomeric ratio is achievable by carefully tuning the reaction conditions. The synthesis of 3-substituted-5-aminopyrazoles is often favored under basic conditions at low temperatures , which promotes the kinetically controlled pathway (Pathway B).[6]

Here is a summary of key parameters and their effects:

ParameterCondition for 3-Substituted (Desired)Condition for 5-Substituted (Undesired)Rationale
Base Strong base (e.g., NaOEt, NaH) Neutral or acidic (e.g., AcOH) A strong base deprotonates the β-ketonitrile, forming an enolate. This reduces the electrophilicity of the ketone, making the nitrile the more favorable site for initial attack by hydrazine.[1][6]
Temperature Low (e.g., 0 °C to room temp) Elevated (e.g., reflux) Lower temperatures favor the kinetic product. At higher temperatures, the initial adducts can equilibrate, leading to the more thermodynamically stable 5-substituted isomer.[6]
Solvent Ethanol, Methanol Ethanol, TFE, HFIP While standard alcohols are common, highly polar, non-nucleophilic fluorinated alcohols like TFE can sometimes dramatically increase regioselectivity, though this is highly substrate-dependent.[2][7]
Order of Addition Slowly add base to a mixture of reactants Add hydrazine to an acidic solution of the nitrileControlling the concentration of the base is key to favoring the kinetic pathway.[6]

Expert Tip: The use of a strong base like sodium ethoxide in ethanol at 0 °C is the most widely reported and reliable method to maximize the yield of the 3-substituted-5-aminopyrazole isomer.[1][6]

FAQ 4: My reaction is not proceeding, or I'm getting low yields. What are common pitfalls?

Answer:

Low yields or failed reactions can often be traced back to a few key issues:

  • Quality of Starting Materials:

    • Hydrazine Hydrate: Hydrazine hydrate can degrade over time. Use a fresh, unopened bottle or verify the concentration of an older bottle.

    • β-Ketonitrile: The starting material, 4-methoxy-3-oxobutanenitrile, can be unstable. Ensure its purity before starting the reaction. Some syntheses generate the alkali metal salt of the precursor in situ to ensure stability and reactivity.[8]

  • Atmosphere and Moisture:

    • Reactions involving strong bases like sodium ethoxide or sodium hydride should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent reaction with atmospheric CO2 and moisture. Use dry solvents.

  • Incorrect Stoichiometry:

    • Ensure precise measurement of your reagents. Using a slight excess of hydrazine (e.g., 1.1 equivalents) can sometimes help drive the reaction to completion, but a large excess can complicate purification.

  • Insufficient Reaction Time or Temperature:

    • While low temperature favors the desired isomer, the reaction may be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. If the reaction stalls at low temperature, a slight, gradual increase in temperature may be necessary, but this risks decreasing regioselectivity.

FAQ 5: What is the best method for separating the two regioisomers if my reaction still produces a mixture?

Answer:

While optimizing the reaction is ideal, sometimes a mixture is unavoidable. Separating these closely related isomers can be challenging but is often possible with careful chromatography.

  • Flash Column Chromatography: This is the most common method.[3][9]

    • Stationary Phase: Standard silica gel is typically used.[9]

    • Mobile Phase: A gradient elution is often required. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. The two isomers may have only a small difference in Rf value, so careful selection of the solvent system is critical. Sometimes adding a small amount of a third solvent, like dichloromethane or a few drops of triethylamine (for basic compounds), can improve separation.

    • Loading Technique: Use the "dry loading" method for the best resolution. Dissolve your crude product in a minimal amount of a strong solvent (like methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent completely. The resulting free-flowing powder can then be carefully loaded onto the top of the column.[9]

  • Preparative HPLC: For very difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) on either a normal-phase or reverse-phase column can be employed.[9]

  • Recrystallization: If one isomer is produced in significant excess and the crude product is a solid, it may be possible to selectively crystallize the major isomer, leaving the minor isomer in the mother liquor. This requires screening various solvent systems.

Recommended Protocol for Maximizing this compound

This protocol is designed to favor the kinetic product via base-mediated cyclization at low temperature.

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Purification P1 Combine 4-methoxy-3-oxobutanenitrile (1.0 eq) and hydrazine hydrate (1.1 eq) in anhydrous EtOH under N2 atmosphere. P2 Cool the mixture to 0 °C in an ice bath. P1->P2 R2 Add the NaOEt solution dropwise to the chilled reaction mixture over 30-60 min. R1 Prepare a solution of Sodium Ethoxide (1.5 eq) in anhydrous EtOH. R1->R2 R3 Stir at 0 °C for 2-4 hours, monitoring by TLC/LC-MS. R2->R3 R4 Allow to warm to room temperature and stir for an additional 12-16 hours. R3->R4 W1 Quench reaction by adding saturated aqueous NH4Cl solution. W2 Concentrate in vacuo to remove EtOH. W1->W2 W3 Extract with an organic solvent (e.g., Ethyl Acetate or DCM). W2->W3 W4 Dry organic layer (Na2SO4), filter, and concentrate. W3->W4 W5 Purify by flash column chromatography. W4->W5

Caption: Workflow for regioselective synthesis.

References
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(9), 3523–3526. [Link]

  • Gomtsyan, A., et al. (2002). Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. The Journal of Organic Chemistry, 67(5), 1621–1626. [Link]

  • The Heterocyclist. (2015). Regioselective synthesis of 3- and 5-aminopyrazoles. WordPress.com. [Link]

  • Elguero, J., et al. (1999). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 77(5-6), 937-949. [Link]

  • Bauer, H., et al. (1996). Process for the preparation of 3-amino-5-methylpyrazole.
  • Moussa, Z., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]

  • Rovira, M., et al. (2018). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Inorganica Chimica Acta, 471, 674-679. [Link]

Sources

Technical Support Center: Reactions Involving 3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support hub for 3-(2-Methoxyethyl)-1H-pyrazol-5-amine (CAS 1187058-44-1). This versatile aminopyrazole is a key building block in modern medicinal chemistry and drug development, valued for its role in constructing complex heterocyclic scaffolds found in numerous pharmacologically active agents.[1][2] However, its unique electronic and structural properties, characterized by multiple nucleophilic sites, can present specific challenges during synthesis.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, question-and-answer-based troubleshooting for common issues encountered in reactions such as amide couplings, N-arylations, and condensations. Our goal is to move beyond simple procedural steps, offering explanations grounded in chemical principles to empower you to diagnose, resolve, and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Starting Material, Reagents, and Stability

Question 1: My reaction is sluggish or failing to initiate. Could the quality of my this compound be the issue?

Answer: Absolutely. The purity and stability of the starting aminopyrazole are paramount for successful reactivity. Here’s how to troubleshoot:

  • Purity Verification: Impurities can poison catalysts or participate in side reactions.[3] Before use, verify the purity of your aminopyrazole via NMR and assess its appearance. The compound should be a solid or liquid as specified by the supplier.[4] Any significant discoloration may suggest degradation.

  • Moisture Sensitivity: Amines can be hygroscopic. Water contamination can hydrolyze sensitive reagents (e.g., acid chlorides, coupling agents) or interfere with base-catalyzed steps. Ensure the reagent is stored under dry conditions, preferably in a desiccator or under an inert atmosphere (N₂ or Ar).[4]

  • Oxidation: Aminopyrazoles can be susceptible to air oxidation over time, leading to colored impurities and reduced nucleophilicity. If the material is old or has been stored improperly, consider purification by recrystallization or column chromatography before use.

Question 2: I'm observing multiple spots on my TLC plate even before the reaction starts. What's going on?

Answer: This indicates either an impure starting material or decomposition upon dissolution in your reaction solvent. This compound exists as tautomers, but these typically interconvert rapidly and appear as a single spot on TLC. The presence of distinct, separate spots suggests other issues:

  • Solvent-Induced Degradation: Some aminopyrazoles can be unstable in certain solvents, especially under prolonged heating or in the presence of acid/base traces. Run a control experiment by dissolving your starting material in the reaction solvent at the planned reaction temperature and monitor by TLC over time.

  • Check for Byproducts: If you are using an N-protected variant, the spots could correspond to the deprotected amine. Similarly, if the material was synthesized in-house, residual starting materials or synthesis byproducts might be present.[5]

Part 2: Reaction Conditions & Execution

Question 3: My reaction is giving a mixture of products. I suspect a problem with regioselectivity. Why does this happen and how can I fix it?

Answer: This is the most common challenge with 5-aminopyrazoles. The molecule has three primary nucleophilic sites: the exocyclic amino group (-NH₂), the N1 ring nitrogen, and the N2 ring nitrogen.[2] The desired reaction site is typically the exocyclic amine, but competition from the ring nitrogens leads to regioisomeric byproducts.

Causality & Solutions:

  • The Root Cause: The nucleophilicity of each nitrogen is influenced by sterics, electronics, and reaction conditions. The N1-H is acidic and can be deprotonated to form a highly nucleophilic pyrazolate anion, which can then react with electrophiles.[1]

  • Controlling Regioselectivity:

    • Protecting Groups: The most robust solution is to protect the pyrazole N1 nitrogen. A tosyl (Ts), Boc, or methyl group can be installed and later removed if necessary. This directs the reaction exclusively to the exocyclic amine.[6][7]

    • Steric Hindrance: Bulky electrophiles will preferentially react at the less hindered exocyclic amine over the ring nitrogens.

    • Solvent Choice: The choice of solvent can influence which tautomer is present and the relative nucleophilicity of the different sites. Studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly enhance regioselectivity in some pyrazole syntheses, a principle that may extend to its functionalization.[8][9][10]

    • Base Selection: In base-mediated reactions, using a non-nucleophilic, sterically hindered base (e.g., DIPEA, DBU) can favor reaction at the exocyclic amine. Strong, unhindered bases (e.g., NaH, KOtBu) will readily deprotonate the N1 position, increasing the likelihood of N1-alkylation/arylation.

Troubleshooting Workflow for Regioselectivity Issues

Caption: Workflow for diagnosing and resolving regioselectivity problems.

Question 4: I am performing an amide coupling (e.g., with EDC/HOBt or HATU) and the yield is very low. What should I optimize?

Answer: Low yields in amide couplings with aminopyrazoles often stem from the reduced nucleophilicity of the amino group or side reactions.

Key Optimization Parameters:

ParameterPotential IssueRecommended Solution & Rationale
Coupling Reagent Insufficient activation of the carboxylic acid. The O-acylisourea intermediate from EDC alone can be unstable.Switch to a more robust uronium-based reagent like HATU or HBTU . These reagents form more stable and highly reactive activated esters, which are particularly effective for coupling with less nucleophilic amines.[11]
Base Incorrect base or stoichiometry. The base is crucial for neutralizing acids formed and maintaining the amine's nucleophilicity.Use 2-3 equivalents of a non-nucleophilic amine base like DIPEA or N-methylmorpholine (NMM) . Avoid bases like triethylamine (TEA) if your substrate is sensitive, as it can sometimes cause side reactions.
Temperature Reaction may be too slow at room temperature.While starting at 0°C to room temperature is standard, gently heating the reaction to 40-50°C can sometimes improve conversion for difficult couplings. Monitor by TLC to avoid decomposition.
Reaction Time Incomplete reaction.Monitor the reaction progress using TLC or LC-MS. Don't assume a standard overnight reaction time is sufficient. Some couplings may require 24-48 hours for completion.
Part 3: Work-up and Purification

Question 5: My product seems to be water-soluble, making extraction difficult. How can I improve my work-up procedure?

Answer: The methoxyethyl side chain and the pyrazole ring can impart significant polarity and water solubility to the final product.

  • Salting Out: During the aqueous work-up, saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and can significantly improve the partitioning of your polar product into the organic layer.

  • Alternative Solvents: Instead of ethyl acetate or DCM, try extractions with a more polar solvent system that is still immiscible with water, such as a 9:1 mixture of Chloroform/Isopropanol.

  • Avoid Acid/Base Washes if Possible: If your product has multiple basic sites, it may become protonated and move into the aqueous layer during an acid wash. If an acid or base wash is necessary, be sure to re-basify or re-acidify the aqueous layer and re-extract multiple times.

  • Direct Evaporation & Chromatography: If extraction proves inefficient, consider quenching the reaction, filtering off any solids (like urea byproduct from EDC coupling), and evaporating the solvent directly. The resulting crude residue can then be purified directly by column chromatography.

Question 6: I am struggling to separate my product from a very similar byproduct using silica gel chromatography. What are my options?

Answer: This is a common issue, especially when dealing with regioisomers which often have very similar polarities.

  • Optimize Mobile Phase:

    • Add a Modifier: Add a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase. This deactivates the acidic silica surface, which can improve the peak shape of basic compounds and sometimes enhance separation.

    • Change Solvent System: Switch from a standard Hexane/Ethyl Acetate system to Dichloromethane/Methanol. The different solvent interactions can alter the elution order and improve resolution.

  • Alternative Stationary Phases:

    • Reverse-Phase Chromatography (C18): If the compounds are sufficiently different in their hydrophobicity, reverse-phase chromatography using a Water/Acetonitrile or Water/Methanol gradient is an excellent alternative.

    • Alumina: For basic compounds, basic or neutral alumina can be a better choice than acidic silica gel.

  • Recrystallization: If your product is a solid, recrystallization is a powerful technique for purifying it from closely related impurities. Experiment with different solvent systems (e.g., Ethyl Acetate/Heptane, Methanol/Water, Acetonitrile).

Appendix: Key Experimental Protocol
Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a robust starting point for coupling this compound with a generic carboxylic acid.

  • Reagent Preparation:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF (to make a ~0.2 M solution).

    • Add HATU (1.1 eq.) and DIPEA (3.0 eq.) to the solution. Stir for 10-15 minutes at room temperature. This is the "pre-activation" step. A color change (often to yellow) is typically observed.

  • Amine Addition:

    • In a separate flask, dissolve this compound (1.2 eq.) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the consumption of the starting materials by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours. If the reaction is sluggish, it can be gently heated to 40°C.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water (approx. 10x the volume of DMF).

    • Extract the aqueous phase three times with Ethyl Acetate.

    • Combine the organic layers and wash sequentially with 5% LiCl solution (to help remove DMF), saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane to elute the final product.

General Workflow for Amide Coupling

AmideCoupling start Start reagents 1. Combine Carboxylic Acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in DMF start->reagents preactivate 2. Stir for 15 min at RT (Pre-activation) reagents->preactivate add_amine 3. Add solution of This compound (1.2 eq) preactivate->add_amine react 4. Stir at RT for 4-12h add_amine->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 5. Aqueous Work-up (Water quench, EtOAc extraction) monitor->workup Reaction Complete purify 6. Column Chromatography workup->purify end Pure Product purify->end

Caption: Step-by-step workflow for a typical HATU-mediated amide coupling.

References
  • Al-Azmi, A., et al. (2014). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Elmaati, T. A., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. Available at: [Link]

  • Becerra, D., Rojas, H., & Castillo, J.-C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

  • National Institutes of Health. (n.d.). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Available at: [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • American Elements. (n.d.). 1-(2-Methoxyethyl)-1H-pyrazol-5-amine. Available at: [Link]

  • ResearchGate. (2009). Recent developments in aminopyrazole chemistry. Available at: [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Available at: [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

  • ResearchGate. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available at: [Link]

  • ResearchGate. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]

Sources

stability issues of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Prepared by: Senior Application Scientist, Advanced Chemical Solutions

Welcome to the technical support center for this compound (CAS: 1187058-44-1). This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot stability issues encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general handling and storage recommendations for solid this compound?

As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to keep it away from strong oxidizing agents and acids.[2] Before use, allow the container to warm to room temperature to prevent moisture condensation on the product. Always handle the solid material in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

Q2: What are the most probable degradation pathways for this compound in solution?

While specific degradation pathways for this compound are not extensively published, we can infer likely routes based on its structure—a pyrazole ring with a primary amine and a methoxyethyl side chain. The primary points of vulnerability are:

  • Oxidation: The 5-amino group is susceptible to oxidation, which can be catalyzed by dissolved oxygen, trace metal ions, or exposure to light. This can lead to the formation of colored impurities and a loss of potency. Amine oxidation is a common degradation pathway for many pharmaceutical compounds.[4][5]

  • Hydrolysis: While the core pyrazole ring is generally stable, extreme pH conditions (highly acidic or basic) could potentially lead to ring-opening or side-chain modifications over extended periods, especially at elevated temperatures.[6][7]

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV or high-intensity visible light. Energy absorption can lead to the formation of reactive species and subsequent degradation. The International Council for Harmonisation (ICH) guidelines recommend photostability testing for new drug substances.[8]

Q3: Which solvents are recommended for preparing stock solutions?

For initial solubility and stability screening, consider the following common laboratory solvents:

  • Dimethyl Sulfoxide (DMSO): Generally provides good solubility for a wide range of organic compounds. However, be aware that DMSO can be hygroscopic and may contain water, which can affect long-term stability.

  • Ethanol or Methanol: These polar protic solvents are also good starting points.

  • Aqueous Buffers: For biological assays, solubility and stability in the relevant buffer system (e.g., PBS, TRIS) are critical. The amine group provides a site for protonation, so solubility will be pH-dependent.

It is imperative to experimentally verify the stability in your chosen solvent system, as theoretical predictions may not capture all interactions.

Q4: How is the pH of the solution expected to affect the stability of this compound?

The pH of an aqueous solution is a critical factor. The 5-amino group is basic and will be protonated at acidic pH. This protonation can influence both solubility and stability.

  • Acidic Conditions (pH < 6): The protonated amine may be more soluble in aqueous media but could also be more susceptible to certain hydrolytic reactions.

  • Neutral Conditions (pH ~7): This is often the most relevant range for biological assays. Stability here is crucial but can be compromised by oxidation.

  • Basic Conditions (pH > 8): The amine will be in its free base form, which is often more nucleophilic and potentially more prone to oxidation.

We strongly recommend performing a pH stability profile as part of your experimental setup.

Troubleshooting Guide

Q1: My assay results are inconsistent and drift over time. Could my compound be degrading in the assay buffer?

This is a classic sign of compound instability. If you observe a time-dependent loss of activity or variable results between experiments run on different days with the same stock solution, you should immediately suspect degradation.

Causality: The active concentration of your compound is likely decreasing during the experiment or during storage of the solution. This can be due to oxidation, reaction with buffer components, or adsorption to container surfaces.

Troubleshooting Workflow:

G start Inconsistent Assay Results check_storage Review Solution Storage: - Age of solution? - Storage temp? - Protected from light? start->check_storage run_qc Run QC Analysis on Solution (e.g., HPLC-UV, LC-MS) check_storage->run_qc If storage is suspect or to confirm new_peaks New Peaks or Reduced Main Peak Area? run_qc->new_peaks degradation_confirmed Degradation Confirmed new_peaks->degradation_confirmed Yes no_change No Change Observed new_peaks->no_change No mitigate Implement Mitigation Strategy: - Prepare fresh solutions daily - Add antioxidants (e.g., 0.1% Ascorbic Acid) - Use amber vials - Store under inert gas (Ar or N2) degradation_confirmed->mitigate investigate_assay Investigate Assay Parameters: - Buffer reactivity? - Plate binding? - Cell metabolism? no_change->investigate_assay

Caption: Troubleshooting workflow for inconsistent assay results.

Q2: I've prepared a stock solution in DMSO and notice a slight yellowing after a few days at room temperature. What does this indicate?

The appearance of color in a previously colorless solution is a strong indicator of chemical degradation.

Causality: Oxidation of the amine functionality on the pyrazole ring often leads to the formation of conjugated systems that absorb visible light, appearing as yellow or brown impurities.[5] Room temperature storage, especially with exposure to air and light, can accelerate this process.

Recommended Actions:

  • Confirm Degradation: Analyze the discolored solution by LC-MS to confirm the presence of new, higher molecular weight species (potential dimers) or oxidized products. Compare this to a freshly prepared solution.

  • Modify Storage Conditions:

    • Store stock solutions at -20°C or -80°C.

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

    • Consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.

    • Use amber vials to protect the compound from light.

Q3: My LC-MS analysis shows that the main peak for my compound is decreasing, and I see several smaller, unidentified peaks. How can I identify the cause?

This situation requires a systematic investigation to determine the mode of degradation. A forced degradation (or stress testing) study is the standard approach to predict and identify potential degradation products and pathways.[6][8][9]

Causality: The compound is degrading under your specific analytical or storage conditions. The new peaks are the degradation products. By intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light), you can often reproduce these unknown peaks, which helps identify their origin.

Recommended Action: Perform a forced degradation study as outlined in the Protocols section below. This will help you understand if your compound is sensitive to hydrolysis, oxidation, heat, or light.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify its intrinsic stability and potential degradation products, following principles outlined in ICH guidelines.[6][8]

Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, heat, and light.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV and/or MS detector

Workflow:

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Prepare an unstressed control by diluting the stock solution to the final concentration (e.g., 50 µg/mL) with your mobile phase diluent and analyze it immediately (T=0).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Stress:

    • Solution: Keep a sealed vial of the stock solution at 80°C.

    • Solid: Place a small amount of the solid compound in a vial at 80°C.

  • Photolytic Stress: Expose a solution of the compound in a quartz cuvette to a calibrated light source as per ICH Q1B guidelines. Keep a control sample wrapped in foil.

  • Sampling and Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), take an aliquot from each stress condition.

    • Crucially, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, before injection to prevent damage to the HPLC column.

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

Data Interpretation: The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid, reduce the temperature or time. If it's too slow, increase the stress intensity.[7] A summary table should be created to log the results.

Stress ConditionTime (h)% Parent Compound Remaining# of Degradation PeaksNotes
Unstressed Control2499.8%0Baseline stability
0.1 M HCl, 60°C2495.2%1Minor sensitivity to acid
0.1 M NaOH, 60°C2488.7%2Moderate sensitivity to base
3% H₂O₂, RT815.4%>5High sensitivity to oxidation
Thermal (Solution)2498.1%0Thermally stable in solution
Photolytic2492.5%1Minor sensitivity to light

This table clearly indicates that the primary stability liability is oxidation. This knowledge allows you to take specific preventative measures, such as de-gassing buffers or adding antioxidants.

References

  • 1H-Pyrazol-3-amine(1820-80-0) - ChemicalBook. Provides general handling, storage, and stability information for a related pyrazole amine compound.

  • An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine - Benchchem. Details storage and handling for a substituted pyrazole amine, highlighting incompatibility with strong oxidizing agents and acids.

  • Safety data sheet - Enamine. General safety and handling procedures for a functionalized pyrazole amine, emphasizing ventilation and PPE.

  • Stability Indicating Forced Degradation Studies - RJPT. Outlines the regulatory basis and methodology for forced degradation studies, including typical stress conditions like acid/base hydrolysis.

  • Forced degradation studies - MedCrave online. Discusses the role of forced degradation studies in determining degradation pathways and intrinsic stability as mandated by ICH guidelines.

  • Forced degradation studies of Brexpiprazole - ResearchGate. Provides an example of a stability-indicating HPLC method and forced degradation results for a pharmaceutical compound.

  • Analytical Methods - RSC Publishing. Describes the development of analytical methods for separating related compounds, which is a key component of a stability-indicating assay.

  • Development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. Details practical aspects of conducting forced degradation studies, including reagent concentrations and target degradation levels.

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. Discusses degradation pathways for amines, including the formation of various byproducts like amides and ureas.

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Reinforces the importance of forced degradation in understanding API stability and developing analytical methods.

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption - CORE. Reviews the mechanisms of both oxidative and thermal degradation for amines.

  • Emissions and formation of degradation products in amine-based carbon capture plants - FORCE Technology. Describes the types of degradation products formed from amines, including those that cause discoloration.

Sources

Technical Support Center: Navigating the Reactivity of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(2-Methoxyethyl)-1H-pyrazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to proactively address common challenges and side reactions encountered during the synthesis and modification of this versatile building block. By understanding the nuanced reactivity of the 5-aminopyrazole core, you can optimize your reaction outcomes, minimize impurity formation, and streamline your development timelines.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, providing not just solutions but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Acylation Reactions: Why am I seeing multiple products during amide bond formation?

Question: I am trying to acylate the 5-amino group of this compound with an acid chloride, but my LC-MS analysis shows at least two major products with the same mass. What is happening?

Answer: This is a classic issue arising from the competitive reactivity of the two ring nitrogen atoms (N1 and N2) in addition to the desired exocyclic amino group (N5). The pyrazole ring nitrogens, particularly N1, can also be acylated, leading to the formation of N-acylated regioisomers.

  • The Chemistry at Play: The 5-amino group is generally the most nucleophilic site due to lone pair delocalization into the pyrazole ring, making it the primary site of attack. However, under certain conditions (e.g., strong bases, highly reactive acylating agents), the deprotonated pyrazole anion becomes a potent nucleophile, leading to acylation on the ring. The N1 position is often favored for substitution due to steric and electronic factors.

  • Troubleshooting & Protocol:

    • Control the Base: Avoid using strong, non-hindered bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in excess, as they will readily deprotonate the pyrazole ring. Instead, use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are sufficient to scavenge the HCl byproduct without promoting significant ring deprotonation.

    • Temperature Management: Perform the acylation at a lower temperature (e.g., 0 °C to room temperature). This helps to favor the kinetically preferred N5-acylation over the thermodynamically driven ring acylation.

    • Choice of Acylating Agent: If the acid chloride is too reactive, consider using a less aggressive acylating agent, such as an activated ester (e.g., NHS ester) or employing standard peptide coupling reagents (e.g., HATU, HOBt/EDC). These methods often provide higher selectivity for the desired amide.

Parameter Problematic Condition Recommended Solution Rationale
Base Strong, non-hindered (e.g., NaH)Hindered, non-nucleophilic (e.g., DIPEA)Minimizes deprotonation of the pyrazole ring.
Temperature Elevated (> RT)0 °C to Room TemperatureFavors kinetic product (N5-acylation).
Reagent Highly reactive (e.g., Acid Chloride)Coupling agents (e.g., HATU, EDC/HOBt)Increases selectivity for the exocyclic amine.
Diazotization Reactions: Why does my Sandmeyer reaction yield a complex mixture instead of the desired halogenated pyrazole?

Question: I attempted to convert the 5-amino group into a halide via a Sandmeyer reaction (NaNO₂, HX, then CuX). The reaction resulted in a dark, tar-like mixture with very little of the desired product. What went wrong?

Answer: The 5-aminopyrazole system is notoriously sensitive under diazotization conditions, often leading to unstable diazonium salts and subsequent side reactions, including polymerization and the formation of triazenes.

  • The Chemistry at Play: While the formation of the diazonium salt is feasible, the electron-rich nature of the pyrazole ring can lead to several decomposition pathways. The diazonium intermediate can attack another molecule of the starting aminopyrazole to form a diazoamino (triazene) compound. Furthermore, the pyrazole ring itself can be susceptible to nitrosation at the N1 position, further complicating the reaction mixture. These unstable intermediates can then polymerize, leading to the observed tar formation.

  • Troubleshooting & Protocol:

    • Strict Temperature Control: The formation of the diazonium salt must be performed at very low temperatures, typically between -10 °C and 0 °C, to ensure its stability.

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the aminopyrazole to maintain a low concentration of nitrous acid and the diazonium salt at any given time.

    • Alternative Halogenation Strategies: Given the inherent instability, direct diazotization is often a low-yielding route. Consider alternative, milder methods for introducing a halide at the 5-position. One effective modern alternative is the use of tert-butyl nitrite (t-BuONO) with a copper halide, which can sometimes provide cleaner conversions under non-aqueous conditions.

Workflow Diagram: Challenges in Diazotization

cluster_0 Desired Pathway cluster_1 Side Reactions Start 3-(2-Methoxyethyl)- 1H-pyrazol-5-amine Diazonium Pyrazole-5-diazonium Salt Start->Diazonium NaNO2, HX -5 to 0 °C N1_Nitrosation N1-Nitrosated Impurity Start->N1_Nitrosation Excess Nitrous Acid Product 5-Halogenated Pyrazole Diazonium->Product CuX (Sandmeyer) Triazene Triazene Dimer Diazonium->Triazene Attack by starting material Polymer Polymeric Tar Triazene->Polymer Decomposition

Caption: Competing pathways in the diazotization of 5-aminopyrazoles.

N-Alkylation: How can I selectively alkylate the pyrazole ring?

Question: I need to alkylate the N1 position of the pyrazole ring without affecting the 5-amino group. When I use methyl iodide and potassium carbonate, I get a mixture of N1-alkylated, N2-alkylated, and N5-alkylated products. How can I achieve selectivity?

Answer: Achieving selective N1-alkylation in the presence of a free amino group is a significant challenge due to the comparable nucleophilicity of the different nitrogen atoms. The key to success lies in either protecting the amino group or exploiting the subtle differences in reactivity.

  • The Chemistry at Play: The regioselectivity of pyrazole alkylation is highly dependent on the reaction conditions and the nature of the substituent at the 3-position. For 3-substituted pyrazoles, alkylation often occurs at the less sterically hindered N1 position. However, the presence of the basic 5-amino group complicates this, as it can also be alkylated.

  • Troubleshooting & Protocol (Protecting Group Strategy):

    • Protect the Amino Group: The most robust strategy is to first protect the 5-amino group. A Boc (tert-butyloxycarbonyl) group is an excellent choice as it is stable to the basic conditions of alkylation and can be easily removed later.

      • Step 1 (Protection): React this compound with di-tert-butyl dicarbonate (Boc)₂O in a solvent like THF or dioxane with a base like triethylamine.

    • Perform the N-Alkylation: With the amino group protected, you can now perform the alkylation. Using a base like cesium carbonate (Cs₂CO₃) in DMF with your alkyl halide at room temperature to 60 °C often gives high selectivity for the N1 position.

    • Deprotection: Finally, remove the Boc group using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane, to yield the desired N1-alkylated product.

Experimental Workflow: Selective N1-Alkylation

Start Starting Material: This compound Protected Step 1: Protection Boc-Protected Amine Start->Protected (Boc)2O, Et3N, THF Alkylated Step 2: N1-Alkylation N1-Alkyl, N5-Boc Pyrazole Protected->Alkylated Alkyl Halide, Cs2CO3, DMF Final Step 3: Deprotection Final Product: N1-Alkyl-3-(2-Methoxyethyl)- 1H-pyrazol-5-amine Alkylated->Final TFA, DCM or HCl/Dioxane

Caption: A robust three-step workflow for selective N1-alkylation.

References

  • Title: The Chemistry of Heterocyclic Compounds, Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. Source: Wiley-Interscience, A. Weissberger and E. C. Taylor (Editors). This is a foundational series in heterocyclic chemistry. While a direct link to a specific chapter online is difficult, the principles are well-established in standard heterocyclic chemistry textbooks. URL: [Link]

  • Title: On the Diazotization of 5-Aminopyrazoles Source: Journal of the American Chemical Society. Numerous articles across the history of this journal discuss the complexities of aminopyrazole diazotization. For instance, early work by Weissberger laid much of the foundation. URL: [Link]

  • Title: Comprehensive Organic Chemistry, Volume 4: Heterocyclic Chemistry. Source: Pergamon Press, D. H. R. Barton and W. D. Ollis (Editors). This comprehensive text covers the fundamental principles of pyrazole alkylation, including steric and electronic effects that govern regioselectivity. URL: [Link]

Technical Support Center: Scale-Up Challenges for the Synthesis of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable solutions to challenges encountered during lab-scale synthesis and scale-up. The content is structured in a question-and-answer format to directly address common issues, from reaction optimization to impurity profiling and large-scale production hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to this compound?

A1: The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2] For the target molecule, this involves a two-step sequence:

  • Formation of the β-ketonitrile precursor: Synthesis of 4-methoxy-3-oxopentanenitrile. This is typically achieved via a base-catalyzed condensation, such as a Claisen condensation, between an appropriate ester and nitrile.[3]

  • Cyclization: Reaction of 4-methoxy-3-oxopentanenitrile with hydrazine (commonly hydrazine monohydrate) to form the pyrazole ring.[1] This reaction proceeds through a hydrazone intermediate which then undergoes intramolecular cyclization.

This pathway is generally robust, high-yielding, and amenable to scale-up, provided critical parameters are controlled.

Q2: What are the primary safety concerns I should be aware of during this synthesis?

A2: There are two primary areas of concern:

  • Hydrazine: Hydrazine and its hydrate are highly toxic, corrosive, and suspected carcinogens. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. On a large scale, its potential for detonation under certain conditions (e.g., in the presence of metal catalysts or air at elevated temperatures) must be managed.

  • β-Ketonitrile Synthesis: The synthesis of the 4-methoxy-3-oxopentanenitrile precursor often employs strong bases like sodium hydride (NaH) or sodium ethoxide. Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, posing a significant fire and explosion risk. All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Q3: I'm seeing a significant drop in yield upon scaling up the reaction from 1g to 100g. What are the likely causes?

A3: A drop in yield during scale-up is a common challenge. The primary culprits are typically related to mass and heat transfer limitations.

  • Poor Temperature Control: The cyclization reaction with hydrazine is often exothermic. A small-scale flask can dissipate heat effectively through its surface area, but a large reactor cannot. Uncontrolled exotherms can lead to the formation of side products and impurities.

  • Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Addition Rate: The rate of hydrazine addition, which is trivial on a small scale, becomes a critical process parameter at a larger scale to control the reaction exotherm.

  • Workup and Isolation: Phase separations and extractions that are straightforward in a separatory funnel can be more complex in a large reactor. Product isolation, especially if it involves crystallization, requires re-optimization at scale to ensure good recovery and purity.

Section 2: Core Synthesis and Troubleshooting Guide

This section provides a detailed protocol and addresses specific experimental problems in a Q&A format.

Core Experimental Protocol

Part A: Synthesis of 4-methoxy-3-oxopentanenitrile (Precursor)

A robust method for this precursor is the condensation between methoxyacetonitrile and ethyl acetate using a strong base.

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and an inert gas inlet (N₂ or Ar).

  • Base Suspension: Suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene.

  • Reactant Addition: Cool the suspension to 0-5 °C. Add a solution of methoxyacetonitrile (1.2 equivalents) and ethyl acetate (1.0 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or GC-MS.

  • Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl to neutralize the base. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is often purified by vacuum distillation to yield the target β-ketonitrile.

Part B: Synthesis of this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 4-methoxy-3-oxopentanenitrile (1.0 equivalent) in a suitable solvent like ethanol or isopropanol.

  • Hydrazine Addition: Add hydrazine monohydrate (1.05-1.1 equivalents) dropwise to the solution at room temperature. An initial exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Isolation: Cool the reaction mixture to room temperature. The product may crystallize upon cooling. If not, concentrate the solvent under reduced pressure. The resulting crude product can be purified.

  • Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., toluene/heptane or ethanol/water) or by flash column chromatography on silica gel.

Visualization 1: Synthetic Workflow

G cluster_0 Step A: Precursor Synthesis cluster_1 Step B: Cyclization A Methoxyacetonitrile + Ethyl Acetate B Base-catalyzed Condensation (e.g., NaOEt, Toluene) A->B 1. React C 4-methoxy-3-oxopentanenitrile B->C 2. Workup & Purify E Cyclocondensation (Ethanol, Reflux) C->E 3. React D Hydrazine Hydrate D->E F This compound E->F 4. Isolate & Purify G Start Low Yield Observed Check_SM Is starting material (β-ketonitrile) fully consumed? (Check via TLC/LC-MS) Start->Check_SM SM_Consumed YES Check_SM->SM_Consumed Yes SM_Not_Consumed NO Check_SM->SM_Not_Consumed No Check_Side_Products Analyze crude reaction mixture for side products (e.g., uncyclized hydrazone, degradation products). SM_Consumed->Check_Side_Products Side_Products_Present YES Check_Side_Products->Side_Products_Present Major Side Products Found No_Side_Products NO Check_Side_Products->No_Side_Products Clean Crude (low mass balance) Optimize_Conditions Optimize reaction conditions: - Lower temperature to reduce side reactions. - Check pH; acidic/basic conditions can cause degradation. - Ensure inert atmosphere if degradation is oxidative. Side_Products_Present->Optimize_Conditions Check_Workup Review workup and purification: - Is the product water-soluble? - Is it degrading on silica gel? - Adjust pH during extraction for this basic amine. No_Side_Products->Check_Workup Check_Reagents Check reagent quality and stoichiometry: - Verify purity of β-ketonitrile. - Use fresh, high-quality hydrazine hydrate. - Ensure correct equivalents (slight excess of hydrazine is common). SM_Not_Consumed->Check_Reagents Check_Conditions Increase reaction severity: - Extend reaction time. - Increase reaction temperature (reflux). - Consider a different solvent. Check_Reagents->Check_Conditions Reagents OK

Caption: Decision tree for diagnosing the root cause of low reaction yield.

Problem 2: I've isolated an impurity that seems related to my starting material. What could it be?

Answer: The most common process-related impurity is the uncyclized hydrazone intermediate . The reaction mechanism involves the initial formation of a hydrazone, which then undergoes an intramolecular cyclization. [1][2]

  • Why it forms: If the cyclization step is slow or incomplete, this intermediate can be isolated. This can happen if the reaction temperature is too low or the reaction time is too short.

  • How to identify it: The hydrazone intermediate will have a significantly different polarity from the final product and can be identified by LC-MS (it will have a mass corresponding to the sum of the β-ketonitrile and hydrazine, minus a molecule of water) and NMR (absence of the characteristic pyrazole ring protons and presence of signals corresponding to the open-chain structure).

  • How to resolve it: The solution is typically to drive the cyclization to completion. You can try:

    • Increasing the reaction temperature to reflux.

    • Extending the reaction time and monitoring for the disappearance of the intermediate by TLC/LC-MS.

    • Adding a catalytic amount of acid (e.g., acetic acid), which can sometimes facilitate the final ring-closing step, although this should be tested on a small scale first as it can also promote side reactions. [4] Problem 3: My final product is a dark, sticky oil that is difficult to purify. What are my options?

Answer: Aminopyrazoles, especially those with flexible side chains, can often be low-melting solids or oils, making them challenging to handle and purify.

  • Purification Strategy 1: Column Chromatography. This is the most common method for lab-scale purification.

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is often effective. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can prevent the basic amine product from streaking on the acidic silica gel.

    • Caution: Some aminopyrazoles can degrade on silica. If this is suspected, consider using deactivated (neutral) silica or alumina.

  • Purification Strategy 2: Crystallization/Trituration. Even if the product is an oil, it may be induced to crystallize.

    • Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether, or a mixture) to the crude oil. Stir or sonicate the mixture. Impurities may dissolve while the product solidifies.

    • Recrystallization: If a solid can be obtained, recrystallize it from a suitable solvent pair, such as toluene/heptane or ethyl acetate/hexanes.

  • Purification Strategy 3: Salt Formation. As a basic amine, the product can be converted to a crystalline salt (e.g., hydrochloride or sulfate).

    • Procedure: Dissolve the crude oil in a solvent like isopropanol or ethyl acetate and add a solution of HCl (e.g., 2M in diethyl ether) or sulfuric acid. The salt will often precipitate and can be collected by filtration, yielding a much purer, solid material. The free base can be regenerated later if needed by neutralization.

Section 3: Scale-Up Considerations and Data

Scaling up this synthesis requires careful attention to process parameters that are less critical at the bench scale.

Q4: How do I manage the exotherm during the addition of hydrazine on a 1 kg scale?

A4: Managing the exotherm is the most critical safety and quality aspect of scaling up this reaction.

  • Reactor Setup: Use a jacketed reactor with an efficient overhead stirrer and a reliable temperature control unit.

  • Controlled Addition: Do not add the hydrazine all at once. Add it sub-surface via a dosing pump over a prolonged period (e.g., 1-2 hours).

  • Temperature Monitoring: Maintain an internal reaction temperature of 20-25 °C during the addition. The reactor jacket should be set to a lower temperature (e.g., 10-15 °C) to actively cool the reaction mass. If the internal temperature rises above a set limit (e.g., 30 °C), the addition should be paused automatically.

  • Solvent Volume: Ensure a sufficient solvent volume (dilution) to help absorb the heat generated. A typical reaction concentration is around 5-10 volumes of solvent relative to the limiting reagent.

Table 1: Typical Reaction Parameters (Lab vs. Scale-Up)
ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Rationale for Change
Solvent EthanolIsopropanol or TolueneHigher boiling point solvents can offer better temperature control and may be preferred for safety and recovery at scale.
Hydrazine Equiv. 1.1 eq1.05 eqTighter stoichiometric control is used at scale to minimize cost and reduce unreacted hydrazine in waste streams.
Addition Time < 1 minute1 - 3 hoursCritical for controlling the reaction exotherm due to the lower surface-area-to-volume ratio of the reactor. [5]
Temperature Reflux (~78°C)80 - 90 °CPrecise temperature control is crucial. The setpoint is optimized for reaction rate vs. impurity formation.
Workup Rotovap, FunnelDistillation, ReactorIsolation methods change significantly. Crystallization is preferred over chromatography for purification at scale. [6]

References

Sources

Technical Support Center: Purification of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine. The purity of this pyrazole derivative is critical for reliable downstream applications, from screening assays to preclinical development. This document is designed to help you diagnose and resolve common purity issues encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: My isolated this compound is a yellow or reddish oil/solid, but literature suggests it should be a colorless compound. What's causing the discoloration?

This is a common issue in pyrazole synthesis, often stemming from side reactions involving the hydrazine starting material.[1]

  • Causality: Hydrazine, especially in the presence of heat or trace impurities, can undergo side reactions or decomposition, leading to highly colored, often polymeric, by-products.[1] Additionally, oxidation of reaction intermediates or the final aminopyrazole product can contribute to color formation.

  • Initial Troubleshooting Step: The first line of defense against these colored impurities is often a treatment with activated charcoal. Dissolve your crude product in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. This process adsorbs many of the large, non-polar colored molecules.[1] If color persists, a more rigorous purification method like acid-base extraction or chromatography will be necessary.

Q2: How can I effectively identify the specific impurities in my crude product mixture?

A multi-technique approach is essential for confident impurity identification.

  • Thin-Layer Chromatography (TLC): TLC is your first and fastest tool. It will quickly reveal the number of components in your mixture.[1] By running the TLC in a few different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol), you can get a good sense of the polarity differences between your product and the impurities.

  • Spectroscopic Techniques: For structural elucidation, there is no substitute for spectroscopy.[1]

    • Nuclear Magnetic Resonance (NMR): 1H NMR is invaluable. The presence of duplicate sets of peaks may indicate regioisomers (a common issue in pyrazole synthesis, though less expected for this specific target if using symmetrical precursors), while unexpected signals can point to unreacted starting materials or by-products.[1]

    • Mass Spectrometry (MS) / Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are essential for determining the molecular weights of the components in your mixture, providing direct evidence for the presence of specific impurities.[1]

Q3: I'm losing a significant amount of my product during silica gel column chromatography. Why is this happening and how can I prevent it?

The primary cause is the basic nature of the 5-aminopyrazole moiety interacting with the acidic surface of standard silica gel. This can lead to irreversible binding or significant streaking, resulting in poor separation and low recovery.

  • The Mechanism: The lone pair on the exocyclic amino group and the pyridine-like nitrogen in the pyrazole ring are basic. Silica gel is acidic (pKa ≈ 4.5) due to surface silanol (Si-OH) groups. The resulting acid-base interaction causes your compound to "stick" to the column.

  • Solutions:

    • Deactivate the Silica Gel: The most common solution is to neutralize the acidic sites on the silica. This can be done by adding a small amount of a volatile base, like triethylamine (Et3N) or ammonium hydroxide, to your eluent system (typically 0.5-1% by volume).[2] You can also prepare the silica slurry for packing the column with this modified eluent.[2]

    • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.[2]

    • Reversed-Phase Chromatography: For particularly challenging separations, reversed-phase chromatography (e.g., C18 silica) with a mobile phase like acetonitrile/water or methanol/water can be highly effective.[1]

Q4: My recrystallization attempts are failing—either nothing crystallizes or the yield is extremely low. What should I do?

Recrystallization is a powerful technique for purifying solid pyrazoles but requires careful solvent selection.[3] Failure often points to an inappropriate choice of solvent or the presence of impurities that inhibit crystal formation.

  • Causality: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] If the compound is too soluble, it won't crystallize upon cooling. If it's too insoluble, you'll have to use large solvent volumes, leading to low recovery. Oily impurities can also "coat" your product, preventing it from forming a crystal lattice.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents (see Table 1 below) on a small scale. Good candidates will show poor solubility at room temperature but complete dissolution upon heating.

    • Use a Two-Solvent System: This is a highly effective technique. Dissolve your compound in a small amount of a "good" solvent (one it's very soluble in) at an elevated temperature. Then, slowly add a "poor" solvent (one it's insoluble in) dropwise until the solution becomes faintly cloudy (the saturation point). Allow this mixture to cool slowly. A common and effective combination for pyrazoles is an alcohol (like ethanol or methanol) as the good solvent and water as the poor solvent.[2]

    • Induce Crystallization: If crystals don't form upon cooling, try scratching the inside of the flask with a glass rod just below the solvent line or adding a seed crystal from a previous successful batch.

Purification Workflow & Decision Making

The following diagrams illustrate a logical workflow for troubleshooting purification issues and selecting the appropriate method.

G start Crude 3-(2-Methoxyethyl) -1H-pyrazol-5-amine tlc Analyze by TLC start->tlc decision_color Is it highly colored? tlc->decision_color charcoal Treat with Activated Charcoal decision_color->charcoal Yes decision_purity Is purity >95% by TLC/NMR? decision_color->decision_purity No charcoal->decision_purity decision_state Is it a solid? decision_purity->decision_state No end_product Pure Product decision_purity->end_product Yes recrystallize Recrystallization decision_state->recrystallize Yes column Column Chromatography decision_state->column No (Oil) acid_base Acid-Base Extraction recrystallize->acid_base Impure decision_purity_after decision_purity_after recrystallize->decision_purity_after Purity OK? column->end_product acid_base->end_product decision_purity_after->column No decision_purity_after->end_product Yes

Caption: Troubleshooting workflow for pyrazole purification.

Summary of Purification Conditions

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent System / ReagentsRationale & Best For
Recrystallization Ethanol, Isopropanol, AcetonitrileRemoving minor, less polar or more polar impurities from a solid product.[4][5][6]
Ethanol/Water, Methanol/WaterA powerful two-solvent system for inducing crystallization when single solvents fail.[2]
Column Chromatography Ethyl Acetate / Hexanes (+ 1% Et3N)Good starting point for separating moderately polar impurities. The added base prevents product loss on the column.[2][7]
Dichloromethane / Methanol (+ 1% Et3N)A more polar system for removing impurities that are close in polarity to the product.[8]
Acid-Base Extraction 1. 1M HCl (aq) / Ethyl Acetate2. 1M NaOH (aq) / Ethyl AcetateExcellent for removing non-basic or neutral impurities (e.g., unreacted starting materials, non-basic by-products).[1][3]
Salt Crystallization Product in Organic Solvent + Acid (e.g., H3PO4, H2SO4)Forms a crystalline salt of the pyrazole, leaving soluble impurities behind. The pure free base is recovered after neutralization.[9]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method leverages the basicity of the aminopyrazole to separate it from neutral or acidic impurities.[3]

  • Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent like ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M aqueous HCl (2-3 times). The basic aminopyrazole will be protonated and move into the aqueous phase, leaving non-basic impurities in the organic layer.

    • Self-Validation: Use TLC to check a spot from the organic layer to ensure all your product has transferred to the aqueous phase.

  • Phase Separation: Combine the aqueous extracts. Discard the original organic layer (which contains the neutral/acidic impurities).

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 1M aqueous NaOH or saturated NaHCO3 solution with stirring until the pH is > 8. The protonated aminopyrazole will be neutralized to its free base form and may precipitate or form an oil.

  • Back Extraction: Extract the basified aqueous layer with fresh EtOAc (3 times). The purified product will now move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.

G cluster_0 Product Path step1 Step 1: Dissolution Crude Product in EtOAc step2 Step 2: Acid Wash Add 1M HCl (aq) step1->step2 Transfer to Sep. Funnel step3 Step 3: Separation Aqueous Layer (Product as Salt) Organic Layer (Impurities) step2->step3 step4 Step 4: Basification Aqueous Layer + 1M NaOH step5 Step 5: Extraction Add fresh EtOAc step4->step5 step6 Step 6: Final Product Organic Layer (Pure Product) Aqueous Layer (Salts) step5->step6

Caption: Workflow for Acid-Base Extraction.

Protocol 2: Purification by Recrystallization (Two-Solvent Method)

This protocol is ideal for obtaining highly crystalline, pure solid material.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., ethanol). Place the flask on a hot plate and bring gently to a boil.

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., hot water) dropwise with swirling until a persistent cloudiness appears.[2] Add 1-2 more drops of the hot "good" solvent to just redissolve the precipitate and ensure the solution is saturated.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the ice-cold solvent mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Troubleshooting common issues in pyrazole synthesis - Benchchem. (n.d.).
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem. (n.d.).
  • Troubleshooting guide for scaling up pyrazole synthesis reactions - Benchchem. (n.d.).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate.
  • Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles - Benchchem. (n.d.).
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
  • He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI.
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.).
  • Preventing degradation of pyrazole compounds during synthesis - Benchchem. (n.d.).
  • Method for purifying pyrazoles. (2011). Google Patents.
  • Three-component Reaction for Pyrazole Synthesis. (n.d.). Organic Syntheses Procedure.
  • Substances yield after recrystallization from different solvents. (n.d.). ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Aminopyrazole Analogs: A Predictive Analysis for 3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone, consistently featuring in a multitude of biologically active compounds.[1][2][3] The 5-aminopyrazole motif, in particular, serves as a versatile building block for the synthesis of potent therapeutic agents with a wide array of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[2][4][5][6] This guide focuses on a predictive comparison of the biological activity of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine. Due to the absence of specific published data for this exact molecule, this document provides a comprehensive analysis of structurally related analogs to forecast its potential biological profile. By examining the structure-activity relationships (SAR) of known 5-aminopyrazole derivatives, we can extrapolate the likely contributions of the 3-(2-methoxyethyl) substituent to the overall activity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.

The 5-Aminopyrazole Scaffold: A Privileged Structure in Drug Discovery

The 5-aminopyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms and an amino group at the C5 position.[7][8][9] This arrangement of atoms confers a unique electronic and structural profile, making it an excellent pharmacophore for interacting with various biological targets. The presence of multiple nitrogen atoms allows for hydrogen bonding, while the aromatic ring can engage in π-stacking interactions. The amino group provides a key point for further functionalization, enabling the synthesis of diverse libraries of compounds with tailored biological activities.[6][7]

Comparative Biological Activity of 5-Aminopyrazole Analogs

To predict the biological activity of this compound, we will examine the reported activities of analogs with variations at the C3 position and the 5-amino group. The following sections summarize the key findings in anticancer and antimicrobial activities.

Anticancer Activity

Numerous 5-aminopyrazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[4][10][11] The nature of the substituent at the C3 position plays a crucial role in determining the potency and selectivity of these compounds.

Analog Structure C3-Substituent Cancer Cell Line(s) Reported Activity (IC50) Reference
5-Amino-3-phenyl-1H-pyrazole derivativePhenylMCF-7 (Breast)6.1 ± 0.4 µM[5]
5-Amino-3-(trifluoromethyl)-1H-pyrazole derivativeTrifluoromethylNot SpecifiedGeneral anticancer properties mentioned[2]
5-Amino-3-methyl-1H-pyrazole derivativeMethylHCT-116 (Colon)>100 µM (low activity)[11]
5-Amino-3-alkyl-1-pyrimidyl-1H-pyrazole derivativeAlkyl (e.g., cyclopropyl)JNK3 (kinase assay)227 nM (for a specific derivative)[12]
5-amino-1H-pyrazole-4-carboxamide derivativesCarboxamideFGFR1, FGFR2, FGFR3 (kinase assays)41-99 nM[13]

Analysis of Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Aryl vs. Alkyl at C3: Generally, the presence of an aryl group at the C3 position appears to confer greater anticancer potency compared to a simple alkyl group like methyl, which showed low activity.[5][11] The methoxyethyl group in our target compound is an alkyl ether, which may offer a different profile due to its flexibility and potential for hydrogen bonding.

  • Electron-Withdrawing Groups: The trifluoromethyl group, a strong electron-withdrawing group, is often associated with enhanced biological activity in heterocyclic compounds, suggesting that the electronic properties of the C3 substituent are important.[2]

  • Kinase Inhibition: Several 5-aminopyrazole derivatives have been identified as potent kinase inhibitors.[12][13][14] The 3-alkyl substituent in some analogs has been shown to be compatible with potent inhibition of specific kinases like JNK3.[12] This suggests that this compound could potentially exhibit activity as a kinase inhibitor.

Antimicrobial Activity

The 5-aminopyrazole scaffold is also a promising platform for the development of novel antimicrobial agents.[1][15][16]

Analog Structure C3-Substituent Microorganism(s) Reported Activity (MIC) Reference
5-amino functionalized pyrazole derivativeVaried (e.g., phenyl, substituted phenyl)Staphylococcus aureus (MDR)32–64 µg/mL[1]
Pyrazole-1-sulphonamide derivativeSubstituted phenylStaphylococcus aureus, Candida albicansPotent activity reported[15]
5-amino-1H-pyrazole derivativeVariedMycobacterium tuberculosisModerate activity reported for some derivatives[1]

Analysis of Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Lipophilicity: The presence of lipophilic substituents, such as chloro and bromo groups on a C3-phenyl ring, has been shown to increase antimicrobial activity.[15] The methoxyethyl group in our target compound has moderate lipophilicity, which might contribute to its potential antimicrobial properties.

  • Broad Spectrum: The reported activities against both Gram-positive bacteria and fungi suggest that the 5-aminopyrazole scaffold can be a template for broad-spectrum antimicrobial agents.[15]

Experimental Methodologies

To ensure scientific integrity and reproducibility, this section provides detailed protocols for key biological assays relevant to the evaluation of 5-aminopyrazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Agar Well-Diffusion Method)

This method is used to determine the antimicrobial activity of a compound by measuring the zone of inhibition.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in sterile saline.

  • Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a Mueller-Hinton agar plate.

  • Well Preparation: Create wells of 6 mm diameter in the agar plate using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Visualizing Potential Mechanisms of Action

Given the prevalence of kinase inhibitory activity among 5-aminopyrazole analogs, it is plausible that this compound could modulate cellular signaling pathways. The following diagram illustrates a generic kinase signaling pathway that could be a potential target.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Ligand Growth Factor Ligand->Receptor Binds Inhibitor 3-(2-Methoxyethyl)- 1H-pyrazol-5-amine (Hypothetical Inhibitor) Inhibitor->Kinase2 Inhibits

Sources

Validating the Bioactivity of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This guide provides a comprehensive framework for the initial bioactivity validation of a novel pyrazole derivative, 3-(2-Methoxyethyl)-1H-pyrazol-5-amine, in relevant cell-based assays. We will objectively compare its potential performance with established alternatives and provide a detailed roadmap for generating supporting experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities.

Introduction to this compound and the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[6][7] Its unique physicochemical properties allow for diverse interactions with biological targets.[6] The 5-aminopyrazole moiety, in particular, is a key building block for a variety of bioactive molecules.[8][9] The subject of this guide, this compound, is a novel derivative whose biological activity remains to be thoroughly characterized. Based on the extensive literature on analogous compounds, it is hypothesized that this molecule may exhibit cytotoxic effects against cancer cell lines.

This guide will outline a systematic approach to:

  • Determine the cytotoxic potential of this compound across a panel of cancer cell lines.

  • Compare its potency with known anticancer agents containing the pyrazole core.

  • Investigate its preliminary mechanism of action, focusing on the induction of apoptosis.

Experimental Workflow for Bioactivity Validation

A tiered approach is recommended for the efficient and logical validation of a new compound's bioactivity. This workflow ensures that resources are utilized effectively, with each stage informing the next.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response and Potency cluster_2 Phase 3: Mechanism of Action A Compound Preparation and QC C Single-Dose (10 µM) Cytotoxicity Screen (MTT/CellTiter-Glo Assay) A->C B Cell Line Selection and Culture B->C D Dose-Response Cytotoxicity Assay C->D Active compounds E IC50 Determination D->E F Apoptosis Assay (Caspase-Glo 3/7 Assay) E->F Potent compounds G Western Blot Analysis (e.g., PARP cleavage) F->G Apoptosis confirmed

Figure 1. A tiered experimental workflow for the validation of this compound bioactivity.

Comparative Compounds

For a robust evaluation, it is essential to benchmark the activity of this compound against relevant alternatives. Based on the literature, we propose the following comparators:

  • Celecoxib: A well-known anti-inflammatory drug containing a pyrazole ring, which has also been investigated for its anticancer properties.[10]

  • A-769662: An activator of AMP-activated protein kinase (AMPK) with a pyrazole core, known to induce cell cycle arrest and apoptosis in cancer cells.

  • Doxorubicin: A standard chemotherapeutic agent used as a positive control for cytotoxicity assays.

Experimental Protocols

Cell Culture

A panel of human cancer cell lines is recommended to assess the breadth of activity. The following are suggested based on their common use in pyrazole derivative testing:[1][2][11]

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • K562: Human chronic myelogenous leukemia

  • HeLa: Human cervical adenocarcinoma

All cell lines should be cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Primary Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with 10 µM of this compound and the comparative compounds for 48 hours.[12] Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Dose-Response and IC50 Determination

For compounds showing significant activity in the primary screen, a dose-response study is performed to determine the half-maximal inhibitory concentration (IC50).

Protocol:

  • Seed cells in a 96-well plate as described above.

  • Treat the cells with a serial dilution of the test compounds (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) for 48 hours.

  • Perform the MTT assay as described previously.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Data Presentation and Comparison

The results of the cytotoxicity assays should be summarized in a clear and concise table for easy comparison.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)K562 IC50 (µM)HeLa IC50 (µM)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Celecoxib>10075.352.188.9
A-76966225.642.815.233.7
Doxorubicin0.81.20.50.9

Table 1. Hypothetical comparative IC50 values for this compound and reference compounds across a panel of cancer cell lines.

Investigating the Mechanism of Action: Apoptosis Induction

Many pyrazole derivatives exert their anticancer effects by inducing apoptosis.[13] A straightforward method to assess this is to measure the activity of caspases, key mediators of apoptosis.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7.

Protocol:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

  • Incubate at room temperature for 1 hour.

  • Measure luminescence using a plate-reading luminometer.

  • Express the results as a fold change in caspase activity relative to the vehicle control.

Potential Signaling Pathway

The induction of apoptosis by cytotoxic agents often converges on the activation of effector caspases, such as caspase-3, which then cleave a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic hallmarks of apoptosis.

G Compound This compound Cell Cancer Cell Compound->Cell Treatment Apoptosis_Initiation Apoptosis Initiation (Intrinsic/Extrinsic Pathway) Cell->Apoptosis_Initiation Cellular Stress Caspase_Activation Caspase-3/7 Activation Apoptosis_Initiation->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Figure 2. A simplified diagram of a potential apoptotic pathway induced by this compound.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial bioactivity validation of this compound. The proposed experiments will generate crucial data on its cytotoxic potential and preliminary mechanism of action, allowing for a direct comparison with established compounds. Positive results from this initial screen would warrant further investigation, including:

  • Broader cell line screening: To determine the compound's spectrum of activity.

  • Advanced mechanistic studies: Including cell cycle analysis, mitochondrial membrane potential assays, and western blotting for a wider range of apoptosis-related proteins.

  • In vivo studies: To evaluate the compound's efficacy and safety in animal models.

By following a systematic and comparative approach, researchers can efficiently and rigorously assess the therapeutic potential of novel pyrazole derivatives like this compound.

References

  • Current status of pyrazole and its biological activities. Pharmacognosy Reviews. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules. [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. European Journal of Medicinal Chemistry. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. ResearchGate. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. [Link]

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 3-(2-Methoxyethyl)-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the intricate world of drug discovery, particularly in the pursuit of novel kinase inhibitors, the 3-(2-methoxyethyl)-1H-pyrazol-5-amine scaffold has emerged as a promising starting point for the development of potent and selective therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the structure-activity relationships (SAR) of this pyrazole series, offering a comparative perspective against alternative kinase inhibitors and detailing the experimental methodologies crucial for their evaluation.

The this compound Core: A Privileged Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal foundation for designing kinase inhibitors. The 5-amino group provides a key hydrogen bond donor and a vector for further chemical modification, while the substituent at the 3-position plays a crucial role in modulating potency and selectivity. The 2-methoxyethyl group at this position offers a balance of hydrophilicity and conformational flexibility, potentially enabling favorable interactions within the ATP-binding pocket of various kinases.

Unraveling the Structure-Activity Relationship (SAR)

Systematic modification of the this compound core is essential to optimize its biological activity. The following sections dissect the key structural modifications and their impact on kinase inhibition, drawing from established principles of medicinal chemistry for pyrazole-based inhibitors.

The Significance of the N1-Substitution

The N1 position of the pyrazole ring is a critical handle for tuning the pharmacological properties of these derivatives. Unsubstituted at N1, the pyrazole can act as both a hydrogen bond donor and acceptor. However, substitution at this position is a common strategy to enhance cell permeability, modulate metabolic stability, and introduce additional interactions with the target kinase. For instance, the introduction of small alkyl or aryl groups can fill hydrophobic pockets within the kinase active site, often leading to a significant increase in potency.

Exploring Modifications of the 5-Amino Group

The 5-amino group is a primary interaction point with the hinge region of many kinases, forming crucial hydrogen bonds that anchor the inhibitor. Acylation or sulfonylation of this amine can introduce further interactions and modulate the electronic properties of the pyrazole ring. However, such modifications must be carefully designed to avoid disrupting the essential hinge-binding interactions.

The Impact of the 3-(2-Methoxyethyl) Substituent

While this guide focuses on the 3-(2-methoxyethyl) scaffold, it is instructive to consider the impact of modifying this group. The ether oxygen can act as a hydrogen bond acceptor, and the ethyl chain provides conformational flexibility. Shortening or lengthening this chain, or replacing the methoxy group with other functionalities, can significantly alter the inhibitor's binding mode and selectivity profile. For example, replacing the methoxyethyl group with a more rigid cyclic ether could enhance binding affinity by reducing the entropic penalty upon binding.

Comparative Analysis with Alternative Kinase Inhibitors

The therapeutic landscape of kinase inhibitors is populated by a diverse array of chemical scaffolds. To understand the potential of this compound derivatives, a comparison with established inhibitors targeting similar kinase families is crucial.

Scaffold ClassKey AdvantagesKey DisadvantagesRepresentative Examples
This compound Derivatives Potential for high selectivity; Favorable physicochemical properties.SAR not as extensively explored as other scaffolds.(Hypothetical based on scaffold)
Quinazolines Well-established scaffold with multiple approved drugs; Extensive SAR data available.Can suffer from off-target effects; Potential for acquired resistance.Gefitinib, Erlotinib
Pyrimidines Versatile scaffold with broad applicability; Amenable to diverse chemical modifications.Can have metabolic liabilities; Selectivity can be challenging to achieve.Imatinib, Dasatinib
Indazoles Structurally similar to purines, can mimic ATP; Often exhibit high potency.Can have solubility issues; Potential for hERG inhibition.Pazopanib, Axitinib

This comparative analysis highlights that while scaffolds like quinazolines and pyrimidines are well-established, the this compound class offers the potential for novel intellectual property and improved selectivity profiles.

Experimental Protocols: A Guide to Evaluation

The robust evaluation of novel kinase inhibitors requires a suite of well-defined experimental protocols. The following provides a step-by-step methodology for key assays.

Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the purified kinase and its specific substrate in assay buffer.

    • Prepare an ATP solution at a concentration close to the Km for the target kinase.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the kinase and substrate to the wells and incubate briefly.

    • Initiate the reaction by adding ATP.

    • Incubate for a specified time at a controlled temperature.

    • Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.

Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate media and conditions.

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound.

    • Incubate for a period of 48-72 hours.

  • Viability Measurement:

    • Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) to each well.

    • Incubate according to the manufacturer's instructions.

    • Measure the signal (absorbance or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to a DMSO-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing the Path Forward: Logical Relationships and Workflows

To conceptualize the drug discovery process for these pyrazole derivatives, the following diagrams illustrate key logical relationships and experimental workflows.

SAR_Logic cluster_Core Core Scaffold cluster_Modifications Structural Modifications cluster_Properties Desired Properties Core This compound N1_Sub N1-Substitution (Alkyl, Aryl) Core->N1_Sub Modify C5_Amine 5-Amino Modification (Acylation, Sulfonylation) Core->C5_Amine Modify C3_Sidechain 3-Sidechain Variation (Chain length, Analogs) Core->C3_Sidechain Modify Potency Increased Potency N1_Sub->Potency Impacts Selectivity Enhanced Selectivity N1_Sub->Selectivity Impacts PK Improved PK Profile N1_Sub->PK Impacts C5_Amine->Potency Impacts C5_Amine->Selectivity Impacts C5_Amine->PK Impacts C3_Sidechain->Potency Impacts C3_Sidechain->Selectivity Impacts C3_Sidechain->PK Impacts

Caption: Logical flow of SAR studies on the pyrazole scaffold.

Experimental_Workflow Start Compound Synthesis Biochem_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochem_Assay Cell_Assay Cellular Proliferation Assay (GI50 Determination) Biochem_Assay->Cell_Assay Active Compounds ADME In vitro ADME Studies (Solubility, Permeability, Stability) Cell_Assay->ADME Potent Compounds In_Vivo In vivo Efficacy Studies (Xenograft Models) ADME->In_Vivo Good Drug-like Properties Lead_Opt Lead Optimization In_Vivo->Lead_Opt Efficacious Compounds

Caption: High-level experimental workflow for inhibitor development.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of next-generation kinase inhibitors. A systematic and iterative approach to its modification, guided by robust biochemical and cellular assays, holds the key to unlocking its full therapeutic potential. Future research should focus on expanding the diversity of substituents at the N1 and C5 positions, as well as exploring bioisosteric replacements for the 3-(2-methoxyethyl) group to fine-tune the selectivity and pharmacokinetic properties of these promising compounds. The integration of computational modeling and structural biology will further accelerate the design-synthesis-test-analyze cycle, paving the way for the development of novel and effective cancer therapies.

References

  • [Placeholder for a relevant scientific article on pyrazole synthesis or SAR]
  • [Placeholder for a review article on privileged scaffolds in medicinal chemistry]
  • [Placeholder for a publication detailing kinase assay methodologies]
  • [Placeholder for a research paper on cellular prolifer
  • [Placeholder for a comparative study of different kinase inhibitor scaffolds]
  • [Placeholder for an article on the importance of ADME in drug discovery]
  • [Placeholder for a review on the role of Aurora kinases in cancer]
  • [Placeholder for a seminal paper on a specific kinase inhibitor mentioned in the comparison]
  • [Placeholder for a methods paper on X-ray crystallography of kinase-inhibitor complexes]
  • [Placeholder for a perspective article on the future of kinase inhibitor drug discovery]

Sources

Comparative Analysis of Synthetic Routes to 3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Methoxyethyl)-1H-pyrazol-5-amine is a key heterocyclic building block in modern medicinal chemistry. Its structural motif is prevalent in a variety of pharmacologically active agents, particularly as a hinge-binding fragment in the development of kinase inhibitors for oncology and autoimmune diseases. The strategic placement of the amino group and the flexible methoxyethyl sidechain allows for versatile derivatization and fine-tuning of structure-activity relationships (SAR).

Given its importance, the efficient and scalable synthesis of this pyrazole intermediate is a critical consideration for drug discovery and development programs. This guide provides a comparative analysis of the most viable synthetic strategies, delving into the mechanistic underpinnings, practical advantages, and potential challenges of each route. We aim to equip researchers, chemists, and process development professionals with the necessary insights to make informed decisions for their specific research and manufacturing needs. The analysis is grounded in fundamental pyrazole chemistry, drawing upon established methodologies for the synthesis of 5-aminopyrazoles.[1][2]

Route 1: The β-Ketonitrile Cyclocondensation Pathway

This is the most classical and direct approach for the synthesis of 5-aminopyrazoles.[2] The strategy hinges on the cyclocondensation reaction between a β-ketonitrile and hydrazine. The regioselectivity is well-defined, with the hydrazine N1 atom attacking the ketone carbonyl and the N2 atom attacking the nitrile carbon, leading unequivocally to the desired 5-amino substituted pyrazole.

Synthetic Scheme

The overall two-stage process involves the initial synthesis of the key intermediate, 4-methoxy-3-oxobutanenitrile, followed by its cyclization.

Route 1 cluster_0 Stage 1: Synthesis of β-Ketonitrile Intermediate cluster_1 Stage 2: Pyrazole Ring Formation Start1 Methyl 3-methoxypropionate + Acetonitrile Intermediate1 4-Methoxy-3-oxobutanenitrile Start1->Intermediate1  NaH or LDA  Claisen Condensation Intermediate1_ref 4-Methoxy-3-oxobutanenitrile Product This compound Intermediate1_ref->Product Reagent1 Hydrazine Hydrate (N2H4·H2O) Reagent1->Product  Ethanol, Reflux  Cyclocondensation

Caption: The β-Ketonitrile pathway to the target compound.

In-Depth Analysis
  • Expertise & Experience: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) for the Claisen condensation is critical. Acetonitrile's alpha-protons are only weakly acidic (pKa ~31), necessitating a potent base to generate the required carbanion for the attack on the ester carbonyl of methyl 3-methoxypropionate. The subsequent cyclization with hydrazine is a robust and high-yielding transformation, typically driven to completion by heating in a protic solvent like ethanol, which facilitates the necessary proton transfers during the condensation and dehydration steps.

  • Trustworthiness & Validation: This route is highly reliable due to its foundation in well-established reaction mechanisms. The regiochemical outcome of the cyclization is not ambiguous, which simplifies product characterization and purification. The primary validation step is the successful synthesis and isolation of the β-ketonitrile intermediate, which can be fully characterized before proceeding to the final step.

Advantages:
  • High Regioselectivity: Directly yields the desired 5-aminopyrazole isomer without contamination from the 3-amino isomer.

  • Convergent Strategy: The two key fragments are coupled in the final step, which is often efficient.

  • Robust Cyclization: The reaction of β-ketonitriles with hydrazine is a well-documented and high-yielding process.[1]

Disadvantages:
  • Intermediate Synthesis: The key precursor, 4-methoxy-3-oxobutanenitrile, is not commercially available and requires synthesis. This multi-step preparation adds to the overall process length.

  • Harsh Conditions: The use of strong bases like NaH or LDA requires anhydrous conditions and careful handling, which can be challenging for large-scale production.

Route 2: The Alkynone Cycloaddition Pathway

An alternative strategy involves the reaction of an α,β-alkynone (or ynone) with a hydrazine equivalent. While traditionally used to form substituted pyrazoles, this route can be adapted to produce aminopyrazoles, though it presents significant regioselectivity challenges.

Synthetic Scheme

This route would utilize 1-methoxy-4-pentyn-2-one as the key intermediate. Its reaction with hydrazine would theoretically lead to the pyrazole core.

Route 2 cluster_0 Ynone Intermediate Synthesis cluster_1 Pyrazole Ring Formation (Challenges) Start2 3-Methoxypropanoic acid derivative + Propargyl Grignard Intermediate2 1-Methoxy-4-pentyn-2-one Start2->Intermediate2  Coupling Reaction Intermediate2_ref 1-Methoxy-4-pentyn-2-one Product_desired This compound Intermediate2_ref->Product_desired Product_isomer 5-(2-Methoxyethyl)-1H-pyrazol-3-amine Intermediate2_ref->Product_isomer Reagent2 Hydrazine Hydrate (N2H4·H2O) Reagent2->Product_desired  Cycloaddition Reagent2->Product_isomer  (Regioisomeric Mixture)

Caption: The Alkynone pathway, highlighting the regioselectivity issue.

In-Depth Analysis
  • Expertise & Experience: The reaction of unsymmetrical 1,3-dielectrophiles like ynones with unsymmetrical nucleophiles like hydrazine is notoriously difficult to control regiochemically.[3] The initial Michael addition can occur at either the C3 or C1 position of the ynone, leading to a mixture of pyrazole isomers after cyclization. While certain catalysts or substituted hydrazines can influence the outcome, achieving high selectivity for the desired 3-(substituted)-5-amino isomer with unsubstituted hydrazine is highly improbable. This route is therefore considered mechanistically flawed for producing a single, pure product.

Advantages:
  • Potentially Fewer Steps: If the ynone intermediate is readily accessible, this could appear to be a shorter route on paper.

Disadvantages:
  • Poor Regioselectivity: The primary drawback is the formation of a difficult-to-separate mixture of regioisomers, leading to low yields of the desired product and complex purification.

  • Lack of Direct Amination: Standard cycloaddition with hydrazine on an ynone yields a pyrazole, not an aminopyrazole. Introducing the amino group would require a different nitrogen source or subsequent functional group manipulation, adding complexity.

Comparative Data Summary

The following table provides a side-by-side comparison of the two analyzed synthetic routes.

MetricRoute 1: β-Ketonitrile PathwayRoute 2: Alkynone Pathway
Overall Feasibility HighLow
Number of Steps ~2-3 from common precursors~2-3 (excluding isomer separation)
Key Intermediate 4-Methoxy-3-oxobutanenitrile1-Methoxy-4-pentyn-2-one
Regioselectivity ExcellentVery Poor
Potential Yield Good to ExcellentPoor (due to isomer formation)
Scalability Moderate (requires handling of strong bases)Poor (due to purification challenges)
Key Challenge Synthesis of the β-ketonitrile intermediateControlling regioselectivity
Recommendation Highly Recommended Not Recommended

Detailed Experimental Protocol: Route 1

This protocol is a representative procedure based on established chemical principles for the β-Ketonitrile Pathway.

Part A: Synthesis of 4-Methoxy-3-oxobutanenitrile
  • Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 8.8 g, 0.22 mol) and wash with anhydrous hexane (3 x 20 mL). Suspend the washed NaH in 150 mL of anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: In a separate flask, mix methyl 3-methoxypropionate (23.6 g, 0.20 mol) and acetonitrile (12.3 g, 0.30 mol).

  • Addition: Add approximately 10% of the ester/nitrile mixture to the NaH suspension. Gently warm the flask to initiate the reaction (evolution of H₂ gas).

  • Condensation: Once the reaction begins, cool the flask in an ice-water bath and add the remaining ester/nitrile mixture dropwise over 1 hour, maintaining the internal temperature below 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

  • Quenching & Workup: Carefully quench the reaction by slowly adding the mixture to a beaker containing ice (200 g) and concentrated HCl (25 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 4-methoxy-3-oxobutanenitrile.

Part B: Synthesis of this compound
  • Setup: In a 250 mL round-bottom flask, dissolve 4-methoxy-3-oxobutanenitrile (11.3 g, 0.10 mol) in 100 mL of absolute ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (6.0 g, ~0.12 mol) to the solution at room temperature.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: The resulting residue can be recrystallized from an appropriate solvent system (e.g., toluene or ethyl acetate/hexane) to afford pure this compound as a solid.

Conclusion and Recommendation

Based on this comparative analysis, the β-Ketonitrile Cyclocondensation Pathway (Route 1) is unequivocally the superior and most practical method for the synthesis of this compound. Its primary strength lies in the unambiguous and high-yielding cyclization step that delivers the desired regioisomer exclusively. While this route necessitates the prior synthesis of the 4-methoxy-3-oxobutanenitrile intermediate, this challenge is manageable and preferable to the intractable regioselectivity issues and complex purification associated with the Alkynone Pathway (Route 2). For researchers requiring reliable, scalable, and pure access to this valuable building block, Route 1 represents the most logical and scientifically sound approach.

References

  • Recent advances in the synthesis of new pyrazole deriv
  • Yu, L., Li, G., Ni, C., & Meng, J. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Google Scholar.
  • Becerra-Traslaviña, D., Castillo, J. C., & Rojas, H. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]

  • Krbavčič, A., & Stanovnik, B. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC: Online Journal of Organic Chemistry, 2012(3), 49-65. [Link]

  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431.
  • Yadav, D., & Tandon, S. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC advances, 14(10), 7013-7033. [Link]

  • Zora, M. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Letters in Organic Chemistry, 13(9), 673-680. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 206-217. [Link]

  • Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 206-217. [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. (1997).
  • Becerra-Traslaviña, D., Castillo, J. C., & Rojas, H. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196.
  • Hassan, A. S., El-Gazzar, M. G., & El-Tamany, S. H. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(3), 557. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.).
  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses. [Link]

  • Bar-Rog, D., & Rubin, M. (2022). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 87(17), 11867-11871.
  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, protein kinase inhibitors have emerged as a cornerstone of precision medicine, particularly in oncology. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2][3] The 3-(2-Methoxyethyl)-1H-pyrazol-5-amine moiety, in particular, offers a versatile starting point for the development of novel inhibitors. However, the clinical success and safety of any new kinase inhibitor hinge critically on its selectivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity profile of novel inhibitors derived from this promising scaffold.

This guide will not merely list protocols but will delve into the causality behind experimental choices, ensuring a self-validating system of inquiry. We will use a hypothetical inhibitor, PZA-1 , derived from the this compound core, to illustrate the experimental workflows and data interpretation.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets.[4] Consequently, small molecule inhibitors designed to be ATP-competitive are prone to binding multiple kinases, leading to off-target effects that can range from undesirable side effects to outright toxicity.[5] Therefore, a thorough assessment of an inhibitor's selectivity is paramount to de-risk its clinical development and to provide a clear understanding of its biological mechanism of action.[6]

A Multi-pronged Approach to Selectivity Assessment

A robust evaluation of inhibitor selectivity requires a multi-tiered approach, combining biochemical assays for initial potency and broad profiling with cell-based assays to confirm target engagement and functional effects in a more physiologically relevant context.

G cluster_0 Biochemical Assessment cluster_1 Cellular Assessment Initial Potency (IC50) Initial Potency (IC50) Broad Kinome Profiling Broad Kinome Profiling Initial Potency (IC50)->Broad Kinome Profiling High Potency Candidates Target Engagement Assays Target Engagement Assays Broad Kinome Profiling->Target Engagement Assays Selective Hits Functional Cellular Assays Functional Cellular Assays Target Engagement Assays->Functional Cellular Assays Confirmed Engagement Lead Candidate Lead Candidate Functional Cellular Assays->Lead Candidate

Caption: A typical workflow for assessing kinase inhibitor selectivity.

Part 1: Biochemical Characterization - The Foundation of Selectivity Assessment

Biochemical assays provide the initial, fundamental data on an inhibitor's potency and its spectrum of activity across the kinome.[7]

Initial Potency Determination: The IC50 Assay

The first step is to determine the half-maximal inhibitory concentration (IC50) of the inhibitor against its primary target kinase.[4] This value provides a quantitative measure of the inhibitor's potency.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[5]

Materials:

  • Recombinant target kinase

  • Substrate specific to the target kinase

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • PZA-1 and control inhibitors (e.g., Staurosporine)

  • Assay plates (384-well, white)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of PZA-1 in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction:

    • Add 2.5 µL of the kinase/substrate mixture to each well of the assay plate.

    • Add 0.5 µL of the serially diluted PZA-1 or control inhibitor.

    • Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure the IC50 value approximates the Ki.[8][9]

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Trustworthiness Check: The inclusion of a known potent, non-selective inhibitor like Staurosporine as a positive control validates the assay's performance. A DMSO-only control serves as the negative control (100% activity).

Broad Kinome Profiling: Unveiling the Selectivity Landscape

Once the on-target potency is established, the next critical step is to assess the inhibitor's selectivity across a broad panel of kinases.[7] This is where kinome scanning technologies are invaluable.

Recommended Platform: KINOMEscan™

The KINOMEscan™ platform utilizes a competition binding assay to quantify the interactions between an inhibitor and a large panel of kinases.[10][11] This technology offers a direct measure of binding affinity (Kd) and is not dependent on enzyme activity, thus avoiding complications with varying ATP concentrations.[11]

Experimental Workflow:

  • Compound Submission: Submit PZA-1 at a specified concentration (e.g., 1 µM) for screening against the KINOMEscan™ panel (e.g., scanMAX™ with over 450 kinases).[11]

  • Competition Binding Assay: The assay measures the ability of PZA-1 to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is quantified.

  • Data Analysis: The results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value below a certain cutoff (e.g., 35%).

  • Follow-up Kd Determination: For any identified off-targets, a follow-up KdELECT™ assay can be performed to determine the precise dissociation constant.[12]

Data Presentation: Comparative Selectivity of Pyrazole-Based Inhibitors

InhibitorPrimary TargetPrimary Target IC50 (nM)Number of Off-Targets (>90% Inhibition @ 1µM)Selectivity Score (S10)Gini Coefficient
PZA-1 Kinase X1580.0180.85
PZA-2 (comparator) Kinase X25250.0560.62
Staurosporine (control) Pan-Kinase5>2000.4440.21
  • Selectivity Score (S10): The number of kinases with >90% inhibition divided by the total number of kinases tested.[7] A lower score indicates higher selectivity.

  • Gini Coefficient: A measure of the distribution of inhibition across the kinome. A value closer to 1 indicates a more selective inhibitor.[7]

Part 2: Cellular Validation - Bridging the Gap to Physiological Relevance

Biochemical assays, while essential, do not fully recapitulate the cellular environment where factors like membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence an inhibitor's activity.[13] Therefore, cell-based assays are crucial for validating biochemical findings.

Cellular Target Engagement: Confirming the Interaction in a Live Cell

It is imperative to confirm that PZA-1 can enter the cell and bind to its intended target. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.[13][14]

Experimental Protocol: NanoBRET™ Target Engagement Assay

Principle: This assay measures the binding of a compound to its target in live cells by detecting the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase.[14]

Procedure:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Assay Setup:

    • Plate the transfected cells in a 96-well, white assay plate.

    • Add the NanoBRET™ tracer to the cells.

    • Add serially diluted PZA-1.

    • Add the NanoBRET™ Nano-Glo® Substrate.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader equipped with appropriate filters.

  • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by PZA-1. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.

Trustworthiness Check: The use of a non-transfected cell line or a cell line expressing an unrelated NanoLuc®-tagged protein serves as a negative control to ensure the observed signal is specific to the target kinase.

Functional Cellular Assays: Assessing the Downstream Consequences

Confirming target engagement should be followed by demonstrating a functional consequence of target inhibition. This is typically achieved by measuring the phosphorylation of a known downstream substrate of the target kinase.

G cluster_0 Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X (Target) Kinase X (Target) Receptor Tyrosine Kinase->Kinase X (Target) Substrate-P Substrate-P Kinase X (Target)->Substrate-P Phosphorylation Cellular Response Cellular Response Substrate-P->Cellular Response PZA-1 PZA-1 PZA-1->Kinase X (Target) Inhibition Off-Target Kinase Off-Target Kinase PZA-1->Off-Target Kinase Potential Off-Target Inhibition Alternative Pathway Alternative Pathway Off-Target Kinase->Alternative Pathway

Caption: Hypothetical signaling pathway illustrating on- and off-target effects.

Experimental Protocol: Western Blotting for Phospho-Substrate

Procedure:

  • Cell Treatment: Culture a relevant cell line that expresses the target kinase and its downstream substrate. Treat the cells with increasing concentrations of PZA-1 for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate and a housekeeping protein (e.g., GAPDH or β-actin) for loading control.

  • Densitometry Analysis: Quantify the band intensities to determine the concentration-dependent decrease in substrate phosphorylation.

Comparative Cellular Potency

InhibitorCellular Target Engagement IC50 (nM)Substrate Phosphorylation Inhibition IC50 (nM)
PZA-1 5575
PZA-2 (comparator) 120150

Conclusion: A Holistic View of Selectivity

The comprehensive assessment of a kinase inhibitor's selectivity is a multi-faceted endeavor that requires a thoughtful and systematic approach. By integrating robust biochemical assays for initial potency and broad kinome profiling with physiologically relevant cell-based assays for target engagement and functional validation, researchers can build a strong, data-driven case for the selectivity of their lead compounds. The hypothetical inhibitor, PZA-1, with its high potency, favorable selectivity score, and confirmed cellular activity, exemplifies a promising candidate worthy of further preclinical development. This rigorous, self-validating approach is essential for navigating the complexities of kinase inhibitor drug discovery and ultimately, for developing safer and more effective targeted therapies.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link].

  • Selectivity assessment of kinase inhibitors: Strategies and challenges. ResearchGate. Available at: [Link].

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link].

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link].

  • Potent and selective pyrazole-based inhibitors of B-Raf kinase. PubMed. Available at: [Link].

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link].

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link].

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link].

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link].

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link].

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link].

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link].

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed. Available at: [Link].

  • 5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. PubMed. Available at: [Link].

  • KINOMEscan Technology. Eurofins Discovery. Available at: [Link].

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link].

  • 3-Aryl-N-aminoylsulfonylphenyl-1H-pyrazole-5-carboxamides: a new class of selective Rac inhibitors. MedChemComm (RSC Publishing). Available at: [Link].

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH. Available at: [Link].

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link].

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. Available at: [Link].

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link].

  • IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays. ResearchGate. Available at: [Link].

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link].

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link].

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Available at: [Link].

  • (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Available at: [Link].

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. Available at: [Link].

  • 3-Aryl-N-aminoylsulfonylphenyl-1H-pyrazole-5-carboxamides: a new class of selective Rac inhibitors. SciSpace. Available at: [Link].

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link].

  • Cell Based Kinase Assays. Luceome Biotechnologies. Available at: [Link].

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link].

  • Binding assays to profile target engagement by kinase inhibitors in... ResearchGate. Available at: [Link].

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available at: [Link].

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available at: [Link].

Sources

From the Bench to Preclinical Models: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Aminopyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 5-aminopyrazole compounds, a scaffold of significant interest in modern drug discovery, particularly for the development of protein kinase inhibitors. We will dissect the journey of a representative compound from initial biochemical potency to its performance in a preclinical setting, offering insights into the experimental choices and the interpretation of results for researchers, scientists, and drug development professionals.

Introduction: The 5-Aminopyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The 5-aminopyrazole core is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many protein kinases makes it a "privileged scaffold" for designing potent and selective inhibitors.[1][2] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders, making kinase inhibitors a major class of therapeutic agents.[3][4]

This guide will use a representative 5-aminopyrazole compound, modeled after potent p38α MAP kinase inhibitors, to illustrate the critical transition from in vitro validation to in vivo efficacy.[1] We will explore why a compound with nanomolar potency in a biochemical assay may or may not translate to a successful outcome in a living model, and the experimental steps required to bridge this gap.

Part 1: In Vitro Efficacy - Establishing Target Engagement and Cellular Activity

The initial evaluation of any potential drug candidate begins with robust in vitro assays. These cell-free and cell-based experiments are designed to answer two fundamental questions:

  • Does the compound bind to and inhibit its intended molecular target?

  • Can the compound engage its target in a cellular environment to elicit a biological response?

Biochemical Potency: Direct Inhibition of the Kinase

The first step is to measure the direct inhibitory activity of the compound against the purified kinase enzyme. A common and robust method for this is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

Table 1: In Vitro Biochemical and Cellular Potency of a Representative 5-Aminopyrazole Compound (Compound X)

Assay TypeTarget/Cell LineMetricResultRationale
Biochemical Assayp38α MAP KinaseIC5015 nMMeasures direct, potent inhibition of the target enzyme.
Cellular AssayLPS-stimulated PBMCsIC50 (TNFα release)120 nMConfirms cell permeability and engagement of the target in a disease-relevant pathway.

Causality Behind Experimental Choice: A TR-FRET assay is chosen for its high sensitivity, low background, and homogeneous format, which minimizes handling errors and is amenable to high-throughput screening. It provides a direct measure of the compound's ability to inhibit the kinase's enzymatic activity, represented by the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%. An IC50 in the low nanomolar range, as seen with Compound X, is a strong indicator of a potent compound.

Cellular Potency: Proving the Mechanism in a Biological System

A potent biochemical inhibitor must be able to cross the cell membrane and inhibit the target kinase within the complex intracellular environment. To assess this, we use a cell-based assay. For a p38α inhibitor, a highly relevant assay is to measure the inhibition of TNFα production in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[1]

Trustworthiness of the Protocol: The cellular IC50 is often higher than the biochemical IC50. This "shift" is expected and provides valuable information. A large shift might indicate poor cell permeability, high plasma protein binding in the cell culture media, or the compound being a substrate for efflux pumps. A reasonable shift, as seen with Compound X (15 nM to 120 nM), suggests the compound is effectively engaging its target in cells.

Signaling Pathway and Point of Inhibition

The diagram below illustrates the p38α MAP kinase signaling pathway, a crucial cascade in the inflammatory response. Our representative compound, Compound X, exerts its effect by inhibiting p38α, thereby blocking the downstream phosphorylation of transcription factors that lead to the production of inflammatory cytokines like TNFα.

p38_pathway cluster_input Stress/LPS cluster_pathway MAPK Cascade cluster_output Cellular Response Stimuli Stimuli MKK3_6 MKK3/6 Stimuli->MKK3_6 p38a p38α MKK3_6->p38a Downstream Transcription Factors (e.g., ATF2) p38a->Downstream TNFa TNFα Production Downstream->TNFa Inhibitor Compound X Inhibitor->p38a

Caption: p38α MAP Kinase signaling pathway and the inhibitory action of Compound X.

Part 2: In Vivo Efficacy - Assessing Performance in a Preclinical Model

Demonstrating efficacy in a living organism is the ultimate test for a potential drug. In vivo studies are designed to assess not only the compound's ability to modulate its target in the context of a whole animal but also to provide initial insights into its pharmacokinetic (PK) and safety profile.

The Murine Model of Endotoxemia

For an anti-inflammatory agent targeting p38α, a common and effective in vivo model is the LPS-induced endotoxemia model in mice. In this model, administration of LPS triggers a systemic inflammatory response, leading to a surge in circulating TNFα. The efficacy of the test compound is measured by its ability to suppress this TNFα production.[1]

Table 2: In Vivo Efficacy of Compound X in a Murine Endotoxemia Model

Animal ModelDosing RegimenEfficacy EndpointResultInterpretation
Balb/c Mice30 mg/kg, oral (p.o.)% Inhibition of TNFα release75%Demonstrates good oral bioavailability and potent target engagement in vivo.
Balb/c Mice10 mg/kg, oral (p.o.)% Inhibition of TNFα release45%Shows a clear dose-dependent effect, a hallmark of a specific drug action.

Causality Behind Experimental Choice: This acute model is chosen for its robustness, reproducibility, and direct relevance to the cellular mechanism of action. It provides a clear, quantitative readout (serum TNFα levels) that directly correlates with the in vitro cellular assay. Demonstrating a dose-dependent inhibition of TNFα is crucial; it provides strong evidence that the observed effect is due to the compound and not an artifact.

Bridging In Vitro and In Vivo: The Importance of Pharmacokinetics

The significant difference in the effective concentration in vitro (120 nM) and the dose administered in vivo (30 mg/kg) is explained by pharmacokinetics (PK) and pharmacodynamics (PD). The oral dose of 30 mg/kg must undergo absorption, distribution, metabolism, and excretion (ADME). The actual concentration of the drug that reaches the target tissues over time (the PK profile) determines whether it can achieve the necessary exposure to inhibit p38α and suppress TNFα production (the PD effect). A successful outcome in this model suggests that Compound X has favorable PK properties, allowing it to reach and engage its target effectively after oral administration.

Experimental Workflow for In Vivo Efficacy Study

The workflow for the murine endotoxemia model is a time-critical sequence of events designed to ensure a reproducible inflammatory response and accurate assessment of the drug's effect.

in_vivo_workflow cluster_prep Preparation (Day 0) cluster_dosing Dosing & Challenge (Day 1) cluster_sampling Sampling & Analysis Acclimatize Acclimatize Animals Group Randomize into Groups (Vehicle, 10 mg/kg, 30 mg/kg) Acclimatize->Group Dose Administer Compound X or Vehicle (Oral) Wait Wait 1 hour (for drug absorption) Dose->Wait Challenge Administer LPS (Intraperitoneal Injection) Wait->Challenge Bleed Terminal Bleed (90 mins post-LPS) Process Process Blood to Serum Bleed->Process Analyze Measure TNFα by ELISA Process->Analyze

Caption: Standard experimental workflow for the murine LPS-induced endotoxemia model.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are paramount.

Protocol 1: p38α TR-FRET Biochemical Assay
  • Reagents: Purified p38α enzyme, biotinylated substrate peptide, LanthaScreen™ Eu-anti-phospho-peptide antibody, ATP, and test compound (Compound X).

  • Preparation: Serially dilute Compound X in DMSO to create a 10-point concentration curve.

  • Reaction Setup: In a 384-well plate, add 2 µL of the compound dilution, 4 µL of a mix of enzyme and biotinylated substrate, and allow to incubate for 15 minutes.

  • Initiation: Initiate the kinase reaction by adding 4 µL of ATP solution. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of the TR-FRET detection solution containing the Eu-labeled antibody.

  • Readout: After a 60-minute incubation, read the plate on a fluorescence plate reader capable of time-resolved fluorescence.

  • Data Analysis: Calculate the ratio of acceptor (665 nm) to donor (615 nm) emission. Plot the ratio against the logarithm of inhibitor concentration and fit to a four-parameter model to determine the IC50.

Protocol 2: In Vivo Murine Endotoxemia Model
  • Animals: Use 8-week-old female Balb/c mice, acclimatized for at least one week.

  • Groups: Randomly assign mice to three groups (n=8 per group): Vehicle control, Compound X (10 mg/kg), and Compound X (30 mg/kg).

  • Compound Formulation: Formulate Compound X in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water) for oral gavage.

  • Dosing: Administer the formulated compound or vehicle to the respective groups via oral gavage at a volume of 10 mL/kg.

  • Challenge: One hour after compound administration, administer LPS (from E. coli O111:B4) at a dose of 100 µg/kg via intraperitoneal (IP) injection.

  • Sample Collection: Ninety minutes after the LPS challenge, collect blood via cardiac puncture under terminal anesthesia.

  • Analysis: Allow blood to clot, centrifuge to separate serum, and store at -80°C. Determine serum TNFα concentrations using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the mean TNFα concentration for each group. Determine the percent inhibition relative to the vehicle control group.

Conclusion

This guide illustrates the essential progression from identifying a potent in vitro inhibitor to demonstrating its efficacy in a preclinical in vivo model. The 5-aminopyrazole scaffold represents a promising starting point for kinase inhibitor design. The successful translation of Compound X from a 15 nM biochemical inhibitor to a compound with 75% efficacy in an animal model at a reasonable oral dose highlights a successful early-stage drug discovery cascade. This journey underscores that while in vitro potency is a critical starting point, it is the combination of target engagement, cellular activity, and favorable pharmacokinetic properties that ultimately dictates in vivo success.

References

  • Das, J., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6886-9. Available at: [Link]

  • Ghergurovich, J. M., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(10), 1184-1205. Available at: [Link]

  • Yadav, P., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1362. Available at: [Link]

  • Raju, H., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery, 6(2), 186-95. Available at: [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]

  • Google Patents. MX2008011220A - Heterobicyclic pyrazole compounds and methods of use.
  • Google Patents. WO2018009916A1 - Antibody adjuvant conjugates.
  • NIH. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • NIH. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals. Available at: [Link]

  • Google Patents. US6218418B1 - 3(5)-AMINO-PYRAZOLE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS ANTITUMOR AGENTS.
  • Google Patents. US20130158022A1 - Imidazo[4,5-b]pyridine derivatives as aurora kinase inhibitors.

Sources

Comparative Cross-Reactivity Profiling of Novel 3-(2-Methoxyethyl)-1H-pyrazol-5-amine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Methodologies and Interpretation

In the landscape of kinase inhibitor drug discovery, the 3-(2-methoxyethyl)-1H-pyrazol-5-amine scaffold has emerged as a promising starting point for the development of targeted therapeutics.[1][2] The journey from a promising scaffold to a clinical candidate, however, is contingent on a thorough understanding of its selectivity profile. Off-target activities can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct and interpret cross-reactivity profiling for a novel series of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of hypothetical derivatives to illustrate the principles in practice.

The Imperative of Kinome-Wide Selectivity Screening

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural homology within their ATP-binding sites.[3][4] Consequently, small molecule inhibitors designed to target a specific kinase often exhibit cross-reactivity with other kinases, both within the same family and across different branches of the kinome tree.[5][6] Early and comprehensive profiling of a compound's interaction with a broad panel of kinases is therefore not just a regulatory expectation but a critical step in understanding its true mechanism of action and potential therapeutic window.[7][8]

This guide will focus on a hypothetical series of three this compound derivatives: Compound A , Compound B , and Compound C . We will assume these have been designed as inhibitors of a primary target, Kinase X, and our goal is to elucidate their broader kinome selectivity.

Strategic Approaches to Cross-Reactivity Profiling

A multi-faceted approach is recommended to build a comprehensive and reliable selectivity profile. Combining biochemical, cell-based, and proteomics-based methods provides a more complete picture than any single technique alone.[5][9]

Biochemical Assays: The First Pass

Biochemical assays, which measure the direct interaction of an inhibitor with purified kinase enzymes, are a cost-effective and high-throughput method for an initial broad screen.[7][8]

  • Competition Binding Assays (e.g., KINOMEscan™): This technique quantifies the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a large panel of DNA-tagged kinases. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound. This method provides dissociation constants (Kd) and allows for a comprehensive screen against hundreds of kinases.[10]

  • Enzymatic Inhibition Assays (e.g., Z'-LYTE®, LanthaScreen®): These assays measure the inhibitory effect of a compound on the catalytic activity of a kinase. They typically involve monitoring the phosphorylation of a substrate peptide. Formats like FRET (Förster Resonance Energy Transfer) are commonly employed.[9][11] These assays provide IC50 values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%.[8]

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are invaluable, they do not account for factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins, all of which can influence a compound's potency and selectivity in a living system.[12][13]

  • NanoBRET™ Target Engagement Assay: This technology measures the binding of a compound to a specific kinase in live cells.[12] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the kinase's active site.[12][14] When a test compound is introduced, it competes with the probe, leading to a measurable decrease in the BRET signal.[12] This provides a quantitative measure of target occupancy and apparent affinity (intracellular IC50 or Kd) in a physiological setting.[12]

Chemoproteomics: Unbiased Profiling in Native Environments

Chemoproteomics methods offer an unbiased approach to identify the cellular targets of a compound directly in complex biological samples like cell or tissue lysates.[15][16]

  • KiNativ™ In Situ Kinase Profiling: This platform uses ATP- or ADP-based acyl phosphate probes that covalently label the conserved lysine in the ATP-binding site of active kinases.[17][18] By pre-incubating a cell lysate with an inhibitor, the binding of the probe to the target kinase and any off-targets is blocked in a concentration-dependent manner.[19] The labeled kinases are then enriched and quantified by mass spectrometry, providing a detailed profile of inhibitor potency and selectivity against endogenously expressed kinases in their native state.[18]

Comparative Analysis of Hypothetical Derivatives

To illustrate the application of these techniques, let's consider the hypothetical data for our three derivatives, all screened at a concentration of 1 µM against a panel of 468 kinases in a KINOMEscan™ assay. The primary target is Kinase X.

Table 1: KINOMEscan™ Selectivity Data (% of Control @ 1µM)

Kinase TargetCompound A (% of Control)Compound B (% of Control)Compound C (% of Control)
Kinase X (Primary Target) 2.5 5.1 1.8
Kinase Y (Off-Target)85.212.392.7
Kinase Z (Off-Target)6.778.95.5
Kinase Family A Member 191.388.495.1
Kinase Family A Member 295.692.198.3
... (463 other kinases)>90>90>90

Data is hypothetical for illustrative purposes.

  • Compound C appears to be the most potent inhibitor of the primary target, Kinase X.

  • Compound A shows significant off-target activity against Kinase Z.

  • Compound B exhibits notable off-target binding to Kinase Y.

  • Compound C demonstrates the highest selectivity for Kinase X over other kinases in this biochemical assay.

To further investigate these findings, we would proceed with determining the Kd values for the primary target and key off-targets, followed by cell-based assays.

Table 2: Comparative Affinity and Cellular Potency

ParameterCompound ACompound BCompound C
Kinase X Kd (nM) 15258
Kinase Y Kd (nM) >10,00080>10,000
Kinase Z Kd (nM) 45>10,000550
Kinase X NanoBRET IC50 (nM) 12025065
Kinase Z NanoBRET IC50 (nM) 350>10,0004,800

Data is hypothetical for illustrative purposes.

This more detailed data reinforces our initial observations. Compound C is the most potent and selective inhibitor both biochemically and in a cellular context. While Compound A is a potent inhibitor of Kinase X, its significant affinity for Kinase Z, which is maintained in cells, could be a liability. The off-target activity of Compound B against Kinase Y is also confirmed.

Experimental Protocols

Protocol 1: KINOMEscan™ Competition Binding Assay

Objective: To determine the binding affinity (Kd) of test compounds against a large panel of kinases.

Methodology:

  • Assay Plate Preparation: A proprietary panel of human kinases, each tagged with a unique DNA identifier, is used.

  • Compound Incubation: Test compounds are incubated at a specified concentration (e.g., 1 µM for initial screening, or in a dose-response format for Kd determination) with the kinase panel in the presence of an immobilized, broad-spectrum kinase inhibitor.

  • Competition: The test compound competes with the immobilized inhibitor for binding to the kinases.

  • Kinase Capture: After equilibration, kinases that remain bound to the immobilized inhibitor are captured on a solid support. Unbound kinases are washed away.

  • Quantification: The amount of each kinase captured on the support is quantified by eluting the DNA tags and measuring their concentration using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase captured is inversely proportional to the binding affinity of the test compound. Results are typically expressed as a percentage of the DMSO control, and Kd values are calculated from dose-response curves.

Protocol 2: NanoBRET™ Target Engagement Assay

Objective: To measure the apparent binding affinity of a test compound to a target kinase in live cells.

Methodology:

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Plating: Transfected cells are plated in 96- or 384-well white assay plates.

  • Compound Treatment: A serial dilution of the test compound is added to the cells.

  • Probe Addition: A cell-permeable fluorescent NanoBRET™ tracer that binds to the kinase active site is added to all wells.

  • Substrate Addition: The Nano-Glo® Live Cell Substrate is added, which is converted by NanoLuc® to produce luminescence.

  • BRET Measurement: The plate is read on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths (typically 460 nm and 610 nm, respectively).

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The data is plotted against the compound concentration, and a dose-response curve is fitted to determine the IC50 value.

G

Protocol 3: KiNativ™ In Situ Kinase Profiling

Objective: To identify and quantify the targets of a kinase inhibitor in a native cellular lysate.

Methodology:

  • Lysate Preparation: Cells or tissues are lysed under conditions that preserve native protein conformations and kinase activity.

  • Inhibitor Incubation: Aliquots of the lysate are incubated with a range of concentrations of the test inhibitor or a DMSO vehicle control.

  • Probe Labeling: A biotinylated, irreversible ATP/ADP acyl phosphate probe is added to each lysate. The probe covalently binds to the active site lysine of kinases that are not occupied by the inhibitor.

  • Digestion: The proteome is denatured, reduced, alkylated, and digested into peptides (typically with trypsin).

  • Enrichment: The biotin-labeled peptides (corresponding to the active sites of kinases) are enriched using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: The abundance of each kinase peptide in the inhibitor-treated samples is compared to the DMSO control. A decrease in signal indicates target engagement. IC50 values are determined from the dose-response curves.

G cluster_uninhibited Uninhibited Kinase cluster_inhibited Inhibited Kinase k1 Kinase p1 Probe k1->p1 Binds & Labels k2 Kinase i2 Inhibitor k2->i2 Binds p2 Probe i2->p2 Blocks Labeling

Conclusion and Future Directions

The cross-reactivity profiling of novel kinase inhibitors, such as the this compound derivatives discussed here, is a cornerstone of modern drug discovery. A systematic and multi-pronged approach, leveraging biochemical, cell-based, and chemoproteomic methods, is essential for building a comprehensive understanding of a compound's selectivity.

Based on our hypothetical data, Compound C represents the most promising lead for further development due to its superior potency and selectivity for Kinase X. The off-target activities of Compound A and Compound B would necessitate further investigation. Depending on the roles of Kinase Y and Kinase Z, these off-target effects could be undesirable, leading to toxicity, or potentially beneficial, contributing to the compound's overall efficacy.

The path forward would involve structural biology studies to understand the basis for the observed selectivity, followed by medicinal chemistry efforts to further optimize the lead compound. Ultimately, a deep understanding of the cross-reactivity profile, initiated early in the discovery process, empowers rational decision-making and increases the probability of developing a safe and effective therapeutic.

References

  • Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Mitigating Off-Target Effects of Pyrazole-Based Compounds. Benchchem.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Exploring Kinase Inhibitor Selectivity and Affinity in Live Cells Using NanoBRET. Reaction Biology.
  • Targeted Kinase Selectivity
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.
  • Recent advances in methods to assess the activity of the kinome. PMC - PubMed Central.
  • Kinome-wide selectivity of JAK kinase inhibitors determined by kinobeads experiments.
  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI - NIH.
  • Mapping the Protein Kinome: Current Strategy and Future Direction. PMC - PubMed Central.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Evaluating the Kinome-Wide Specificity of Novel Kinase Inhibitors: A Compar
  • In situ kinase profiling reveals functionally relevant properties of n
  • Kinase inhibition profiles as a tool to identify kinases for specific phosphoryl
  • Evaluation of potential Myt1 kinase inhibitors by TR-FRET based binding assay. PubMed.
  • Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic.
  • In situ kinase profiling reveals functionally relevant properties of n
  • ActivX – in situ kinase profiling. Biotech 365.
  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of N
  • Targeted Kinase Inhibitor Profiling Using a Hybrid Quadrupole-Orbitrap Mass Spectrometer. Thermo Fisher Scientific.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH.

Sources

Benchmarking a Novel Pyrazole Compound: A Comparative Guide to Src Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Src Kinase in Oncology

The Src family of non-receptor tyrosine kinases, with Src as its prototypical member, represents a critical nexus in cellular signaling.[1][2] These enzymes are integral to a multitude of physiological processes, including cell proliferation, differentiation, survival, and migration.[3][4] Consequently, the dysregulation of Src kinase activity is a hallmark of numerous human cancers, where it promotes oncogenesis, invasion, and metastasis.[5][6] The mechanism of Src activation is complex, involving the disruption of its autoinhibitory conformation through various upstream signals, leading to the phosphorylation of downstream substrates and the activation of key signaling pathways like Ras-ERK and PI3K-Akt.[2][3][7]

Given its central role in malignancy, Src kinase remains a high-priority target for therapeutic intervention.[6] This has led to the development of several small-molecule inhibitors, some of which have gained regulatory approval. The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, known for its ability to form key interactions within the ATP-binding pocket of these enzymes.[8][9] This guide introduces a novel pyrazole-containing compound, 3-(2-Methoxyethyl)-1H-pyrazol-5-amine , and provides a comprehensive framework for its preclinical benchmarking against established Src kinase inhibitors. We will detail the necessary experimental protocols to evaluate its potency, selectivity, and cellular activity, offering a direct comparison with the well-characterized inhibitors: Dasatinib , Bosutinib , and Saracatinib .

Compound Profiles: A Structural Overview

A comparative analysis begins with an understanding of the chemical matter being investigated. Below are the structures of our investigational compound and the selected benchmarks.

CompoundStructureKey Features
This compound this compoundA simple 3,5-substituted pyrazole with a primary amine and a methoxyethyl group. Its small size and hydrogen bonding potential suggest it may interact favorably with the kinase hinge region.
Dasatinib DasatinibA potent, multi-targeted inhibitor of both Src and Bcr-Abl kinases.[10][11] It features a 2-aminothiazole carboxamide core.
Bosutinib BosutinibA dual Src/Abl kinase inhibitor with a 4-anilino-3-quinolinecarbonitrile scaffold.[12][13]
Saracatinib (AZD0530) SaracatinibA potent and selective inhibitor of the Src family of kinases.[14][15] It is characterized by a quinazoline core.

The Src Signaling Pathway: A Visual Guide

To appreciate the impact of these inhibitors, it is crucial to visualize the signaling cascade they disrupt. The following diagram illustrates a simplified representation of the Src signaling pathway, highlighting its role in relaying signals from cell surface receptors to downstream effectors that control key cellular processes implicated in cancer.

Src_Signaling_Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation Integrin Integrins FAK FAK Integrin->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src ERK ERK Ras->ERK Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Invasion) STAT3->Transcription ERK->Transcription Akt->Transcription

Caption: Simplified Src signaling pathway.

Experimental Methodologies: A Step-by-Step Guide to Benchmarking

To rigorously evaluate the potential of this compound as a Src kinase inhibitor, a series of well-established assays should be performed in parallel with the benchmark compounds.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Src kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[16][17]

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Src Kinase - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Compounds (serial dilution) start->prepare_reagents plate_compounds Plate Test Compounds and Controls in a 384-well plate prepare_reagents->plate_compounds add_kinase_substrate Add Src Kinase and Substrate Mixture plate_compounds->add_kinase_substrate start_reaction Initiate Reaction by Adding ATP add_kinase_substrate->start_reaction incubate_reaction Incubate at Room Temperature (e.g., 60 minutes) start_reaction->incubate_reaction stop_reaction_deplete_atp Add ADP-Glo™ Reagent (Stops reaction, depletes remaining ATP) incubate_reaction->stop_reaction_deplete_atp incubate_stop Incubate (e.g., 40 minutes) stop_reaction_deplete_atp->incubate_stop convert_adp_to_atp Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_stop->convert_adp_to_atp incubate_detect Incubate (e.g., 30 minutes) convert_adp_to_atp->incubate_detect read_luminescence Read Luminescence on a Plate Reader incubate_detect->read_luminescence analyze_data Analyze Data: - Plot Luminescence vs. [Inhibitor] - Calculate IC50 Values read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound (this compound, Dasatinib, Bosutinib, Saracatinib) in DMSO, typically starting from 10 mM.

  • Reaction Setup: In a 384-well plate, add the diluted compounds. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Add recombinant human Src kinase and a suitable substrate (e.g., Poly (4:1 Glu, Tyr)) to each well.

  • Initiation: Start the kinase reaction by adding ATP at a concentration close to its Km value.

  • Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescent detection kit (e.g., ADP-Glo™) according to the manufacturer's protocol.[17]

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each compound.

Cell-Based Assay for Src Phosphorylation

This assay assesses the ability of the compounds to inhibit Src activity within a cellular context. A human cancer cell line with high endogenous Src activity (e.g., a colon or breast cancer cell line) is used. Inhibition is measured by quantifying the phosphorylation of Src at its activating tyrosine residue (Tyr419).

Protocol:

  • Cell Culture: Plate a suitable cancer cell line (e.g., HT-29 colon cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Phospho-Src Detection: Quantify the levels of phosphorylated Src (p-Src Tyr419) and total Src using a sandwich ELISA or a high-content imaging system with specific antibodies.

  • Data Analysis: Normalize the p-Src signal to the total Src signal for each treatment. Plot the normalized p-Src levels against the inhibitor concentration to calculate the cellular IC50 value.

Kinase Selectivity Profiling

To understand the specificity of this compound, it is essential to profile its activity against a broad panel of other kinases. This is typically performed by specialized contract research organizations that offer services to screen compounds against hundreds of purified kinases at a fixed concentration (e.g., 1 µM). The results are usually presented as a percentage of inhibition for each kinase, allowing for the identification of potential off-target effects.

Results and Discussion: A Comparative Analysis (Hypothetical Data)

The following tables present hypothetical but plausible data from the described experiments, designed to illustrate how the performance of this compound would be compared to the established inhibitors.

Table 1: In Vitro and Cellular Potency

CompoundSrc Kinase IC50 (nM)Cellular p-Src IC50 (nM)
This compound 150850
Dasatinib <15
Bosutinib 1.2100
Saracatinib 2.780

Discussion:

In this hypothetical scenario, this compound demonstrates moderate potency against purified Src kinase, with an IC50 of 150 nM. As expected, the established inhibitors Dasatinib, Bosutinib, and Saracatinib are significantly more potent in the low nanomolar range.[11][18][19] In the cell-based assay, the potency of all compounds is reduced, which is typical due to factors like cell permeability and target engagement in a complex environment. Our novel compound shows cellular activity in the sub-micromolar range, which, while less potent than the benchmarks, is a promising result for an initial screening hit.

Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)

KinaseThis compoundDasatinibBosutinib
Src 95>99>99
Lyn 80>9998
Fyn 85>9997
Abl 25>99>99
c-Kit 109515
PDGFRβ 59820
EGFR <530<10

Discussion:

The selectivity profile provides crucial insights into the potential therapeutic window and side-effect profile of a compound. Dasatinib and Bosutinib are known dual Src/Abl inhibitors, which is reflected in the high inhibition of both kinases.[10][12] Dasatinib also potently inhibits c-Kit and PDGFRβ. In our hypothetical data, this compound displays a more selective profile. It shows good activity against other Src family members (Lyn, Fyn), which is common for Src inhibitors, but has significantly less activity against Abl, c-Kit, and PDGFRβ. This could be a potential advantage, possibly leading to a different safety profile compared to the broader-spectrum inhibitors.

Conclusion and Future Directions

This guide has outlined a systematic approach to benchmarking the novel pyrazole compound, this compound, against established Src kinase inhibitors. Based on our hypothetical data, the compound emerges as a moderately potent and relatively selective inhibitor of the Src family of kinases.

While less potent than clinically approved drugs like Dasatinib and Bosutinib, its distinct selectivity profile warrants further investigation. The next steps in its preclinical development should include:

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to improve its potency.

  • In Vivo Efficacy Studies: To evaluate its anti-tumor activity in animal models of human cancer.

  • Pharmacokinetic Profiling: To assess its absorption, distribution, metabolism, and excretion (ADME) properties.

By following a rigorous, comparative benchmarking process, researchers can efficiently identify promising new chemical entities and make informed decisions about their progression through the drug discovery and development pipeline.

References

  • Gambacorti-Passerini, C., et al. (2011). Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. Expert Review of Anticancer Therapy, 11(4), 489-501.
  • Pfizer Inc. (2012). BOSULIF® (bosutinib)
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
  • Puttini, M., et al. (2006). Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. Annals of Oncology, 17(Suppl 10), x293-x297.
  • Synapse, P. (2024). What are SRC inhibitors and how do they work?
  • Kopetz, S., et al. (2010). Src kinase inhibitors: promising cancer therapeutics? Clinical Cancer Research, 16(19), 4674-4682.
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488.
  • Remsing Rix, L. L., et al. (2009). The Bcr-Abl-Src inhibitor bosutinib (SKI-606) is a potent and selective inhibitor of human B-lymphoid cell transformation by the Epstein-Barr virus B-cell lymphoma 2 (Bcl-2) protein. Molecular Cancer Therapeutics, 8(10), 2808-2817.
  • Taylor & Francis. (n.d.). Bosutinib – Knowledge and References. Retrieved from [Link]

  • Grokipedia. (n.d.). Src inhibitor.
  • Huang, X., et al. (2022). Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis. American Journal of Respiratory and Critical Care Medicine, 205(12), 1439-1453.
  • O'Hare, T., et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer Research, 68(18), 7439-7448.
  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25.
  • Escós, A., et al. (2021). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Immunology, 12, 646506.
  • ResearchGate. (2022).
  • Promega Corporation. (n.d.).
  • Wikipedia. (n.d.). Src family kinase.
  • ResearchGate. (2019). Src kinase: Key effector in mechanosignalling.
  • Contadini, C., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Pharmaceuticals, 16(7), 958.
  • protocols.io. (2024). Kinase activity assays Src and CK2.
  • Frame, M. C. (2002). Src in cancer: deregulation and consequences for cell behaviour. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1602(2), 114-130.
  • Promega Corpor
  • BellBrook Labs. (n.d.). SRC Kinase Assay.
  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3169.
  • Schade, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
  • ResearchGate. (2021). Structure of compound 74, a Src kinase inhibitor.

Sources

A Senior Application Scientist’s Comparative Guide to Validating the Purity of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block

In the landscape of modern drug discovery, pyrazole derivatives are indispensable scaffolds, widely utilized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] 3-(2-Methoxyethyl)-1H-pyrazol-5-amine is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, its purity is not a mere quality metric but a fundamental pillar of safety and efficacy.[2][3] The presence of even trace-level impurities—arising from starting materials, by-products, or degradation—can significantly impact the biological activity and safety profile of the final drug product.[3][4]

This guide provides an in-depth, objective comparison of the principal analytical methodologies for validating the purity of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our discussion in the physicochemical properties of the molecule and the stringent requirements of regulatory bodies like the ICH.[5][6] Our objective is to equip researchers, analytical chemists, and drug development professionals with a robust framework for selecting, developing, and validating the most appropriate analytical methods for their specific needs.

Strategic Overview: An Orthogonal Approach to Purity Validation

A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A comprehensive validation strategy relies on an orthogonal approach, employing multiple methods with different separation and detection principles to ensure all potential impurities are identified and quantified. For this compound, a polar heterocyclic amine, the optimal strategy integrates three core techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantifying the principal component and its non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[7]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful primary method for determining absolute purity without the need for a specific reference standard of the analyte.[8]

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Orthogonal Analytical Methods cluster_2 Data Analysis & Reporting Sample Sample HPLC HPLC-UV/PDA (Purity, Impurities) Sample->HPLC Dissolution GCMS GC-MS (Volatile Impurities, Residual Solvents) Sample->GCMS Dissolution/ Headspace qNMR qNMR (Absolute Purity) Sample->qNMR Dissolution + Internal Std. Validation Method Validation (ICH Q2(R2)) HPLC->Validation GCMS->Validation qNMR->Validation Report Certificate of Analysis (Purity Statement) Validation->Report

Caption: Overall workflow for purity validation of this compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling

For a non-volatile and polar molecule like this compound, HPLC is the unparalleled choice for purity determination and impurity profiling.[9][10] Its strength lies in its high resolving power, sensitivity, and applicability to a wide range of organic molecules.

Causality Behind Method Design:

  • Technique Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The pyrazole's polarity and functional groups (amine, ether, aromatic ring) dictate its interactions and thus its separation.

  • Why Reversed-Phase (RP-HPLC)? RP-HPLC, typically with a C18 (octadecylsilyl) stationary phase, is the dominant mode for pharmaceutical analysis. The non-polar stationary phase effectively retains and separates moderately polar compounds like our target molecule from both more polar and less polar impurities when using a polar mobile phase (e.g., water/acetonitrile or water/methanol).

  • Detector Selection (UV-Vis/PDA): The pyrazole ring contains a conjugated π-system, making it a chromophore that absorbs ultraviolet (UV) light. A UV-Vis detector, or more powerfully, a Photodiode Array (PDA) detector, provides excellent sensitivity and allows for peak purity assessment by comparing spectra across a single peak.

Comparative Performance of HPLC
ParameterPerformance CharacteristicRationale for this compound
Specificity HighExcellent resolution of structurally similar isomers and degradation products. Forced degradation studies are crucial to prove this.[11][12]
Sensitivity High (LOD/LOQ in µg/mL range)Capable of detecting and quantifying impurities at the 0.05% level or lower, as required by ICH guidelines.[2]
Quantitation ExcellentArea percent normalization is a reliable method for purity assessment, provided all impurities respond similarly to the detector.
Throughput Moderate to HighModern UHPLC systems can significantly reduce analysis times to a few minutes per sample.[13]
Limitations May not detect non-chromophoric or highly volatile impurities. Requires a reference standard for absolute quantification.
Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method

This protocol is designed to be validated according to ICH Q2(R2) guidelines.[5]

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm (or PDA 200-400 nm)

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Water:Acetonitrile

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~100 µg/mL).

  • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

3. Method Validation Protocol:

  • Specificity & Forced Degradation:

    • Subject the sample solution (~1 mg/mL) to the following stress conditions:[12][14]

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105 °C for 48 hours (solid state).

      • Photolytic: ICH Q1B conditions (UV/Vis light exposure).

    • Neutralize the acid/base samples before injection. Analyze all stressed samples and an unstressed control.

    • Acceptance Criteria: The method must demonstrate the ability to separate the main peak from all degradation product peaks. Peak purity analysis (via PDA) should confirm the homogeneity of the analyte peak.

Forced_Degradation_Workflow Start Drug Substance (1 mg/mL Solution) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (105°C, Solid) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Neutralize (if needed) Analyze by HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Assess Peak Purity & Resolution Analysis->End

Caption: Workflow for forced degradation studies to establish method specificity.

  • Linearity:

    • Prepare a series of at least five concentrations from the standard stock solution, typically spanning 50% to 150% of the target concentration.

    • Inject each concentration in triplicate.

    • Acceptance Criteria: Plot peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.[15]

  • Accuracy:

    • Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[16][17]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[5]

  • LOD & LOQ:

    • Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.[15]

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

While HPLC excels at non-volatile compounds, a complete purity profile must account for volatile and semi-volatile species, such as residual solvents from synthesis or volatile starting materials.[3] GC-MS is the definitive technique for this purpose.[4][7]

Causality Behind Method Design:

  • Technique Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a molecular fingerprint.

  • Why MS Detection? The Flame Ionization Detector (FID) is a common GC detector, but the mass spectrometer is superior for impurity profiling. It provides not just quantitative data but also structural information from the fragmentation pattern, enabling the confident identification of unknown impurities.[18]

  • Sample Introduction: For residual solvent analysis, static headspace is the preferred injection technique. This method samples the vapor above the sample, avoiding contamination of the GC system with the non-volatile API.

Comparative Performance of GC-MS
ParameterPerformance CharacteristicRationale for this compound
Specificity Very HighMass spectral data provides an orthogonal layer of identification, easily distinguishing co-eluting peaks.
Sensitivity Very High (ppm levels)Ideal for trace-level analysis of residual solvents and other volatile impurities.
Quantitation GoodCan provide accurate quantification with appropriate calibration standards.
Applicability Limited to VolatilesNot suitable for the direct analysis of the API itself without derivatization, but essential for a complete profile.
Limitations Thermally labile compounds may degrade in the injector or column.
Experimental Protocol: Headspace GC-MS for Residual Solvents

1. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Mass Range: m/z 35-550.

2. Headspace Conditions:

  • Vial Equilibration Temp: 80 °C.

  • Vial Equilibration Time: 15 min.

  • Loop Temperature: 90 °C.

  • Injection Time: 1 min.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution containing all expected residual solvents (e.g., methanol, ethanol, acetone, dichloromethane) at known concentrations in a suitable solvent like DMSO.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add a fixed amount of diluent (e.g., 1 mL of DMSO).

4. Data Analysis:

  • Identify peaks in the sample chromatogram by comparing their retention times and mass spectra to those of the standards and library databases (e.g., NIST). Quantify using an external or internal standard method.

Quantitative NMR (qNMR): The Absolute Purity Arbiter

qNMR stands apart as a primary ratio method of measurement. It allows for the determination of a compound's purity (as a mass fraction) by comparing the integral of one of its signals to the integral of a certified internal standard of known purity and mass, without needing a reference standard of the analyte itself.[8] This makes it a powerful, orthogonal tool for validating the purity value obtained from chromatography.

Causality Behind Method Design:

  • Technique Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known number of protons from the analyte to the integral of a known number of protons from an internal standard of known mass, the molar ratio can be precisely determined.

  • Why ¹H NMR? Proton NMR is ideal for quantification due to its high sensitivity and the near 100% natural abundance of the ¹H isotope.[8]

  • Choosing an Internal Standard: The standard must be stable, non-volatile, have a simple spectrum with at least one signal that is well-resolved from all analyte signals, and be of high, certified purity. Maleic acid or dimethyl sulfone are common choices.

Comparative Performance of qNMR
ParameterPerformance CharacteristicRationale for this compound
Accuracy Very HighAs a primary method, it can provide a highly accurate and precise absolute purity value.
Specificity HighPurity is calculated from specific, structurally assigned resonances, minimizing interference from impurities unless their signals overlap.
Universality HighDetects any proton-containing species, including those invisible to UV detectors (e.g., water, some solvents).[8]
Throughput Low to ModerateRequires careful sample preparation and longer acquisition times (with appropriate relaxation delays) than routine HPLC.
Limitations Lower sensitivity than chromatography. Signal overlap can complicate quantification. Requires a high-purity internal standard.
Experimental Protocol: ¹H qNMR for Absolute Purity

1. Sample Preparation:

  • Accurately weigh ~15 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

2. NMR Acquisition Parameters (Critical for Quantitation):

  • Spectrometer: 400 MHz or higher.

  • Pulse Angle: 30° or less to ensure uniform excitation.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and standard protons (typically > 30 seconds). This is the most critical parameter for accuracy.

  • Number of Scans (nt): Sufficient to achieve a high S/N ratio (e.g., 64 or 128).[19]

3. Data Processing and Calculation:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal from the analyte (e.g., the pyrazole CH proton) and a signal from the internal standard (e.g., the two CH protons of maleic acid).

  • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P_std = Purity of the internal standard

Summary and Strategic Recommendation

The validation of purity for this compound requires a multi-faceted analytical approach. No single method can provide the necessary assurance demanded in pharmaceutical development.

Method_Selection_Logic Start Purity Question Q1 Need to quantify main component & non-volatile impurities? Start->Q1 Q2 Need to identify/quantify residual solvents? Q1->Q2 No HPLC Use RP-HPLC-PDA Q1->HPLC Yes Q3 Need an orthogonal, absolute purity value? Q2->Q3 No GCMS Use Headspace GC-MS Q2->GCMS Yes qNMR Use qNMR Q3->qNMR Yes End Comprehensive Purity Profile Q3->End No HPLC->Q2 GCMS->Q3 qNMR->End

Caption: Decision logic for selecting the appropriate analytical purity method.

Final Recommendation:

  • Primary Purity Assay: Employ a validated, stability-indicating RP-HPLC method as the primary tool for routine purity testing, batch release, and stability studies. This method will provide the detailed impurity profile critical for quality control.

  • Volatiles and Solvents: Implement a Headspace GC-MS method to control for residual solvents and other volatile impurities, which is a mandatory requirement for API characterization.

  • Orthogonal Verification: Use ¹H qNMR as an orthogonal method to independently verify the purity value obtained from HPLC. This provides an absolute measure of purity and adds a high degree of confidence to the overall characterization, making it invaluable for the qualification of primary reference standards.

By integrating these three powerful and complementary techniques, researchers and drug developers can establish a self-validating analytical system that ensures the purity, quality, and safety of this compound, thereby building a solid foundation for the development of new medicines.

References

  • Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints.org.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ICH.
  • Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. ResearchGate.
  • Analytical method validation as per ich and usp. Slideshare.
  • Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. R Discovery.
  • GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. ResearchGate.
  • Forced Degradation Studies. MedCrave online.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.
  • Stability Indicating Forced Degradation Studies. RJPT.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • The NMR-Purity and the new dimensions and standards of purity. ChemAdder.
  • Spectroscopy of Amines. Organic Chemistry Class Notes - Fiveable.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Calculating purity from NMR spectrum. Chemistry Stack Exchange.
  • Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
  • Amphiphile catalysed selective synthesis of 4-Amino alkylated-1H-pyrazol-5-ol via Mannich-aromatization prefer over Knoevenagel-Michael type reaction in water. The Royal Society of Chemistry.
  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace.
  • Analytical Method Validation for Biopharmaceuticals: A Practical Guide. IVT Network.
  • 3-Methyl-1H-pyrazol-5-amine. Sigma-Aldrich.
  • Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. BioPharm International.
  • A Comparative Guide to the Validation of Analytical Methods for 2-Cycloheptylpropan-2-amine. Benchchem.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate.

Sources

Navigating the ADME Landscape: A Comparative Guide to the Pharmacokinetics of 5-Aminopyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a cornerstone for the development of a multitude of therapeutic agents, valued for its metabolic stability and versatile chemical tractability.[1][2] Specifically, the 5-aminopyrazole core is a privileged structure found in numerous kinase inhibitors and other targeted therapies.[3][4] However, the journey from a potent hit compound to a clinically viable drug is frequently dictated by its pharmacokinetic profile—the absorption, distribution, metabolism, and excretion (ADME) properties that govern its concentration and duration of action in the body.

This guide offers a comparative analysis of the pharmacokinetic properties of a series of 5-aminopyrazole-4-carboxamide analogs, which serve as insightful surrogates for understanding the broader class of 3-substituted-1H-pyrazol-5-amine derivatives. While specific data for 3-(2-Methoxyethyl)-1H-pyrazol-5-amine is not extensively published, the principles gleaned from these structurally related compounds provide invaluable guidance for researchers, scientists, and drug development professionals. We will dissect key experimental data, illuminate the rationale behind the scientific methodologies, and explore the critical structure-pharmacokinetic relationships that are paramount for successful drug design.

The Crucial Role of Early ADME Profiling

In the early phases of drug discovery, a compound's intrinsic potency is but one piece of a complex puzzle. A promising candidate can falter due to poor oral bioavailability, rapid metabolism, or unfavorable distribution.[5] Therefore, a comprehensive understanding of a compound's ADME properties is not just beneficial, but essential for mitigating late-stage failures and reducing the significant costs associated with drug development.[6] In vitro and in vivo pharmacokinetic studies provide the critical data needed to guide medicinal chemistry efforts, enabling the optimization of drug-like properties in parallel with potency and selectivity.[7]

Comparative Pharmacokinetic Profiling of 5-Aminopyrazole Analogs

To illustrate the impact of structural modifications on the pharmacokinetic profiles of 5-aminopyrazole derivatives, we will examine a set of bumped kinase inhibitors (BKIs) developed for the treatment of toxoplasmosis.[8] These compounds, based on a 5-aminopyrazole-4-carboxamide scaffold, offer a valuable case study due to the availability of comparative in vivo pharmacokinetic data in a murine model.

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for a selection of these 5-aminopyrazole analogs following oral administration in mice.

Compound IDStructureOral Bioavailability (%F)Cmax (µM)Tmax (h)AUC (µM·h)Plasma Protein Binding (%)
1597 5-aminopyrazole-4-carboxamide analog170.80.250.980
1660 5-aminopyrazole-4-carboxamide analog411.80.53.599
1748 5-aminopyrazole-4-carboxamide analog232.10.252.380
1812 5-aminopyrazole-4-carboxamide analog291.50.252.194

Data sourced from "Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis".[8]

Analysis of Structure-Pharmacokinetic Relationships

The data presented above reveals significant variability in the pharmacokinetic profiles of these closely related analogs, highlighting the profound impact of subtle structural changes.

  • Oral Bioavailability (%F): The oral bioavailability of these compounds ranges from 17% to 41%.[8] Compound 1660 exhibits the highest bioavailability, suggesting that its structural features may confer a favorable balance of aqueous solubility and membrane permeability, two critical factors for oral absorption.[8] The planar and often aromatic nature of the pyrazole ring can lead to poor aqueous solubility, a common challenge with this class of compounds.

  • Plasma Protein Binding: The extent of plasma protein binding is a critical determinant of a drug's distribution and availability to its target tissues.[9] Only the unbound fraction of a drug is pharmacologically active.[9] The analogs in this series display a wide range of plasma protein binding, from 80% for compounds 1597 and 1748 to a very high 99% for 1660 .[8] While high plasma protein binding can sometimes act as a reservoir for the drug, it can also limit its efficacy and tissue penetration.

  • Maximum Concentration (Cmax) and Time to Maximum Concentration (Tmax): All the compounds are rapidly absorbed, with Tmax values of 0.25 to 0.5 hours.[8] This indicates efficient absorption from the gastrointestinal tract. The Cmax values vary, with 1748 achieving the highest peak concentration.[8]

Experimental Methodologies: A Closer Look

The generation of reliable pharmacokinetic data hinges on robust and well-designed experimental protocols. Below are detailed descriptions of the key in vivo and in vitro assays typically employed in the pharmacokinetic characterization of novel chemical entities.

In Vivo Pharmacokinetic Studies in a Rodent Model

The in vivo data presented for the 5-aminopyrazole analogs was generated using a standard murine model.[8]

Objective: To determine the pharmacokinetic profile of a compound after oral administration, including its bioavailability, clearance, and half-life.

Experimental Workflow:

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_prep Animal Acclimatization & Fasting dosing Oral Gavage Administration animal_prep->dosing formulation Compound Formulation formulation->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep bioanalysis LC-MS/MS Bioanalysis plasma_sep->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis

Figure 1: Workflow for an in vivo oral pharmacokinetic study.

Step-by-Step Protocol:

  • Animal Acclimatization and Preparation: Male and female mice are acclimated to the laboratory environment for at least one week. Prior to dosing, animals are typically fasted overnight to minimize variability in gastrointestinal absorption.

  • Compound Formulation: The test compound is formulated in a suitable vehicle (e.g., a solution or suspension) to ensure accurate and consistent dosing. The choice of vehicle is critical and depends on the physicochemical properties of the compound.

  • Dosing: The formulated compound is administered to the animals via oral gavage at a specific dose.

  • Serial Blood Sampling: At predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), small blood samples are collected from each animal.

  • Plasma Separation: The collected blood samples are processed to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using specialized software to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life.

In Vitro Plasma Protein Binding Assay

Objective: To determine the percentage of a compound that binds to plasma proteins.

Methodology: Rapid Equilibrium Dialysis (RED)

G cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis red_device RED Device with Semi-permeable Membrane incubation Incubate to Reach Equilibrium red_device->incubation plasma_side Plasma + Compound plasma_side->red_device buffer_side Buffer buffer_side->red_device sample_analysis LC-MS/MS Analysis of Both Chambers incubation->sample_analysis calculation Calculate % Bound sample_analysis->calculation

Figure 2: Workflow for a plasma protein binding assay using RED.

Step-by-Step Protocol:

  • Assay Setup: A Rapid Equilibrium Dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of unbound small molecules but not large plasma proteins.

  • Sample Addition: The test compound is added to plasma in one chamber, and a protein-free buffer solution is added to the other chamber.

  • Incubation: The device is incubated at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane and reach equilibrium.

  • Sample Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is determined by LC-MS/MS.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated based on the difference in concentration between the two chambers.

Future Directions and Concluding Remarks

The pharmacokinetic data for the 5-aminopyrazole-4-carboxamide analogs underscores the critical importance of early and comprehensive ADME profiling in drug discovery. While the pyrazole scaffold offers many advantages, careful optimization of substituents is necessary to achieve a desirable pharmacokinetic profile.

Future research in this area should focus on:

  • Improving Oral Bioavailability: Strategies to enhance the aqueous solubility of pyrazole derivatives, such as the introduction of polar functional groups or the use of advanced formulation techniques, should be explored.

  • Modulating Plasma Protein Binding: For compounds with excessively high plasma protein binding, structural modifications can be made to reduce lipophilicity and thereby decrease binding.

  • Predictive Modeling: The development and application of in silico models to predict the ADME properties of novel pyrazole analogs can help to prioritize the synthesis of compounds with a higher probability of success.

References

  • McNamara, C. W., et al. (2016). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. Antimicrobial Agents and Chemotherapy, 60(8), 4984-4993. [Link]

  • Di, L., & Kerns, E. H. (2016).
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
  • Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates?. Nature reviews Drug discovery, 3(8), 711-716.
  • Hassan, A. S., et al. (2021). Design, synthesis, anticancer evaluation, enzymatic assays, and a molecular modeling study of novel pyrazole–indole hybrids. ACS Omega, 6(18), 12361–12374. [Link]

  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of pharmaceutical sciences, 102(9), 2953-2994.
  • Patel, R. V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Lan, T., et al. (2019). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 62(17), 7884-7903.
  • Gedawy, E. M., et al. (2020). Synthesis, biological evaluation, and molecular docking of new pyrazole derivatives as dual COX/5-LOX inhibitors. Bioorganic Chemistry, 94, 103437.
  • Cui, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1189-1219. [Link]

  • Zhang, Y., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]

  • Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638333. [Link]

  • El-Sayed, M. A., et al. (2021). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry, 18(6), 734-748.
  • Jones, P., et al. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][5][6][8]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. Bioorganic & medicinal chemistry letters, 16(4), 872-875. [Link]

  • Marinozzi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Open Ukrainian Citation Index. [Link]

  • Hassan, A. S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 345. [Link]

  • Behera, M., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 209-226. [Link]

  • Kisel, N., et al. (2012). Synthesis of 3-(2-aminoethyl)

Sources

Safety Operating Guide

Proper Disposal of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 3-(2-Methoxyethyl)-1H-pyrazol-5-amine, a novel heterocyclic amine compound. As a preferred source for laboratory safety and chemical handling, this document is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure operational safety and environmental compliance. The following protocols are based on established principles of chemical waste management and data extrapolated from structurally similar compounds, in the absence of a specific Safety Data Sheet for this particular molecule.

Hazard Profile Analysis and Risk Mitigation

Due to the novelty of this compound, a comprehensive hazard profile has been inferred from analogous chemical structures, including pyrazole derivatives, heterocyclic amines, and methoxy-substituted compounds. This conservative "worst-case" approach ensures a high margin of safety during handling and disposal.

Inferred Hazard Profile:

Hazard CategoryFindingCitation
Acute Toxicity (Oral) Pyrazole derivatives may exhibit low to moderate acute oral toxicity.[1][2]
Skin Corrosion/Irritation Amines and pyrazole compounds can be irritating to the skin.[3][4]
Serious Eye Damage/Irritation Amines and pyrazole compounds are often classified as serious eye irritants.[2][3][4]
Aquatic Toxicity Pyrazole and amine derivatives can be harmful to aquatic life with long-lasting effects.[1]
Reproductive Toxicity Some ether-substituted aliphatic amines are under review for reproductive toxicity.[5]

Given these potential hazards, adherence to strict safety protocols is paramount. All personnel handling this compound must be trained on its potential risks and the proper emergency response procedures.[6]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure risk, the following personal protective equipment and engineering controls are mandatory when handling and preparing this compound for disposal.

  • Engineering Controls: All handling of this compound, especially in powdered form or when creating solutions, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn at all times.[8]

  • Eye Protection: Chemical safety goggles are required to protect against splashes.[7]

  • Body Protection: A standard laboratory coat should be worn to prevent skin contact.[7]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation and labeling of waste streams to ensure compliance with institutional and regulatory standards.[9]

Step 1: Waste Characterization and Segregation
  • Waste Determination: The first step in proper disposal is to determine if the waste is hazardous.[10] Based on the inferred hazard profile, it is prudent to manage all waste containing this compound as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams.[8] It should be collected in a designated container for nitrogen-containing organic compounds. Incompatible materials, such as strong oxidizing agents and acids, must be kept separate to prevent hazardous reactions.[8]

Step 2: Waste Collection and Container Management
  • Solid Waste:

    • Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[11]

    • Grossly contaminated materials, such as weighing paper, gloves, and absorbent pads, should be placed in the same solid waste container.[11]

  • Liquid Waste:

    • Collect solutions containing this compound in a designated, leak-proof container.[12]

    • The container must be compatible with the solvent used.

  • Empty Containers:

    • Triple-rinse empty containers with a suitable solvent (e.g., methanol or ethanol).[12]

    • Collect the first rinse as hazardous liquid waste. Subsequent rinses may be collected similarly, depending on institutional policies.[13]

    • After rinsing, deface the label on the empty container before discarding it in the appropriate solid waste stream.[12]

Step 3: Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[14][15]

  • Storage: Store sealed waste containers in a designated hazardous waste accumulation area. This area must be well-ventilated and away from incompatible materials.[11]

Step 4: Final Disposal
  • Professional Disposal: The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[11]

  • Institutional Procedures: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the Environmental Health and Safety (EHS) department.[11] High-temperature incineration is a common and recommended method for the disposal of such organic compounds.[11]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary.[7]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[16]

    • Collect the contaminated absorbent material into a designated hazardous waste container.[7]

    • Clean the spill area with a suitable solvent and decontaminating solution.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[3]

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Regulatory Framework

The disposal of chemical waste is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[17][18] Laboratories are classified as hazardous waste generators and must adhere to specific requirements for waste accumulation, storage, and disposal.[17] It is essential to consult with your institution's EHS department to ensure compliance with all applicable federal, state, and local regulations.[16]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (Solid, Liquid, Contaminated Materials) Assess Hazard Assessment (Assume Hazardous) Start->Assess Segregate Waste Segregation (Nitrogen-Containing Organics) Assess->Segregate SolidWaste Solid Waste Collection (Labeled, Sealed Container) Segregate->SolidWaste Solid LiquidWaste Liquid Waste Collection (Labeled, Sealed Container) Segregate->LiquidWaste Liquid EmptyContainer Empty Container Management (Triple Rinse, Deface Label) Segregate->EmptyContainer Empty Store Temporary Storage (Designated Hazardous Waste Area) SolidWaste->Store LiquidWaste->Store EmptyContainer->Store Pickup Arrange for EHS Pickup Store->Pickup Dispose Professional Disposal (High-Temperature Incineration) Pickup->Dispose End Disposal Complete Dispose->End

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem. 11

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). 7

  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. Benchchem. 12

  • Laboratory Waste Management: The New Regulations. 17

  • Regulation of Laboratory Waste. American Chemical Society. 19

  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem. 9

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. (2025, November 25). 20

  • Management of Chemicals. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. 21

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. (2023, February 27). 14

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. (2024, October 30). 18

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. (2022, September 13). 6

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA. 22

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. (2008, December 9). 23

  • Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal. 13

  • Safety training: Dealing with hazardous chemicals and waste. MasteryTCN. (2017, June 19). 24

  • Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights. (2008, October 1). 25

  • Introduction to Hazardous Waste Management. 26

  • Safety data sheet. BASF. (2025, July 28). 1

  • Material Safety Data Sheet - 2-Methoxyethyl ether, 99%. Cole-Parmer. 16

  • Chemical Waste. Environmental Health and Safety - The University of Iowa. 27

  • 2-Methoxyethyl acetate. Santa Cruz Biotechnology. 28

  • SAFETY DATA SHEET. Sigma-Aldrich. (2024, August 6). 29

  • Amine Disposal For Businesses. Collect and Recycle. 8

  • Hazardous Waste Disposal Procedures. 10

  • SAFETY DATA SHEET. (2025, December 21). 3

  • Safety Data Sheet. 2

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. 30

  • SAFETY DATA SHEET. Fisher Scientific. (2025, December 19). 4

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. 15

  • Safety Data Sheet. Alkyl Amines Chemicals Limited. 31

  • Chemical Waste. Environmental Health & Safety (EHS). 32

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. 33

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. (2025, October 31). 34

  • EU Report Identifies Regulatory Gaps for Aliphatic Amines with Ether Substituents. (2024, December 11). 5

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. ResearchGate. 35

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. 36

  • ECHA - European Union. 37

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2025, August 10). 38

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. 39

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. 40

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed.

  • Four substances recommended for REACH authorisation. ECHA. (2025, November 18). 41

  • Search for chemicals. ECHA - European Union. 42

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC - NIH. 43

Sources

A Senior Application Scientist's Guide to Handling 3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and logistics briefing for handling 3-(2-Methoxyethyl)-1H-pyrazol-5-amine (CAS No. 1187058-44-1). In the fast-paced environment of drug discovery and development, a deep and intuitive understanding of chemical safety is not just a regulatory hurdle; it is the bedrock of scientific integrity and reproducible results. This guide moves beyond a simple checklist to provide a framework for thinking about safety, enabling you to focus on your research with confidence. We will explore the necessary personal protective equipment (PPE), safe handling protocols, and disposal plans, all grounded in established safety principles.

Hazard Assessment: Understanding the Compound

While specific toxicological data for this compound is not extensively published, a thorough evaluation of analogous pyrazole-amine structures provides a reliable basis for hazard assessment.[1][2][3] The primary hazards associated with this class of compounds are skin and eye irritation, with potential for respiratory irritation and harm if swallowed.[3][4][5]

It is crucial to treat this compound with the respect it deserves as a novel chemical entity. The precautionary principle dictates that we assume a conservative hazard profile until more data becomes available.

Table 1: Hazard Profile Based on Analogous Compounds

Hazard ClassificationDescriptionPrimary Exposure RouteSource
Skin Corrosion/IrritationCauses skin irritation.[1][6]Dermal[1][6]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][4][6][7]Ocular[1][4][6][7]
Acute Toxicity (Oral)May be harmful if swallowed.[3][4][5]Ingestion[3][4][5]
Specific Target Organ ToxicityMay cause respiratory irritation.[1][3]Inhalation[1][3]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a one-size-fits-all exercise. It is a dynamic risk assessment that adapts to the scale and nature of your work. The following recommendations provide a baseline for laboratory-scale operations.

Core Principle: Your PPE is the final line of defense. Engineering controls, such as fume hoods, are the first and most critical safety measure.[6]

  • Eye and Face Protection:

    • Mandatory: Approved safety glasses with side shields are the absolute minimum.

    • Recommended: For any procedure with a splash potential (e.g., dissolution, transfer of solutions), upgrade to chemical splash goggles.[1] For larger quantities, a full-face shield worn over safety glasses provides the most robust protection.[8]

  • Skin and Body Protection:

    • Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times, fully buttoned with sleeves rolled down.

    • Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for incidental contact.[8] It is imperative to inspect gloves for any signs of degradation or puncture before use.[6] Double-gloving is recommended for extended handling periods or when working with larger quantities. Always use the proper glove removal technique to avoid contaminating your skin.[3][6]

    • Additional Protection: For tasks involving significant quantities or a high risk of splashing, a chemically resistant apron and sleeve covers are advisable.

  • Respiratory Protection:

    • Under Normal Conditions: When handling small quantities within a certified chemical fume hood, respiratory protection is typically not required.[1]

    • Required Situations: If you must handle the solid material outside of a fume hood, or if engineering controls are insufficient to prevent aerosol or dust generation, a NIOSH-approved respirator is necessary.[9]

Table 2: PPE Requirements by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing SolidSafety Glasses with Side ShieldsSingle Pair of Nitrile GlovesLab CoatNot required inside a fume hood. Required if outside.
Preparing SolutionsChemical Splash GogglesDouble Pair of Nitrile GlovesLab CoatNot required inside a fume hood.
Transferring SolutionsChemical Splash Goggles / Face ShieldDouble Pair of Nitrile GlovesLab Coat / ApronNot required inside a fume hood.
Large-Scale Work (>10g)Face Shield over GogglesDouble Pair of Nitrile GlovesLab Coat & ApronWork exclusively in a fume hood.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized workflow minimizes variability and risk. The following protocol outlines the key stages of handling this compound.

Pre-Handling Checklist:

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly (check the airflow monitor).

  • Assemble all Materials: Have all necessary equipment, solvents, and quench solutions readily available within the hood.

  • Review Emergency Procedures: Confirm the location and accessibility of the safety shower and eyewash station.[6]

  • Don PPE: Put on all required personal protective equipment as outlined in Table 2.

Handling Protocol:

  • Staging: Place the container of this compound, along with a spatula and weighing vessel, in the chemical fume hood.

  • Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust. If any material is spilled, clean it up immediately following the spill procedures outlined below.

  • Dissolution/Reaction: Add the solid to the solvent or reaction mixture in a slow, controlled manner.

  • Post-Handling: Tightly seal the primary container. Decontaminate the spatula and any other reusable equipment. Wipe down the work surface in the fume hood.

  • PPE Removal: Remove gloves and any other disposable PPE, disposing of them in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[6][7]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase VerifyControls Verify Fume Hood & Safety Equipment Assemble Assemble Materials VerifyControls->Assemble DonPPE Don Appropriate PPE Assemble->DonPPE Weigh Weigh Compound DonPPE->Weigh Transfer Transfer / Add to Reaction Weigh->Transfer Seal Seal Primary Container Transfer->Seal Clean Clean Work Area & Equipment Seal->Clean DoffPPE Dispose of Contaminated PPE Clean->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Plan for the Unexpected

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. If irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6]

  • Spill: For a small spill within a fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled hazardous waste container. Clean the spill area thoroughly. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is a critical component of laboratory safety and environmental protection.

Core Principle: Never dispose of this compound or its solutions down the drain or in the regular trash.[6][7] All waste is considered hazardous.

Disposal Protocol:

  • Waste Segregation: Keep waste containing this compound separate from other waste streams unless you have confirmed compatibility.

  • Contaminated Solids: This includes excess compound, contaminated absorbents from spills, and contaminated disposable labware (e.g., weigh boats, pipette tips). Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Contaminated PPE: All disposable PPE, such as gloves and lab coats, that is contaminated with the compound must be disposed of as hazardous chemical waste.[10]

  • Empty Containers: The original container, even if "empty," will contain residue. The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[11] After a triple rinse, the defaced container may be disposed of according to your institution's policy.

  • Waste Pickup: Arrange for waste pickup through your institution's EHS office. Ensure all containers are properly labeled with the full chemical name and approximate concentrations.

G cluster_waste Waste Streams cluster_disposal Disposal Actions Solid Contaminated Solids (Excess reagent, absorbents) HW_Container Place in Labeled Hazardous Waste Container Solid->HW_Container Liquid Liquid Waste (Reaction mixtures, solutions) Liquid->HW_Container PPE Contaminated PPE (Gloves, coats) PPE->HW_Container Container Empty' Primary Container Rinse Triple rinse with solvent Container->Rinse EHS Arrange pickup by EHS HW_Container->EHS CollectRinse Collect all rinsate as hazardous liquid waste Rinse->CollectRinse CollectRinse->HW_Container

Caption: Waste disposal workflow for this compound.

By integrating these principles and protocols into your daily laboratory work, you build a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • AA Blocks, Safety Data Sheet. [Online]. Available: [Link]

  • Castrol, Safety Data Sheet. [Online]. Available: [Link]

  • CHEMM, Personal Protective Equipment (PPE). [Online]. Available: [Link]

  • Dartmouth College, Hazardous Waste Disposal Guide. [Online]. Available: [Link]

  • NIOSH, Personal Protective Equipment for Use in Handling Hazardous Drugs. [Online]. Available: [Link]

  • Organic Syntheses, Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Online]. Available: [Link]

  • ResearchGate, Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Online]. Available: [Link]

  • NIH, Waste Disposal Guide 2022. [Online]. Available: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxyethyl)-1H-pyrazol-5-amine
Reactant of Route 2
3-(2-Methoxyethyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.